molecular formula C15H14FNO B324294 N-(2,5-dimethylphenyl)-4-fluorobenzamide

N-(2,5-dimethylphenyl)-4-fluorobenzamide

Cat. No.: B324294
M. Wt: 243.28 g/mol
InChI Key: RXJUFFAPRIKORK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FNO and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H,17,18)

InChI Key

RXJUFFAPRIKORK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually in search of novel molecular scaffolds that offer unique physicochemical properties and biological activities. Substituted benzamides represent a privileged class of compounds, with a rich history in drug discovery and diverse applications. This guide focuses on a specific, yet intriguing member of this family: N-(2,5-dimethylphenyl)-4-fluorobenzamide . While comprehensive data on this particular molecule remains somewhat niche, this document serves as a detailed technical guide, synthesizing available information, drawing logical inferences from closely related analogues, and providing a robust framework for researchers working with this and similar compounds. As a Senior Application Scientist, the aim is to present not just data, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper understanding of the molecule's behavior and potential.

Molecular Structure and Physicochemical Properties

N-(2,5-dimethylphenyl)-4-fluorobenzamide possesses a core structure consisting of a 4-fluorobenzoyl group attached to a 2,5-dimethylaniline moiety through an amide linkage. This seemingly simple arrangement of aromatic rings and a connecting amide bond gives rise to a specific three-dimensional conformation and a unique set of electronic properties that dictate its behavior.

Structure:

Caption: 2D structure of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Physicochemical Data Summary:

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₄FNOChemBK[1]
Molar Mass 243.28 g/mol ChemBK[1]
Melting Point Not experimentally determined. Predicted to be in the range of 170-190 °C.Based on analogue data[2]
Boiling Point 287.1 ± 40.0 °C (Predicted)ChemBK[1]
Density 1.186 ± 0.06 g/cm³ (Predicted)ChemBK[1]
pKa 13.40 ± 0.70 (Predicted)ChemBK[1]
Solubility Insoluble in water. Soluble in polar organic solvents like ethanol, acetone, and chloroform.General principles for benzamides

Expertise & Experience Insights: The predicted high boiling point and density are characteristic of aromatic amides of this molecular weight, arising from strong intermolecular forces, including dipole-dipole interactions and potential hydrogen bonding. The predicted pKa suggests the amide proton is weakly acidic, a typical feature of secondary amides. The melting point of the closely related regioisomer, N-(2,6-dimethylphenyl)-4-fluorobenzamide, is reported to be 179-181 °C.[2] Due to the slightly less sterically hindered environment around the amide bond in the 2,5-dimethylphenyl isomer, one might anticipate a slightly different crystal packing and potentially a moderately different melting point, although likely within a similar range.

Synthesis and Purification

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide can be readily achieved through standard amide bond formation reactions. The most common and reliable method involves the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride.

Proposed Synthetic Workflow:

Synthesis_Workflow Reactant1 4-Fluorobenzoyl chloride Reaction Amide Coupling Reactant1->Reaction Reactant2 2,5-Dimethylaniline Reactant2->Reaction Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Reaction Base Triethylamine (Et3N) or Pyridine Base->Reaction Workup Aqueous Workup (e.g., 1M HCl, sat. NaHCO3, brine) Reaction->Workup Crude product Purification Recrystallization or Column Chromatography Workup->Purification Product N-(2,5-dimethylphenyl)-4-fluorobenzamide Purification->Product Pure product

Caption: Proposed workflow for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Detailed Experimental Protocol:

Materials:

  • 4-Fluorobenzoyl chloride

  • 2,5-Dimethylaniline

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the cooled reaction mixture with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup:

    • Wash the reaction mixture with 1 M HCl to remove excess triethylamine and any unreacted aniline.

    • Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure N-(2,5-dimethylphenyl)-4-fluorobenzamide as a crystalline solid.

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Trustworthiness of the Protocol: This is a standard and widely used method for amide synthesis, known for its high yields and reliability. The aqueous workup steps are crucial for removing byproducts and unreacted starting materials, ensuring a high purity of the crude product before the final purification step. The choice of a non-polar aprotic solvent like DCM is ideal for this reaction as it is unreactive towards the acyl chloride and readily dissolves the reactants.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound. Based on the structure and data from analogous compounds, the following spectral characteristics are expected.

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-fluorophenyl ring appearing as two multiplets or a pair of doublets of triplets. - Aromatic protons of the 2,5-dimethylphenyl ring appearing as distinct signals in the aromatic region. - Two singlets for the two methyl groups on the dimethylphenyl ring. - A broad singlet for the amide N-H proton.
¹³C NMR - A carbonyl carbon signal around 165 ppm. - Aromatic carbon signals, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant. - Signals for the methyl carbons.
FT-IR (cm⁻¹) - N-H stretching vibration around 3300 cm⁻¹. - C=O (amide I) stretching vibration around 1650 cm⁻¹. - N-H bending (amide II) vibration around 1530 cm⁻¹. - C-F stretching vibration in the range of 1250-1100 cm⁻¹.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of 243.28. - Characteristic fragmentation patterns including cleavage of the amide bond.

Comparative Analysis with N-(2,6-dimethylphenyl)-4-fluorobenzamide:

The experimental data for the regioisomeric N-(2,6-dimethylphenyl)-4-fluorobenzamide provides a valuable reference.[2]

Spectral DataN-(2,6-dimethylphenyl)-4-fluorobenzamide[2]Expected for N-(2,5-dimethylphenyl)-4-fluorobenzamide
¹H NMR (CDCl₃, δ ppm) 8.09 (s, 1H, NH), 7.78 (dd, J = 8.4, 5.6 Hz, 2H), 7.14–7.09 (m, 1H), 7.04 (d, J = 7.2 Hz, 2H), 6.98 (t, J = 8.6 Hz, 2H), 2.14 (s, 6H)The chemical shifts of the aromatic protons on the 2,5-dimethylphenyl ring will differ due to the change in substitution pattern. The two methyl groups will likely appear as two distinct singlets.
¹³C NMR (CDCl₃, δ ppm) 165.10, 164.84 (d, JC-F =168 Hz), 135.66, 133.98, 130.43, 130.41, 129.69 (d, JC-F=6.1 Hz), 129.66, 128.24, 127.46, 115.62 (d, JC-F =14.1 Hz), 18.38The chemical shifts of the carbons in the dimethylphenyl ring will be different. The overall pattern for the fluorobenzoyl moiety should be similar.
FT-IR (cm⁻¹) 3310, 3069, 2919, 2855, 1655 (C=O), 1528, 1494, 1283, 1236, 1158The key stretching frequencies (N-H, C=O) are expected to be very similar.

Expertise & Experience Insights: The difference in the substitution pattern on the dimethylphenyl ring (2,5- vs. 2,6-) will primarily affect the NMR spectra. In the 2,6-isomer, the two methyl groups are equivalent by symmetry, leading to a single methyl resonance. In the 2,5-isomer, the methyl groups are inequivalent and should give rise to two separate singlets. The aromatic protons of the dimethylphenyl ring will also show a different splitting pattern. The steric hindrance around the amide bond is less in the 2,5-isomer, which might slightly influence the rotational barrier around the C-N bond and the chemical environment of the amide proton.

Reactivity and Potential Applications

The reactivity of N-(2,5-dimethylphenyl)-4-fluorobenzamide is primarily dictated by the amide functionality and the two aromatic rings.

Amide Group Reactivity:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorobenzoic acid and 2,5-dimethylaniline. This reaction typically requires harsh conditions (e.g., strong acid or base and high temperatures).

  • Reduction: The amide can be reduced to the corresponding amine, N-((4-fluorophenyl)methyl)-2,5-dimethylaniline, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Aromatic Ring Reactivity:

  • Electrophilic Aromatic Substitution: Both the 4-fluorophenyl and the 2,5-dimethylphenyl rings can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating but ortho-, para-directing group. The dimethylphenyl ring is activated by the two methyl groups and the amide group (if the nitrogen lone pair participates in resonance), and substitution will be directed to the available positions.

  • Nucleophilic Aromatic Substitution: The fluorine atom on the 4-fluorophenyl ring can be displaced by strong nucleophiles under certain conditions, although this is generally less favorable than on more electron-deficient aromatic rings.

Logical Relationship of Reactivity:

Reactivity_Diagram Start N-(2,5-dimethylphenyl)-4-fluorobenzamide Hydrolysis Hydrolysis (H⁺ or OH⁻, Δ) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction EAS Electrophilic Aromatic Substitution Start->EAS NAS Nucleophilic Aromatic Substitution Start->NAS Product_Hydrolysis 4-Fluorobenzoic Acid + 2,5-Dimethylaniline Hydrolysis->Product_Hydrolysis Product_Reduction N-((4-fluorophenyl)methyl)-2,5-dimethylaniline Reduction->Product_Reduction Product_EAS Substituted Benzamide EAS->Product_EAS Product_NAS Substituted Benzamide NAS->Product_NAS

Caption: Key reactivity pathways of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Potential Applications:

While specific applications for N-(2,5-dimethylphenyl)-4-fluorobenzamide are not widely documented, its structural motifs suggest potential in several areas of research and development:

  • Pharmaceuticals: Substituted benzamides are a well-established class of compounds with a wide range of biological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The presence of the fluorinated ring and the dimethylphenyl group could modulate the pharmacological properties, making it a candidate for screening in various biological assays.

  • Agrochemicals: Many commercial pesticides and herbicides contain amide functionalities and substituted aromatic rings. The specific substitution pattern of this molecule could impart desirable herbicidal or insecticidal properties.

  • Materials Science: The rigid, aromatic structure of this compound could make it a useful building block for the synthesis of polymers or liquid crystals with specific thermal or optical properties.

Conclusion and Future Directions

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a fascinating molecule that, while not extensively studied, holds potential for further investigation. This guide has provided a comprehensive overview of its predicted and inferred chemical properties, a reliable synthetic protocol, and an analysis of its expected spectroscopic characteristics and reactivity.

For researchers and scientists, the immediate next steps would be the synthesis and full experimental characterization of this compound to validate the predictions made in this guide. This would include obtaining a high-resolution crystal structure to understand its solid-state conformation and packing. Following this, a thorough investigation of its biological activities, guided by the known pharmacology of related benzamides, could uncover novel therapeutic or agrochemical applications. The foundation laid out in this guide provides a clear roadmap for unlocking the full potential of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

References

  • N-(2,5-dimethylphenyl)-4-fluorobenzamide. ChemBK. [Link]

  • List of Contents - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2,5-dimethylphenyl)-4-fluorobenzamide: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,5-dimethylphenyl)-4-fluorobenzamide represents a novel chemical entity at the intersection of two privileged chemical scaffolds: the benzamides and the substituted anilines. While the benzamide functional group is a cornerstone in a multitude of approved therapeutics and clinical candidates, the specific biological activity and mechanism of action for this particular substitution pattern remain uncharacterized in publicly available literature. This technical guide provides a comprehensive, prospective framework for the systematic investigation of N-(2,5-dimethylphenyl)-4-fluorobenzamide's mechanism of action. Grounded in the established pharmacology of structurally related compounds, this document synthesizes plausible biological hypotheses and details the requisite experimental workflows for their validation. We present a structured, multi-pronged approach, moving from broad phenotypic screening to specific target identification and validation, thereby providing a robust roadmap for researchers seeking to unlock the therapeutic potential of this compound.

Introduction: The Benzamide Scaffold as a Versatile Pharmacophore

The amide bond is a fundamental structural motif in a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its conformational rigidity, makes it an ideal anchor for molecular recognition at biological targets. The N-phenylbenzamide substructure, in particular, is a privileged scaffold found in drugs with diverse mechanisms of action, including but not limited to enzyme inhibition, receptor modulation, and ion channel blockade.

The subject of this guide, N-(2,5-dimethylphenyl)-4-fluorobenzamide, combines this versatile benzamide core with specific substitutions known to influence pharmacokinetic and pharmacodynamic properties. The 4-fluoro substitution on the benzoyl ring is a common modification in medicinal chemistry, often used to enhance metabolic stability and binding affinity. The 2,5-dimethyl substitution on the aniline ring is structurally reminiscent of the 2,6-dimethylphenyl group found in the local anesthetic lidocaine, which famously acts by blocking voltage-gated sodium channels.[3] Furthermore, the 2,5-dimethylphenyl moiety itself is a feature in some antimicrobial compounds.[4]

Given the absence of direct studies on N-(2,5-dimethylphenyl)-4-fluorobenzamide, this guide will proceed by outlining three plausible, experimentally testable hypotheses for its mechanism of action, based on these structural analogies.

Hypothesized Mechanisms of Action and Proposed Investigational Workflows

Hypothesis 1: Voltage-Gated Sodium Channel Blockade

The structural similarity of the N-(2,5-dimethylphenyl) group to the N-(2,6-dimethylphenyl) moiety of lidocaine suggests a potential role as a sodium channel blocker.[3] This mechanism is foundational to local anesthetics and some antiarrhythmic and anticonvulsant drugs.

A systematic approach to validate this hypothesis would involve a tiered screening process, from in vitro electrophysiology to cellular assays.

dot

Caption: Workflow for Validating Sodium Channel Blockade.

Protocol 2.1.1: Whole-Cell Patch Clamp Electrophysiology

  • Cell Culture: Culture HEK293 cells stably expressing various human voltage-gated sodium channel subtypes (e.g., Nav1.1-1.8).

  • Compound Preparation: Prepare a stock solution of N-(2,5-dimethylphenyl)-4-fluorobenzamide in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in extracellular recording solution.

  • Recording: Perform whole-cell voltage-clamp recordings. Hold cells at a resting potential of -80 mV.

  • Stimulation: Elicit sodium currents using depolarizing voltage steps.

  • Data Analysis: Measure the peak inward current at each compound concentration to determine the IC50 for channel blockade. Assess for use- and frequency-dependence of the block.

Causality Behind Experimental Choices: Using a panel of Nav subtypes is crucial to determine if the compound is a non-selective blocker or shows selectivity, which has significant implications for its therapeutic window and potential side effects.

Hypothesis 2: Enzyme Inhibition (e.g., HDAC, Kinases)

The N-phenylbenzamide scaffold is present in numerous enzyme inhibitors. For instance, certain benzamide derivatives are known to inhibit histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and a target for cancer therapy.[5]

dot

Caption: Hypothesized HDAC Inhibition Pathway.

Protocol 2.2.1: In Vitro HDAC Activity Assay

  • Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit.

  • Procedure: a. Incubate recombinant human HDAC isoforms with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of N-(2,5-dimethylphenyl)-4-fluorobenzamide. b. After incubation, add the developer solution to release the fluorophore from the deacetylated substrate. c. Measure fluorescence intensity and calculate the IC50 for each HDAC isoform.

  • Self-Validation: Run a known HDAC inhibitor (e.g., Trichostatin A) as a positive control to validate assay performance.

Protocol 2.2.2: Cellular Histone Acetylation Assay (Western Blot)

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HeLa or a leukemia cell line) with the test compound for 12-24 hours.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies against acetylated histone H3 or H4, and a loading control (e.g., total histone H3 or β-actin).

  • Analysis: Quantify the increase in histone acetylation relative to the vehicle control.

Causality Behind Experimental Choices: The initial in vitro screen against a panel of HDAC isoforms provides direct evidence of enzyme inhibition and selectivity. The subsequent cellular assay confirms that the compound engages its target in a cellular context, leading to the expected downstream biological effect (increased histone acetylation).

Hypothesis 3: Antimicrobial Activity

The 2,5-dimethylphenyl scaffold is a known feature in some antimicrobial compounds.[4] Therefore, it is plausible that N-(2,5-dimethylphenyl)-4-fluorobenzamide could possess antibacterial or antifungal properties.

Protocol 2.3.1: Minimum Inhibitory Concentration (MIC) Determination

  • Organism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution: a. Prepare serial two-fold dilutions of the test compound in appropriate growth media in a 96-well plate. b. Inoculate each well with a standardized suspension of the microbial strain. c. Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Controls: Include a no-drug control (for growth) and a positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) to ensure the validity of the assay.

Data Summary and Interpretation

To facilitate the analysis and comparison of results from the proposed experiments, all quantitative data should be systematically tabulated.

Hypothesis Experiment Key Parameter Expected Outcome for Positive Result
1. Sodium Channel Blockade Whole-Cell Patch ClampIC50 (µM)Sub-micromolar to low micromolar
Neuronal Firing Assay% InhibitionDose-dependent reduction in action potential firing
MES TestED50 (mg/kg)Protection against seizure at non-toxic doses
2. Enzyme Inhibition In Vitro HDAC AssayIC50 (µM)Potent inhibition of one or more HDAC isoforms
Cellular Western BlotFold-change in Ac-H3Significant increase in acetylated histone levels
3. Antimicrobial Activity Broth MicrodilutionMIC (µg/mL)Low MIC values against one or more microbial strains

Conclusion and Future Directions

This technical guide puts forth a structured, hypothesis-driven research plan to elucidate the mechanism of action of the novel compound N-(2,5-dimethylphenyl)-4-fluorobenzamide. By systematically evaluating its potential as a sodium channel blocker, an enzyme inhibitor, or an antimicrobial agent, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows are designed to be self-validating and to provide clear, actionable data. A positive result in any of these pathways would warrant further investigation, including more detailed structure-activity relationship (SAR) studies, advanced cellular and in vivo modeling, and ADME/Tox profiling to assess its potential as a therapeutic agent. The true biological role of N-(2,5-dimethylphenyl)-4-fluorobenzamide awaits discovery, and this guide provides the foundational map for that journey.

References

  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of N-biphenyl-ylbenzamide Analogs.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PMC. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Lidocaine.
  • Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues.
  • PMC. (2021).

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An In-depth Technical Guide to the Biological Activity of N-(2,5-dimethylphenyl)-4-fluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, biological activities, and structure-activity relationships of N-(2,5-dimethylphenyl)-4-fluorobenzamide and its closely related derivatives. These compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. This document synthesizes findings from multiple studies to offer researchers and drug development professionals a detailed understanding of this promising class of molecules. We will explore the mechanistic underpinnings of their activity, present key quantitative data, and provide standardized protocols for their evaluation.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs. Their synthetic tractability and the ability of the amide bond to form crucial hydrogen bonds with biological targets make them ideal candidates for drug design. The introduction of specific substituents, such as a fluorine atom on one phenyl ring and a dimethylphenyl group on the other, allows for fine-tuning of physicochemical properties like lipophilicity and metabolic stability, significantly influencing biological activity. This guide focuses specifically on derivatives of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a core structure that has shown considerable promise across multiple therapeutic areas.

Synthesis and Characterization

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide derivatives typically follows a straightforward and robust synthetic route. The most common approach involves the condensation reaction between a substituted benzoyl chloride and a corresponding aniline.

General Synthesis Workflow

The primary synthetic pathway is the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Further modifications can be made to either the aniline or benzoyl chloride starting materials to generate a library of derivatives for structure-activity relationship (SAR) studies.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 4-Fluorobenzoyl Chloride Process Condensation Reactant1->Process Reactant2 2,5-Dimethylaniline Reactant2->Process Product N-(2,5-dimethylphenyl)- 4-fluorobenzamide Process->Product Base (e.g., Pyridine) Solvent (e.g., THF)

Caption: General synthesis scheme for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Characterization of the final products is typically achieved using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of the synthesized compounds[1][2].

Anticancer Activity

Derivatives based on the fluorobenzamide scaffold have demonstrated significant antitumor activity against various cancer cell lines, including breast and colorectal cancer.[3][4][5] The primary mechanism of action appears to be the induction of apoptosis and the modulation of key cell cycle regulators.

Mechanistic Insights: Pro-Apoptotic and Anti-Metastatic Effects

Studies on a closely related bithiophene-fluorobenzamidine (BFB) derivative have provided crucial insights into the anticancer mechanism. In models of breast cancer, BFB administration led to a significant reduction in tumor incidence (approximately 88%) and size.[6] This effect was correlated with the downregulation of oncogenic proteins such as Cyclin-Dependent Kinase 1 (CDK1) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][6] Concurrently, the compound caused an upregulation of tumor suppressor proteins, including p53 and the CDK inhibitor p21.[3] This modulation of key regulatory proteins pushes the cancer cells towards apoptosis (programmed cell death) and prevents metastasis.[3][6] In colorectal cancer models, BFB also induced both extrinsic (FasL, TRAIL) and intrinsic (Bcl-2) apoptotic pathways.[4][5]

ApoptosisPathway Compound Fluorobenzamide Derivative CDK1 CDK1 Compound->CDK1 Inhibits HER2 HER2 Compound->HER2 Inhibits p53 p53 Compound->p53 Activates p21 p21 p53->p21 CAS3 Caspase-3 p53->CAS3 p21->CDK1 Apoptosis Apoptosis & Anti-Metastasis CAS3->Apoptosis

Caption: Proposed pro-apoptotic signaling pathway activated by fluorobenzamide derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of these derivatives is typically quantified by their IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52 - 80[7]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)>100[7]
Bithiophene-Fluorobenzamidine (BFB)HCT-116 (Colon)~0.3 µg/mL[4][5]
N-Substituted BenzamidesMCF-7, MDA-MB-231Similar to MS-275[8]

Antimicrobial Activity

N-(2,5-dimethylphenyl) substituted derivatives have also been investigated as potential antimicrobial agents, showing notable activity against multidrug-resistant Gram-positive pathogens.[9]

Structure-Activity Relationship (SAR) in Antimicrobials

Research into N-2,5-dimethylphenylthioureido acid derivatives has revealed key structural features necessary for antimicrobial efficacy.[9][10] While the core scaffold is essential, the nature of substituents on attached heterocyclic rings, such as a thiazole ring, plays a critical role.

  • Importance of Substituents: The introduction of a naphthalen-2-yl substitution on the thiazole ring significantly enhances activity against S. aureus and E. faecium (MIC of 2 µg/mL).[9]

  • Loss of Activity: Conversely, replacing a 3,4-dichloro-phenyl group with a 4-fluoro or 4-bromo phenyl substituent leads to a complete loss of activity (MIC >64 µg/mL), highlighting the high specificity of the interaction with the bacterial target.[9]

  • Spectrum of Activity: These compounds were largely inactive against Gram-negative bacteria, suggesting the existence of a specific target within Gram-positive organisms.[9]

Quantitative Antimicrobial Data

Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial potency.

Derivative SubstituentStaphylococcus aureus (MIC, µg/mL)Enterococcus faecium (MIC, µg/mL)Reference
Naphthalen-2-yl (3j)22[9]
3,4-diCl-C₆H₃ (3h)1-32 (strain dependent)-[9]
4-F-C₆H₄ (3d)>64>64[9]
4-Br-C₆H₄ (3i)>64>64[9]

Enzyme Inhibition

The benzamide scaffold is also a known inhibitor of various enzymes. While direct studies on N-(2,5-dimethylphenyl)-4-fluorobenzamide are limited, related N-phenylbenzamides have been identified as potent inhibitors of targets like the mitochondrial permeability transition pore (PTP) and cholinesterases.[11][12]

  • Mitochondrial Permeability Transition Pore (PTP): N-phenylbenzamide derivatives have been identified through high-throughput screening as potent inhibitors of the PTP, a channel whose persistent opening leads to mitochondrial dysfunction.[11] This suggests a potential therapeutic application in diseases associated with mitochondrial stress.

  • Cholinesterases: Halogenated 2-hydroxy-N-phenylbenzamides have shown moderate to potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[12] This indicates that the core benzamide structure can be tailored to target specific enzyme active sites.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the IC₅₀ value of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The N-(2,5-dimethylphenyl)-4-fluorobenzamide scaffold and its derivatives represent a highly versatile and promising class of compounds with significant potential in drug development. The evidence clearly demonstrates their potent activity in oncology and infectious diseases, driven by specific interactions with key biological targets. The structure-activity relationships identified to date provide a solid foundation for further optimization.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of the most potent antimicrobial and anticancer compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.

  • In Vivo Efficacy: Progressing the most promising compounds into preclinical animal models to validate their therapeutic potential.

By leveraging the synthetic accessibility and rich biological activity of this scaffold, the scientific community is well-positioned to develop novel therapeutics for some of today's most challenging diseases.

References

  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology.
  • New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity.
  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine-Induced Colorectal Cancer in Rats | Request PDF.
  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorecentral Cancer in R
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Antimicrobial Activity of Highly Fluorinated Thiocarbamates and Dithiocarbam
  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole.
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Scilit.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO.
  • (PDF) Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
  • (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.

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N-(2,5-dimethylphenyl)-4-fluorobenzamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,5-dimethylphenyl)-4-fluorobenzamide: Synthesis, Characterization, and Biological Potential

Abstract

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a synthetic amide featuring a fluorinated phenyl ring coupled to a dimethylaniline moiety. While specific research on this exact molecule is not extensively published, its structural components are prevalent in a wide array of biologically active compounds. The benzamide core is a well-established scaffold in medicinal chemistry, and the strategic inclusion of fluorine and dimethylphenyl groups suggests significant potential for modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of a robust synthetic route, methods for characterization, and an exploration of the compound's biological potential by examining the established activities of structurally related analogues. It is intended as a foundational resource for researchers in chemical synthesis and drug discovery who may utilize this compound as a building block or a lead candidate for further development.

Introduction: The Benzamide Scaffold in Modern Chemistry

The benzamide functional group is a cornerstone of modern medicinal chemistry and materials science. Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets with high specificity. The introduction of specific substituents onto the aromatic rings can fine-tune a molecule's properties, including its lipophilicity, metabolic stability, and target affinity.

This guide focuses on N-(2,5-dimethylphenyl)-4-fluorobenzamide, a molecule that combines three key structural motifs:

  • The Benzamide Linker: Provides structural rigidity and hydrogen bonding capabilities.

  • The 4-Fluorophenyl Ring: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • The 2,5-Dimethylphenyl Group: This moiety increases lipophilicity and can provide steric hindrance that influences binding orientation and protects against metabolic degradation. The 2,5-dimethylphenyl scaffold is a known structural feature in various antimicrobial agents[1].

While direct biological data for N-(2,5-dimethylphenyl)-4-fluorobenzamide is limited, numerous analogues have demonstrated a wide spectrum of activities, including pesticidal[2][3], antimicrobial[1], and central nervous system effects[4]. This suggests that the title compound is a molecule of significant interest for synthetic exploration and biological screening.

Synthesis and Purification

The most direct and efficient synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide is via the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction, often referred to as a Schotten-Baumann reaction, which is widely applicable for the preparation of amides.

Synthetic Workflow Diagram

G Figure 1: Synthetic Workflow for N-(2,5-dimethylphenyl)-4-fluorobenzamide cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product A 2,5-Dimethylaniline C Amide Coupling (Acylation) A->C Nucleophile B 4-Fluorobenzoyl Chloride B->C Electrophile D Aqueous Workup (e.g., NaHCO3 wash) C->D Crude Product E Drying & Solvent Removal D->E F Purification (Recrystallization or Chromatography) E->F G N-(2,5-dimethylphenyl)- 4-fluorobenzamide F->G Pure Product Reagents Reagents: - Anhydrous Solvent (DCM, THF) - Base (Pyridine or Et3N) Reagents->C

Caption: Figure 1: Synthetic Workflow for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Detailed Experimental Protocol

This protocol is based on standard procedures for amide synthesis[5].

Materials:

  • 2,5-Dimethylaniline

  • 4-Fluorobenzoyl chloride[6]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (as base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for chromatography or recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add 4-fluorobenzoyl chloride (1.1 eq) dropwise via a syringe. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove excess acid chloride and HCl salt, followed by brine (1x) to aid in the separation of aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure crystalline N-(2,5-dimethylphenyl)-4-fluorobenzamide.

    • Column Chromatography: If recrystallization is ineffective, the crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Physicochemical and Spectroscopic Properties

Characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are either predicted or are typical for a molecule of this structure.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₁₅H₁₄FNOChemBK[7]
Molar Mass243.28 g/mol ChemBK[7]
Density (Predicted)1.186 ± 0.06 g/cm³ChemBK[7]
Boiling Point (Predicted)387.1 ± 40.0 °CChemBK[7]
pKa (Predicted)13.40 ± 0.70ChemBK[7]
Expected Spectroscopic Data

Based on analogous structures, the following spectral characteristics are anticipated[5]:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons from the 4-fluorophenyl ring would appear as two multiplets or doublets of doublets between δ 7.0-8.0 ppm.

    • Aromatic protons from the 2,5-dimethylphenyl ring would appear as distinct singlets or multiplets in the δ 6.9-7.2 ppm region.

    • The N-H proton of the amide would appear as a broad singlet, typically between δ 7.5-8.5 ppm.

    • The two methyl (CH₃) groups would appear as sharp singlets around δ 2.1-2.4 ppm.

  • ¹³C NMR (in CDCl₃):

    • The carbonyl (C=O) carbon would be observed around δ 165-170 ppm.

    • Aromatic carbons would appear in the δ 115-140 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF).

    • Methyl carbons would be found upfield, around δ 17-22 ppm.

  • ¹⁹F NMR (in CDCl₃):

    • A single resonance for the fluorine atom on the 4-fluorophenyl ring would be expected, typically in the range of -110 to -120 ppm.

  • IR (ATR):

    • A strong N-H stretching band around 3300-3400 cm⁻¹.

    • A very strong C=O (Amide I) stretching band around 1650-1680 cm⁻¹.

    • N-H bending (Amide II) band around 1520-1550 cm⁻¹.

    • C-F stretching band around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z ≈ 243.28 or 244.29, respectively, with its characteristic isotopic pattern.

Review of Biological Potential

While no specific biological activity has been reported for N-(2,5-dimethylphenyl)-4-fluorobenzamide in the reviewed literature, the benzamide scaffold is a "privileged structure" in pharmacology. By examining the activities of its close analogues, we can infer potential areas for future investigation.

Potential Therapeutic and Agrochemical Applications
  • Antimicrobial Agents: The 2,5-dimethylphenyl group is a known component of compounds with antimicrobial activity[1]. Related N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and sleeping sickness[8]. This suggests a potential avenue for N-(2,5-dimethylphenyl)-4-fluorobenzamide in antimicrobial research.

  • Pesticides and Fungicides: A vast number of commercial and investigational pesticides are based on the benzamide scaffold. They often act by inhibiting specific enzymes in insects or fungi. For example, novel benzamides containing a 1,2,4-oxadiazole moiety have shown potent fungicidal and larvicidal activities[2][3].

  • CNS Agents: The substitution pattern on the phenyl rings dramatically influences biological targets. For instance, analogues of 4-fluorobenzamide have been developed as potent antagonists for the serotonin 5-HT₁A receptor, a key target for treating anxiety and depression[4].

Structure-Activity Relationship (SAR) Logic Diagram

The following diagram illustrates the logical basis for exploring the biological potential of the title compound by modifying its core structure.

G Figure 2: Logic Diagram for Benzamide Scaffold Modification Core Core Scaffold: N-(Aryl)-Arylbenzamide Mod1 Modify 'Aryl' Group (e.g., Pyridine, Thiazole) Core->Mod1 Mod2 Modify Benzamide 'Aryl' Group (e.g., add Cl, OMe, NO2) Core->Mod2 Mod3 Modify Amide Linker (e.g., Thioamide, Reverse Amide) Core->Mod3 Target1 Antimicrobial / Antiparasitic Mod1->Target1 e.g., Kinetoplastids [12] Target2 Agrochemical (Fungicide / Insecticide) Mod2->Target2 e.g., Fungicides [2] Target3 CNS Receptors (e.g., 5-HT) Mod2->Target3 e.g., 5-HT1A Antagonists [5] Mod3->Target1

Caption: Figure 2: Logic Diagram for Benzamide Scaffold Modification.

Conclusion and Future Directions

N-(2,5-dimethylphenyl)-4-fluorobenzamide represents a readily synthesizable and structurally interesting molecule. While it currently serves more as a chemical entity than a well-characterized active agent, its constituent parts—the benzamide core, fluorine substitution, and a dimethylphenyl group—are all hallmarks of successful bioactive compounds.

This guide has provided a robust framework for its synthesis, purification, and characterization. The primary future direction for this compound is systematic biological screening. Based on the activities of related structures, promising areas for investigation include:

  • Antimicrobial screening: Testing against a panel of pathogenic bacteria (including multidrug-resistant strains) and fungi.

  • Antiparasitic assays: Evaluating efficacy against parasites such as Trypanosoma and Leishmania.

  • Agrochemical testing: Screening for insecticidal, fungicidal, or herbicidal properties.

The synthesis of a small library of analogues, by varying the substituents on both aromatic rings, would be a logical next step to build a structure-activity relationship (SAR) profile and potentially identify a lead compound for a novel therapeutic or agrochemical application.

References

  • N-(2,5-dimethylphenyl)-4-fluorobenzamide - Physico-chemical Properties. ChemBK. [Link]

  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. PMC. [Link]

  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. PMC. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • 4-Fluorobenzamide. PubChem. [Link]

  • 4-fluorobenzoyl chloride formation. Reddit. [Link]

  • 4-Fluorobenzoyl chloride. PubChem. [Link]

  • Preparation method for 4-fluorobenzoyl chloride.
  • A kind of preparation method of fluorobenzamide compound.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC. [Link]

  • Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. ResearchGate. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

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An In-Depth Technical Guide to N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 346694-02-8

Molecular Formula: C₁₅H₁₄FNO

Molecular Weight: 243.28 g/mol

Abstract

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a fluorinated aromatic amide that holds significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications. The strategic incorporation of a fluorine atom and the specific substitution pattern on the phenyl rings are discussed in the context of structure-activity relationships and metabolic stability. This document serves as a foundational resource for scientists investigating this and related compounds for novel therapeutic interventions.

Introduction

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, leading to their use in a variety of therapeutic agents. The introduction of fluorine into pharmaceutical candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate potency. N-(2,5-dimethylphenyl)-4-fluorobenzamide combines these features, making it a compound of interest for further investigation. This guide aims to provide the foundational knowledge and practical methodologies required for its synthesis, characterization, and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2,5-dimethylphenyl)-4-fluorobenzamide is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
CAS Number 346694-02-8ChemBK[1]
Molecular Formula C₁₅H₁₄FNOChemBK[1]
Molar Mass 243.28 g/mol ChemBK[1]
Density (Predicted) 1.186 ± 0.06 g/cm³ChemBK[1]
Boiling Point (Predicted) 387.1 ± 40.0 °CChemBK[1]
pKa (Predicted) 13.40 ± 0.70ChemBK[1]

Synthesis and Purification

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide is typically achieved through an amidation reaction between 4-fluorobenzoyl chloride and 2,5-dimethylaniline. This well-established synthetic route is reliable and can be performed in a standard laboratory setting.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_final Final Product A 4-Fluorobenzoyl Chloride C Amidation Reaction (Base, Solvent) A->C B 2,5-Dimethylaniline B->C D Crude N-(2,5-dimethylphenyl)- 4-fluorobenzamide C->D E Recrystallization or Column Chromatography D->E F Pure N-(2,5-dimethylphenyl)- 4-fluorobenzamide E->F

Caption: General workflow for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Detailed Experimental Protocol

Materials:

  • 4-Fluorobenzoyl chloride

  • 2,5-Dimethylaniline

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Characterization

The identity and purity of the synthesized N-(2,5-dimethylphenyl)-4-fluorobenzamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected chemical shifts and coupling constants should be consistent with the target molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

Potential Applications in Drug Development

While specific biological activity data for N-(2,5-dimethylphenyl)-4-fluorobenzamide is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas for investigation.

Rationale for Investigation

The N-phenylbenzamide scaffold is a known pharmacophore in the discovery of anticancer agents. Furthermore, fluorinated benzamides are being explored for their potential in treating neurological disorders. The specific substitution pattern of N-(2,5-dimethylphenyl)-4-fluorobenzamide may confer unique pharmacological properties.

Postulated Mechanisms of Action

Based on related compounds, potential mechanisms of action could involve:

  • Enzyme Inhibition: The compound could act as an inhibitor of various enzymes, such as kinases or histone deacetylases, which are implicated in cancer and other diseases.

  • Receptor Modulation: It may act as a modulator of specific receptors in the central nervous system.

G A N-(2,5-dimethylphenyl)- 4-fluorobenzamide B Potential Biological Targets A->B C Kinases B->C D Histone Deacetylases B->D E CNS Receptors B->E F Therapeutic Outcomes C->F D->F E->F G Anti-cancer Activity F->G H Neurological Effects F->H

Caption: Postulated therapeutic pathways for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Conclusion

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a compound with significant potential for further research in drug discovery. This guide provides the essential information for its synthesis, purification, and characterization, and outlines potential avenues for investigating its biological activity. The straightforward synthesis and the presence of key structural features make it an attractive candidate for screening in various disease models. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • N-(2,5-dimethylphenyl)-4-fluorobenzamide - Physico-chemical Properties. ChemBK. Available at: [Link]

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spectroscopic data for N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Prepared by: Gemini, Senior Application Scientist

Foreword

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-(2,5-dimethylphenyl)-4-fluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers an in-depth interpretation of the spectral features, explains the underlying chemical principles, and provides robust, field-proven protocols for data acquisition. Our objective is to deliver a self-validating guide that not only presents the data but also elucidates the scientific reasoning required for confident structural elucidation and purity assessment. By integrating data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H & ¹³C NMR), and Mass Spectrometry (MS), this guide serves as an authoritative reference for the complete spectroscopic profile of this molecule.

Molecular Structure and Synthetic Context

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a secondary amide derivative of benzoic acid. Its structure is characterized by a 4-fluorobenzoyl group linked via an amide bond to a 2,5-dimethylaniline moiety. This class of compounds, known as benzanilides, is a common scaffold in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification.

A Probable Synthetic Route: The Schotten-Baumann Reaction

A standard and reliable method for synthesizing N-(2,5-dimethylphenyl)-4-fluorobenzamide is the Schotten-Baumann reaction. This involves the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride under basic conditions.[1] The causality behind this choice is its high efficiency and tolerance for a wide range of functional groups. The aqueous sodium hydroxide serves to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products Aniline 2,5-Dimethylaniline Reaction Acylation (Schotten-Baumann) Aniline->Reaction AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Reaction Base 10% NaOH(aq) Base->Reaction Catalyst & Neutralizer Solvent Dichloromethane/Water Product N-(2,5-dimethylphenyl)- 4-fluorobenzamide Reaction->Product Byproduct HCl (neutralized to NaCl) Reaction->Byproduct

Caption: Workflow for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Spectroscopic Analysis

The following sections detail the expected spectral data for the target molecule. While a complete public dataset for this exact compound is not available, the analysis is built upon established principles and data from closely related analogs, particularly N-(2,6-dimethylphenyl)-4-fluorobenzamide.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of an amide is distinguished by several characteristic absorption bands.[1][3] The C-F bond also provides a key diagnostic signal.

Key Diagnostic Peaks:

  • N-H Stretch: A sharp to medium intensity peak is expected around 3300 cm⁻¹. The precise position and broadness can be influenced by hydrogen bonding in the solid state.[3]

  • Aromatic C-H Stretch: These appear as a group of weaker bands just above 3000 cm⁻¹.[4]

  • Amide I (C=O Stretch): This is typically the most intense band in the spectrum, appearing in the range of 1650-1670 cm⁻¹. Its position is sensitive to the electronic environment and hydrogen bonding.[1][3]

  • Amide II (N-H bend & C-N stretch): This band arises from a coupled vibration and is found around 1530-1550 cm⁻¹.[1][3]

  • Aromatic C=C Stretch: Multiple bands of variable intensity appear in the 1600-1475 cm⁻¹ region.[5]

  • C-F Stretch: A strong, characteristic absorption due to the carbon-fluorine bond is expected in the 1250-1100 cm⁻¹ region.[6]

Table 1: Predicted FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300MediumAmide N-HStretch
3100-3000WeakAromatic C-HStretch
~1660StrongAmide I (C=O)Stretch
~1535StrongAmide II (N-H bend, C-N stretch)Mixed
1600, 1510, 1485MediumAromatic C=CStretch
~1220StrongAryl C-FStretch
~1160StrongC-NStretch
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. The spectrum is predicted to show distinct signals for the amide proton, the aromatic protons on both rings, and the two methyl groups.

Predicted Spectral Features:

  • Amide Proton (N-H): A broad singlet is expected in the downfield region (δ 8.0-9.0 ppm). Its chemical shift can be solvent-dependent.

  • 4-Fluorobenzoyl Protons: This AA'BB' system will appear as two multiplets. The protons ortho to the carbonyl group (H-2', H-6') will be the most downfield due to the deshielding effect of the carbonyl. The protons ortho to the fluorine (H-3', H-5') will be further upfield and will show coupling to the ¹⁹F nucleus.

  • 2,5-Dimethylphenyl Protons: Three distinct aromatic proton signals are expected. H-6 (ortho to the amide) will be a singlet or narrowly split doublet. H-3 and H-4 will appear as doublets, with coupling constants typical for ortho and meta relationships, respectively.

  • Methyl Protons: Two sharp singlets are expected for the non-equivalent methyl groups at the C-2 and C-5 positions, likely in the δ 2.1-2.4 ppm range.

Table 2: Predicted ¹H NMR Signal Assignments (400 MHz, CDCl₃)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~8.1br s1HN-H Deshielded amide proton, broad due to quadrupole effects and exchange.
~7.85dd2HH -2', H -6'Ortho to C=O, deshielded. Coupled to H-3'/5' and weakly to ¹⁹F.
~7.15t2HH -3', H -5'Ortho to F, shielded relative to H-2'/6'. Coupled to H-2'/6' and ¹⁹F.[7]
~7.2s1HH -6Ortho to amide, adjacent to a methyl group.
~7.1d1HH -4Ortho to a methyl group, meta to the amide.
~7.0d1HH -3Ortho to a methyl group, ortho to the amide.
~2.3s3H2-CHAromatic methyl group.
~2.2s3H5-CHAromatic methyl group.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Key features include the downfield carbonyl carbon and the characteristic splitting of carbon signals due to coupling with the ¹⁹F nucleus.[7] The carbon directly bonded to fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF), while other carbons in that ring will show smaller two- and three-bond couplings (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Signal Assignments (101 MHz, CDCl₃)

Chemical Shift (δ ppm)C-F Coupling (JCF, Hz)AssignmentRationale
~165.5LowC =OCharacteristic downfield shift for an amide carbonyl carbon.[8]
~164.0¹JCF ≈ 250C -4'Directly bonded to fluorine, shows large one-bond coupling.
~136.0NoneC -2Substituted aromatic carbon.
~135.5NoneC -5Substituted aromatic carbon.
~134.0NoneC -1Substituted aromatic carbon bearing the amide nitrogen.
~130.5LowC -1'Quaternary carbon of the fluorobenzoyl ring.
~129.8³JCF ≈ 9C -2', 6'Ortho to carbonyl, shows three-bond coupling to fluorine.
~129.5NoneC -6Aromatic CH.
~128.0NoneC -4Aromatic CH.
~125.0NoneC -3Aromatic CH.
~115.8²JCF ≈ 22C -3', 5'Ortho to fluorine, shows two-bond coupling.
~21.0None5-C H₃Aromatic methyl carbon.
~18.5None2-C H₃Sterically hindered ortho-methyl carbon, often slightly upfield.[2]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural information through fragmentation patterns. The molecular formula is C₁₅H₁₄FNO, with a molar mass of 243.28 g/mol .[9]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 243.

  • Acylium Ion Formation: The most common cleavage for amides is the alpha-cleavage of the C-N bond, leading to the formation of the 4-fluorobenzoyl acylium ion at m/z = 123. This is often the base peak.

  • Loss of Acyl Group: Cleavage can also result in the formation of the [M - C₇H₄FO]⁺ fragment, corresponding to the 2,5-dimethylaniline radical cation at m/z = 121.

  • Proximity Effects: Research on substituted benzanilides shows that ortho-substituents can lead to characteristic fragmentation via cyclization.[10][11] In this case, loss of the ortho-methyl group ([M-15]⁺) might occur, though this is less pronounced than for halogen or methoxy ortho-substituents.[10]

G M [C₁₅H₁₄FNO]⁺˙ m/z = 243 Molecular Ion F1 [C₇H₄FO]⁺ m/z = 123 4-Fluorobenzoyl Acylium Ion M->F1 α-cleavage F2 [C₈H₁₀N]⁺˙ m/z = 121 2,5-Dimethylaniline Radical Cation M->F2 α-cleavage F3 [C₇H₄O]⁺˙ m/z = 95 Loss of CO from m/z 123 F1->F3 -CO

Caption: Predicted major fragmentation pathways for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Integrated Spectroscopic Confirmation

No single spectroscopic technique can unambiguously determine a structure. True confidence is achieved by integrating the data from all methods. The diagram below illustrates how the different spectral data points converge to confirm the identity of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

G Structure N-(2,5-dimethylphenyl)- 4-fluorobenzamide FTIR FT-IR Data C=O: ~1660 cm⁻¹ N-H: ~3300 cm⁻¹ C-F: ~1220 cm⁻¹ FTIR->Structure Confirms: - Amide Group - C-F Bond HNMR ¹H NMR Data Amide H: ~8.1 ppm 2 Me Singlets Aromatic Signals HNMR->Structure Confirms: - Proton Count - Substituent Pattern - Connectivity CNMR ¹³C NMR Data C=O: ~165.5 ppm ¹JCF coupling: ~250 Hz 2 Me signals CNMR->Structure Confirms: - Carbon Skeleton - C-F position MS MS Data M⁺ at m/z 243 Base peak at m/z 123 MS->Structure Confirms: - Molecular Weight - Key Fragments

Caption: Integrated data approach for structural confirmation.

The FT-IR data confirms the presence of the key amide and fluoro-aromatic functional groups. The mass spectrum confirms the molecular weight and the presence of the 4-fluorobenzoyl and 2,5-dimethylphenyl substructures. Finally, ¹H and ¹³C NMR provide the definitive connectivity, showing the precise arrangement of substituents on both aromatic rings and confirming the amide linkage between them. Together, these data provide a comprehensive and unequivocal identification of the molecule.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Protocol for FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~150 mg of dry, spectroscopic grade KBr.[1] Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two or equivalent.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 (co-added).

  • Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[8]

Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or by injection of a dilute solution for a GC-MS system.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 200-250 °C.

  • Data Acquisition: Acquire the mass spectrum. The data system will plot ion abundance versus the mass-to-charge ratio (m/z).

References

  • Iheva, M. (2012). Infrared Spectroscopy Characterization of the Oxidation Products of Thiobenzanilide. Faculty of Natural Sciences and Mathematics, Ss. Cyril and Methodius University.

  • Moura, R. R., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega.

  • Ufaruna, N. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Chemistry and Materials Research.

  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry.

  • ResearchGate. (n.d.). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE (PDF).

  • ResearchGate. (n.d.). FT-IR spectral data of the prepared compounds.

  • ResearchGate. (2021). Proximity Effects in Mass Spectra of Benzanilides (PDF).

  • ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts.

  • ChemicalBook. (n.d.). 4-Fluorobenzamide(824-75-9) ¹H NMR spectrum.

  • Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.

  • Supporting Information. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

  • Quora. (2024). How to interpret the 19F NMR spectra.

  • Royal Society of Chemistry. (n.d.). List of Contents.

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University.

  • Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating ¹³C Chemical Shifts of Conformationally Flexible Natural Products. Journal of Natural Products.

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives.

  • PrepChem.com. (n.d.). Synthesis of 2,4,5-trifluorobenzamide.

  • ChemBK. (n.d.). N-(2,5-dimethylphenyl)-4-fluorobenzamide - Physico-chemical Properties.

  • University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

  • ResearchGate. (n.d.). Synthetic, infrared, ¹H and ¹³C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.

  • ResearchGate. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives.

  • Janakiraman, N., & Johnson, M. (2015). Functional Groups of Tree Ferns (Cyathea) using FT-IR: Chemotaxonomic Implications. Journal of Chemical and Pharmaceutical Sciences.
  • PubChem. (n.d.). N-(2,5-dimethylphenyl)-2,2-dimethylpropanamide (C13H19NO).

  • NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST Chemistry WebBook.

  • PubChem. (n.d.). Sulfamide, N,N-dimethyl-N'-phenyl-.

  • National Center for Biotechnology Information. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials.

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.

  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one.

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An In-depth Technical Guide to Elucidating the Therapeutic Targets of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Target Discovery

N-(2,5-dimethylphenyl)-4-fluorobenzamide emerges from a chemical scaffold with a rich history in medicinal chemistry. The benzamide functional group is a cornerstone in the design of a multitude of therapeutic agents, while the strategic placement of dimethyl and fluoro substituents suggests a deliberate tuning of its physicochemical properties to enhance biological activity and metabolic stability.[1][2] This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and identify the potential therapeutic targets of this intriguing molecule. We will navigate the path from broad, structure-based hypotheses to specific, validated mechanisms of action, providing both the strategic rationale and the detailed experimental protocols necessary for this endeavor.

Structural and Physicochemical Profile

Before delving into potential biological interactions, a thorough understanding of the molecule itself is paramount.

PropertyValueSource
Molecular Formula C15H14FNO[3]
Molar Mass 243.28 g/mol [3]
Predicted pKa 13.40 ± 0.70[3]
Predicted Boiling Point 287.1 ± 40.0 °C[3]
Predicted Density 1.186 ± 0.06 g/cm3 [3]

The presence of a fluorine atom can significantly influence the molecule's metabolic stability and bioavailability.[1][2] The dimethylphenyl group contributes to its lipophilicity, which may facilitate passage across cellular membranes.

Hypothesis-Driven Target Exploration: A Multi-pronged Approach

Given the absence of direct literature on the therapeutic targets of N-(2,5-dimethylphenyl)-4-fluorobenzamide, our investigation will be guided by the known activities of structurally related compounds. The core benzamide structure is a versatile pharmacophore, and its derivatives have been shown to interact with a diverse range of biological targets.

Hypothesis 1: Ion Channel Modulation

Benzamide derivatives have been extensively studied as modulators of various ion channels, particularly sodium and potassium channels. Alterations in ion channel function are implicated in a wide array of pathologies, including epilepsy, cardiac arrhythmias, and chronic pain.

Hypothesis 2: Enzyme Inhibition

The benzamide moiety can act as a bioisostere for other functional groups, enabling it to fit into the active sites of various enzymes. Structurally analogous compounds have demonstrated inhibitory activity against enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[4]

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism

A significant number of drugs targeting GPCRs incorporate a benzamide scaffold. For instance, certain benzamides exhibit antagonist activity at dopamine and serotonin receptors, leading to their use as antipsychotic and antiemetic agents.[5]

Hypothesis 4: Antimicrobial and Antiparasitic Activity

The 2,5-dimethylphenyl scaffold is a feature found in some antimicrobial and insecticidal compounds.[6][7][8] This suggests that N-(2,5-dimethylphenyl)-4-fluorobenzamide could potentially target essential pathways in microorganisms or parasites.

Experimental Validation Workflow: From Broad Screening to Specific Interactions

The following experimental workflow is designed to systematically test our hypotheses and converge on the most promising therapeutic targets.

G cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A Cell Viability Assays (e.g., MTT, CellTiter-Glo) in diverse cancer cell lines D Broad Kinase/Enzyme Panel Screening A->D B Antimicrobial/Antiparasitic Assays (e.g., MIC, growth inhibition) B->D C High-Content Imaging for morphological changes E GPCR Binding Assays (e.g., Radioligand Binding) C->E F Ion Channel Electrophysiology (e.g., Patch-Clamp) C->F G Cellular Thermal Shift Assay (CETSA) D->G H Surface Plasmon Resonance (SPR) for binding kinetics D->H E->G E->H F->G F->H I CRISPR/Cas9-mediated Knockout/Knockdown to confirm target engagement G->I J Downstream Pathway Analysis (e.g., Western Blot, RNA-Seq) H->J I->J

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Broad Phenotypic Screening

The initial step involves assessing the compound's general biological activity across a range of cellular models.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate various human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of N-(2,5-dimethylphenyl)-4-fluorobenzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Phase 2: Target Class Identification

Based on the results of the phenotypic screens, we will proceed to more targeted assays to identify the class of proteins our compound interacts with.

Protocol: Broad Kinase Panel Screening (Example)

  • Assay Principle: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™) that employs a competition binding assay to quantify the interaction of the test compound with a large number of kinases.

  • Compound Submission: Submit N-(2,5-dimethylphenyl)-4-fluorobenzamide at a specified concentration (e.g., 10 µM).

  • Data Interpretation: The results will be provided as a percentage of control, indicating the degree of displacement of a known ligand from each kinase. A low percentage of control signifies a strong interaction.

Phase 3: Specific Target Validation

Once a putative target or target class is identified, rigorous validation is essential to confirm a direct and specific interaction.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: This assay is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with N-(2,5-dimethylphenyl)-4-fluorobenzamide or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

G cluster_0 CETSA Workflow A 1. Cell Treatment Treat cells with compound or vehicle B 2. Heating Heat cell lysates at various temperatures A->B C 3. Separation Centrifuge to separate soluble and aggregated proteins B->C D 4. Detection Analyze soluble fraction by Western Blot/MS C->D E 5. Analysis Compare melting curves D->E

Caption: The workflow for the Cellular Thermal Shift Assay (CETSA).

Potential Signaling Pathways and Downstream Effects

Should N-(2,5-dimethylphenyl)-4-fluorobenzamide be found to interact with a specific target, the next logical step is to investigate its impact on cellular signaling pathways. For example, if the compound inhibits a key kinase in a cancer-related pathway, we would expect to see changes in the phosphorylation status of its downstream substrates.

G cluster_0 Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates Compound N-(2,5-dimethylphenyl) -4-fluorobenzamide Compound->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

Caption: A hypothetical signaling pathway impacted by kinase inhibition.

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial exploration of the therapeutic potential of N-(2,5-dimethylphenyl)-4-fluorobenzamide. The journey from a compound of interest to a validated drug candidate is a long and challenging one. However, by employing a systematic, hypothesis-driven approach, we can efficiently navigate the complexities of target identification and mechanism-of-action studies. The insights gained from the proposed experimental workflow will be instrumental in determining the future trajectory of this promising molecule in the drug discovery pipeline.

References

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An In-depth Technical Guide to the Crystal Structure Analysis of N-(Aryl)-benzamides: A Case Study of N-(2,5-dimethylphenyl)-4-fluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Structural Chemistry

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function and properties. For researchers, scientists, and drug development professionals, understanding the crystal structure of a compound provides invaluable insights into its behavior, from receptor binding affinity to solid-state stability. This guide offers a comprehensive walkthrough of the methodologies and rationale behind the crystal structure analysis of N-aryl benzamides, a scaffold of significant interest in medicinal chemistry.

While the specific crystallographic data for N-(2,5-dimethylphenyl)-4-fluorobenzamide is not publicly available at the time of this writing, this guide will utilize a closely related analog, N-(2,4-dimethylphenyl)-4-methylbenzamide , as a practical exemplar. The principles and techniques detailed herein are directly applicable to the target compound and the broader class of N-aryl benzamides, providing a robust framework for structural elucidation.

The Rationale for Structural Elucidation: Why N-Aryl Benzamides?

The N-aryl benzamide motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The amide bond provides a rigid planar unit capable of participating in key hydrogen bonding interactions, while the flanking aryl rings can be functionalized to modulate properties such as solubility, metabolic stability, and target-specific interactions. The orientation of these rings relative to each other, influenced by the substitution pattern, dictates the overall shape of the molecule and its ability to fit into a biological target. X-ray crystallography is the definitive method for determining this conformation and the intermolecular interactions that govern the crystal packing.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

A common and effective method for the synthesis of N-aryl benzamides is the acylation of an aniline with a benzoyl chloride. For N-(2,5-dimethylphenyl)-4-fluorobenzamide, this involves the reaction of 2,5-dimethylaniline with 4-fluorobenzoyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-Aryl Benzamides

  • Reactant Preparation: In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution and stir.

  • Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure N-(2,5-dimethylphenyl)-4-fluorobenzamide.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice. For benzamide derivatives, several techniques are commonly employed.[1]

Common Crystallization Techniques for Benzamide Derivatives:

  • Slow Evaporation: This is often the simplest method, where the compound is dissolved in a solvent in which it is moderately soluble.[1] The solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization. The choice of solvent is crucial; highly volatile solvents may lead to the formation of small or poor-quality crystals.[1]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it as a droplet in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[1] The anti-solvent slowly diffuses into the droplet, reducing the solubility of the compound and promoting crystal growth.[1]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent of a different density.[1] Crystallization occurs at the interface as the two solvents slowly mix.[1]

For our analog, N-(2,4-dimethylphenyl)-4-methylbenzamide, colorless plate-like crystals were successfully obtained by the slow evaporation of an ethanolic solution at room temperature.[1]

X-ray Diffraction: Illuminating the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1] A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities.[1] These reflections are recorded by a detector.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Pure Compound Crystallization Crystal Growth Synthesis->Crystallization Mounting Mount Crystal Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer Data_Processing Data Processing & Integration Diffractometer->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A generalized workflow for crystal structure determination.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal, known as its space group. The intensities of the reflections are integrated and corrected for experimental factors. The "phase problem," a central challenge in crystallography, is then addressed to convert the measured intensities into a map of the electron density within the unit cell. For small molecules like our analog, direct methods are typically successful in solving the phase problem.

Structure Refinement

The initial model of the structure obtained from the solution is then refined to improve its agreement with the experimental data. This is typically done using a least-squares method, where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

Structural Analysis of N-(2,4-dimethylphenyl)-4-methylbenzamide: A Case Study

The crystal structure of N-(2,4-dimethylphenyl)-4-methylbenzamide provides a wealth of information about its molecular conformation and intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data for our analog.

ParameterN-(2,4-dimethylphenyl)-4-methylbenzamide[1]
Chemical FormulaC₁₆H₁₇NO
Formula Weight239.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)22.4974 (17)
b (Å)6.6033 (2)
c (Å)9.2474 (6)
β (°)100.209 (6)
Volume (ų)1352.02 (14)
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected12970
Independent Reflections3430
R_int0.079
Final R indices [I > 2σ(I)]R₁ = 0.054, wR₂ = 0.143
Goodness-of-fit on F²1.04
Molecular Conformation

In the solid state, the molecule adopts a conformation where the N-H and C=O bonds of the amide group are anti to each other.[1] A key feature is the relative orientation of the two aromatic rings. The dihedral angle between the 4-methylphenyl ring and the 2,4-dimethylphenyl ring is 75.8(1)°.[1] This significant twist is a result of steric hindrance between the ortho-methyl group on the dimethylphenyl ring and the amide group. This conformation is crucial for understanding how this molecule might interact with a biological target, as it defines the spatial relationship between the two aromatic systems.

Supramolecular Assembly and Hydrogen Bonding

In the crystal, molecules of N-(2,4-dimethylphenyl)-4-methylbenzamide are linked into chains by intermolecular N—H···O hydrogen bonds.[1] This is a classic and robust interaction for amides, where the amide proton of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. These chains propagate along the c-axis of the crystal.[1] Understanding these packing motifs is important for predicting the physical properties of the solid material, such as its melting point and solubility.

Logical Relationship: From Synthesis to Structural Insights

logical_flow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystallographic Analysis cluster_insights Structural Insights Synthesis Chemical Synthesis Yields pure N-aryl benzamide Crystallization Single Crystal Growth Provides diffraction-quality crystals Synthesis->Crystallization Data_Collection X-ray Diffraction Generates diffraction pattern Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Determines atomic positions Data_Collection->Structure_Solution Molecular_Conformation Molecular Conformation Dihedral angles, bond lengths/angles Structure_Solution->Molecular_Conformation Intermolecular_Interactions Supramolecular Assembly Hydrogen bonding, packing motifs Structure_Solution->Intermolecular_Interactions

Caption: The logical progression from chemical synthesis to detailed structural insights.

Conclusion and Future Directions

The crystal structure analysis of N-aryl benzamides, exemplified here by N-(2,4-dimethylphenyl)-4-methylbenzamide, provides a detailed picture of the molecular conformation and the non-covalent interactions that govern its solid-state architecture. This information is fundamental for structure-activity relationship (SAR) studies in drug design, where the three-dimensional shape of a molecule is paramount for its biological activity. Furthermore, understanding the crystal packing can inform strategies for polymorph screening and the development of stable pharmaceutical formulations.

For N-(2,5-dimethylphenyl)-4-fluorobenzamide, the next logical step would be to perform the experimental work outlined in this guide to determine its crystal structure. This would allow for a direct comparison with its analogs and provide a deeper understanding of how the subtle changes in substitution patterns—moving a methyl group from the 4- to the 5-position and replacing a methyl with a fluorine—impact the molecular conformation and crystal packing. Such studies are the bedrock of rational molecular design in both pharmaceutical and materials science.

References

  • Gowda, B. T., et al. (2011). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o149. [Link]

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A Technical Guide to N-(2,5-dimethylphenyl)-4-fluorobenzamide: From Discovery to Synthesis and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a molecule situated at the intersection of synthetic chemistry and anticoagulant research. While not a commercial drug itself, its discovery is rooted in the extensive research programs of the late 1990s and early 2000s aimed at developing orally available, direct inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. This document details the logical synthesis of the compound, its characterization, and the broader biological framework that prompted its creation.

Discovery and Scientific Context

The discovery of N-(2,5-dimethylphenyl)-4-fluorobenzamide was not a singular event but rather an outcome of systematic medicinal chemistry efforts to identify novel anticoagulants. The primary challenge in thrombosis treatment has been to develop agents that are as effective as traditional therapies like warfarin but with a more predictable pharmacological profile and without the need for frequent monitoring.[1]

In the early 1980s, Factor Xa was identified as a promising target for new anticoagulants.[1] FXa sits at a crucial juncture of the intrinsic and extrinsic coagulation pathways, and its inhibition effectively prevents the amplification of the clotting process.[2] Early research focused on naturally occurring inhibitors, but the quest for orally bioavailable small molecules intensified through the 1990s.[3]

N-(2,5-dimethylphenyl)-4-fluorobenzamide emerged from this landscape. Its structure, featuring an N-phenylbenzamide core, was explored as a scaffold for FXa inhibition. The first public disclosure of this specific compound and its synthesis appears in patent literature from the early 2000s, where it was cited as part of a library of N-phenylbenzamide derivatives designed and tested for their ability to inhibit Factor Xa. The strategic placement of the 2,5-dimethyl and 4-fluoro substituents was a deliberate choice to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Synthesis and Retrosynthetic Analysis

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide is a classic example of nucleophilic acyl substitution, specifically the formation of an amide bond.

Retrosynthetic Analysis: A logical disconnection of the central amide bond reveals two readily available starting materials: 4-fluorobenzoyl chloride and 2,5-dimethylaniline. This straightforward approach makes the compound highly accessible for laboratory-scale synthesis and chemical library generation.

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard laboratory procedure for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5-dimethylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

Step 2: Acylation

  • Dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Isolation

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl to remove excess base and unreacted aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification SM1 2,5-Dimethylaniline Reaction Acylation Reaction (DCM, TEA, 0°C to RT) SM1->Reaction SM2 4-Fluorobenzoyl Chloride SM2->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Quench Drying Drying & Concentration Workup->Drying Purify Recrystallization (e.g., Ethanol/Water) Drying->Purify Crude Product Product N-(2,5-dimethylphenyl)- 4-fluorobenzamide Purify->Product Pure Product

Caption: Synthetic workflow for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

PropertyDataSource
Molecular Formula C15H14FNO[4]
Molar Mass 243.28 g/mol [4]
Appearance White to off-white solidTypical for this class
¹H NMR (Expected) Peaks corresponding to aromatic protons (δ 7.0-8.0 ppm) and two distinct methyl singlets (δ ~2.2-2.4 ppm).General NMR principles
¹³C NMR (Expected) Resonances for amide carbonyl (δ ~165 ppm), aromatic carbons, and methyl carbons.General NMR principles
Mass Spec (ESI-MS) [M+H]⁺ at m/z 244.11Calculated

Biological Relevance and Mechanism of Action

As established, N-(2,5-dimethylphenyl)-4-fluorobenzamide was developed as a potential inhibitor of Factor Xa.

Mechanism of Action: Direct FXa inhibitors act by binding to the active site of the FXa enzyme, preventing it from cleaving its substrate, prothrombin, into thrombin.[2] This action effectively halts the coagulation cascade, as thrombin is the final enzyme responsible for converting fibrinogen to fibrin, the protein mesh that forms the structural basis of a blood clot.[2][5] By inhibiting FXa, these compounds reduce thrombin generation and thereby prevent thrombus formation.[2]

The Coagulation Cascade and Point of Inhibition

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor N-(2,5-dimethylphenyl) -4-fluorobenzamide Inhibitor->FXa Inhibition

Caption: Simplified coagulation cascade showing FXa inhibition.

Conclusion

N-(2,5-dimethylphenyl)-4-fluorobenzamide serves as an excellent case study in rational drug design within the field of anticoagulation. Although it did not advance to become a clinical drug, it represents a class of compounds that paved the way for the successful development of approved oral, direct Factor Xa inhibitors like Rivaroxaban and Apixaban.[1][3] Its straightforward synthesis and clear biological rationale make it a valuable molecule for understanding the fundamental principles of medicinal chemistry and the historical development of modern therapeutics.

References

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Characterization of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the synthesis, purification, and characterization of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a compound of interest in medicinal chemistry and materials science. The benzamide functional group is a prevalent scaffold in numerous pharmaceutical agents, and understanding its synthesis is crucial for drug development professionals.[1][2] This guide is designed for researchers and scientists, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, from reaction setup to final characterization, ensuring a reproducible and validated workflow.

Introduction and Scientific Background

N-arylbenzamides represent a critical class of organic compounds with a wide spectrum of biological activities.[3][4] The specific molecule, N-(2,5-dimethylphenyl)-4-fluorobenzamide, incorporates a fluorinated phenyl ring and a dimethyl-substituted aniline moiety, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. The 2,5-dimethylphenyl group, for instance, is a structural feature found in compounds with antimicrobial properties.[5][6]

The synthesis of this amide is achieved through a classic nucleophilic acyl substitution. The most direct and common method involves the reaction of a reactive carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine.[7][8][9] This process, often referred to as the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions.[7][10] The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate, which then collapses to eliminate a chloride ion, yielding the stable amide product.[10] A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]

This application note will provide a comprehensive protocol for this synthesis, followed by detailed procedures for purification via recrystallization and full characterization using modern analytical techniques.

Synthesis Pathway and Mechanism

The synthesis proceeds via the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride.

Diagram 1: Overall Synthesis Reaction

cluster_products Products reactant1 4-Fluorobenzoyl Chloride plus1 + arrow Triethylamine (Base) DCM (Solvent) 0°C to RT reactant2 2,5-Dimethylaniline product N-(2,5-dimethylphenyl)-4-fluorobenzamide byproduct + HCl arrow->product

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Nucleophilic Acyl Substitution Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation A Amine (Nucleophile) attacks Carbonyl Carbon (Electrophile) B Tetrahedral Intermediate (Oxygen becomes anionic) A->B Forms C-N bond C Carbonyl double bond reforms B->C Electron pair from Oxygen D Chloride ion (Leaving Group) is expelled C->D Breaks C-Cl bond E Protonated Amide F Final Amide Product E->F G Base (e.g., TEA) G->E Removes proton A 1. Reaction Setup (Amine + Base in DCM) B 2. Cooled Addition (Acyl Chloride Solution) A->B 0 °C C 3. Reaction at RT (2-4 hours) B->C Warm to RT D 4. TLC Monitoring C->D E 5. Aqueous Work-up (Wash, Dry, Concentrate) D->E Reaction Complete F 6. Purification (Recrystallization) E->F Crude Solid G 7. Characterization (NMR, IR, MS, MP) F->G White Crystals H Pure Product G->H

Sources

Application Note: A Fluorometric In Vitro Assay for Evaluating the Inhibitory Activity of N-(2,5-dimethylphenyl)-4-fluorobenzamide on Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting FAAH

The identification of novel, selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the complex landscape of the human endocannabinoid system, Fatty Acid Amide Hydrolase (FAAH) has emerged as a high-value therapeutic target.[1][2] FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of bioactive fatty acid amides, most notably the endocannabinoid anandamide (AEA).[2][3] By terminating AEA signaling, FAAH plays a critical role in modulating physiological processes, including pain perception, inflammation, and anxiety.[1][4] Consequently, inhibitors of FAAH are of significant interest as potential therapeutic agents that can elevate endogenous anandamide levels, offering analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

This application note addresses the compound N-(2,5-dimethylphenyl)-4-fluorobenzamide, a synthetic benzamide derivative. While the specific biological activity of this molecule is not extensively documented, its core structure is analogous to other compounds known to interact with serine hydrolases. We hypothesize that N-(2,5-dimethylphenyl)-4-fluorobenzamide may act as an inhibitor of FAAH.

The purpose of this guide is to provide a robust, detailed, and validated protocol for determining the in vitro inhibitory potency (specifically, the half-maximal inhibitory concentration, or IC50) of N-(2,5-dimethylphenyl)-4-fluorobenzamide against recombinant human FAAH. The methodology described herein is based on a well-established fluorometric approach, suitable for both primary screening and detailed kinetic analysis.[5][6]

Principle of the Fluorometric FAAH Inhibition Assay

The assay quantifies FAAH activity by monitoring the enzymatic hydrolysis of a synthetic, non-fluorescent substrate to yield a highly fluorescent product. This method is simple, sensitive, and readily adaptable for high-throughput screening (HTS).[5]

The core of the assay relies on a fluorogenic substrate, such as Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA).[3][5] In the presence of active FAAH, the enzyme cleaves the amide bond of AAMCA, releasing arachidonic acid and the fluorophore 7-amino-4-methylcoumarin (AMC).[3][4][5] The released AMC fluoresces intensely upon excitation, and the rate of increase in fluorescence is directly proportional to the enzymatic activity of FAAH.

When an inhibitor like N-(2,5-dimethylphenyl)-4-fluorobenzamide is introduced, it binds to FAAH, reducing its catalytic activity. This results in a decreased rate of AMC production and, therefore, a lower fluorescence signal. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, a key metric of the compound's potency.

Assay_Principle cluster_0 FAAH Catalytic Cycle cluster_1 Inhibition Mechanism FAAH FAAH Enzyme Products Arachidonic Acid + AMC (Highly Fluorescent) FAAH->Products Hydrolysis Blocked Inactive FAAH-Inhibitor Complex AAMCA AAMCA Substrate (Non-Fluorescent) AAMCA->FAAH Binds Inhibitor N-(2,5-dimethylphenyl)- 4-fluorobenzamide Inhibitor->FAAH Binding

Caption: Principle of the fluorometric FAAH inhibition assay.

Materials and Reagents

Proper preparation and sourcing of high-quality reagents are critical for assay success. The following table outlines the necessary components.

ReagentRecommended SpecificationsPurpose
Recombinant Human FAAH High purity (>90% by SDS-PAGE), from a reputable commercial supplier (e.g., Cayman, Abcam)The enzyme source for the reaction.
FAAH Assay Buffer 50 mM Tris-HCl, pH 9.0, 1 mM EDTAProvides optimal pH and ionic environment for FAAH activity.
FAAH Substrate Arachidonyl 7-amino, 4-methyl coumarin amide (AAMCA) or similar AMC-based substrateFluorogenic substrate hydrolyzed by FAAH.[5]
Test Compound N-(2,5-dimethylphenyl)-4-fluorobenzamide, ≥98% purityThe potential inhibitor being evaluated.
Positive Control Inhibitor URB597 or JZL195A known, potent FAAH inhibitor for assay validation.[5][6]
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% puritySolvent for dissolving test compound and controls.
96-Well Plate Solid black, flat bottom, non-treated polystyreneLow-autofluorescence microplate for fluorescence measurements.
Fluorescence Microplate Reader Capable of kinetic reads with Ex/Em wavelengths of ~360/465 nm.[1]Instrument for detecting the fluorescent signal over time.

Experimental Protocols

The following protocols provide a step-by-step guide for performing the FAAH inhibition assay. All steps involving the enzyme should be performed on ice to maintain its stability.

Preparation of Reagents and Stock Solutions

Accuracy in this stage is paramount for generating reliable dose-response curves.

  • Test Compound Stock (10 mM): Dissolve an appropriate mass of N-(2,5-dimethylphenyl)-4-fluorobenzamide in 100% DMSO to create a 10 mM stock solution. Vortex until fully dissolved. This high-concentration stock is the starting point for all serial dilutions.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of URB597 (or another known inhibitor) in 100% DMSO.

  • Substrate Stock (10 mM): Prepare a 10 mM stock solution of AAMCA in 100% DMSO. Store this stock protected from light at -20°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the recombinant FAAH stock in cold FAAH Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a robust linear signal within a 30-60 minute timeframe. A starting point of 5-10 µg/mL is recommended. Keep on ice at all times.

Assay Workflow: IC50 Determination

This protocol describes the setup in a 96-well plate format. It is crucial to include all proper controls for data normalization and validation.

Experimental_Workflow cluster_prep A. Preparation cluster_plate B. Plate Setup (per well) cluster_run C. Assay Execution cluster_analysis D. Data Analysis A1 Prepare 10 mM Test Compound Stock in DMSO A2 Create Serial Dilutions of Test Compound A1->A2 A3 Prepare Working Solutions: Enzyme & Substrate A2->A3 B1 Add 50 µL FAAH Assay Buffer B2 Add 1 µL of Compound or DMSO Control B1->B2 B3 Add 25 µL of FAAH Enzyme Working Solution B2->B3 C1 Pre-incubate plate 15 min at 37°C B3->C1 C2 Initiate Reaction: Add 25 µL Substrate C1->C2 C3 Kinetic Read: Measure Fluorescence (Ex/Em 360/465 nm) for 30-60 min at 37°C C2->C3 D1 Calculate Reaction Rate (V) C3->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: Step-by-step experimental workflow for the FAAH assay.

Step-by-Step Plate Setup:

  • Compound Dilution: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) of the 10 mM test compound stock in 100% DMSO. This will be used to generate the dose-response curve.

  • Plate Layout: Designate wells for each condition:

    • 100% Activity (Negative Control): Enzyme + Substrate + DMSO vehicle.

    • 0% Activity (Background Control): Assay Buffer (no enzyme) + Substrate + DMSO.

    • Test Compound: Enzyme + Substrate + Test Compound (at each dilution).

    • Positive Control: Enzyme + Substrate + Known Inhibitor (e.g., 1 µM URB597).

  • Assay Plate Preparation:

    • To each well, add 50 µL of FAAH Assay Buffer.

    • Add 1 µL of the appropriate DMSO solution (Test Compound dilution, DMSO vehicle, or Positive Control) to the designated wells.

    • Add 25 µL of the FAAH Enzyme Working Solution to all wells except the 0% Activity (Background) wells. Add 25 µL of Assay Buffer to the background wells instead.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of the FAAH substrate by diluting the 10 mM stock in FAAH Assay Buffer to a final concentration of 40 µM. Add 25 µL of this substrate solution to all wells to initiate the reaction. The final substrate concentration in the 100 µL reaction volume will be 10 µM.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence (Excitation: ~360 nm, Emission: ~465 nm) every 60 seconds for 30 to 60 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V).

  • Background Subtraction: Subtract the average rate of the 0% Activity (Background) wells from the rates of all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100

    • Where V_inhibitor is the rate in the presence of the test compound.

    • Where V_DMSO is the average rate of the 100% Activity (Negative Control) wells.

  • Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.

System Validation and Trustworthiness

A protocol's value is defined by its reproducibility and robustness. The following points ensure the integrity of the results.

  • Positive Control: The percent inhibition from the known FAAH inhibitor (e.g., URB597) should be >90%. This confirms that the enzyme and assay system are performing as expected.

  • Z'-Factor: For screening applications, the Z'-factor should be calculated to assess assay quality.[5] It provides a measure of the signal-to-background ratio and the data variation. Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

    • Where max refers to the 100% Activity control and min refers to the Positive Control inhibitor wells.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal Autofluorescence from the compound; contaminated buffer or substrate.Run a compound-only control (Compound + Buffer, no enzyme/substrate). Use fresh, high-purity reagents.
Low Signal / No Activity Inactive enzyme; incorrect buffer pH; degraded substrate.Use a new aliquot of enzyme and verify its activity. Check the pH of the assay buffer. Prepare fresh substrate solution.
Inconsistent Replicates Pipetting errors; improper mixing; temperature fluctuations.Use calibrated pipettes. Ensure the plate is mixed thoroughly after each addition. Maintain a constant temperature in the plate reader.
Poor Z'-Factor (<0.5) High data variability; low signal window between positive and negative controls.Optimize enzyme and substrate concentrations to maximize the signal window. Improve pipetting consistency.

References

  • A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. PubMed, National Center for Biotechnology Information.[Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Taylor & Francis Online.[Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PMC, National Center for Biotechnology Information.[Link]

  • The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience.[Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PubMed, National Center for Biotechnology Information.[Link]

  • Fluorimetric Assay of FAAH Activity. PubMed, National Center for Biotechnology Information.[Link]

  • AM404. Wikipedia.[Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. ResearchGate.[Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science.[Link]

  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. PMC, National Center for Biotechnology Information.[Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC, National Center for Biotechnology Information.[Link]

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N-(2,5-dimethylphenyl)-4-fluorobenzamide: A Representative Guide for the Cellular Investigation of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, N-(2,5-dimethylphenyl)-4-fluorobenzamide is not a widely characterized research compound with established, specific biological activities. The following application notes and protocols are presented as a representative guide for the investigation of novel N-arylbenzamide derivatives in cell biology, based on the known activities of structurally similar compounds. The proposed mechanism of action and experimental designs are hypothetical and intended to serve as a framework for the characterization of a new chemical entity within this class.

Introduction: The N-Arylbenzamide Scaffold in Modern Cell Biology

The N-arylbenzamide core structure is a privileged scaffold in medicinal chemistry and chemical biology, giving rise to a diverse range of bioactive small molecules. Derivatives of this class have been shown to exhibit a multitude of biological activities, including but not limited to, inhibition of protein kinases, disruption of protein-protein interactions, and anti-proliferative effects through various mechanisms.[1][2][3] The specific biological activity of a given N-arylbenzamide derivative is dictated by the nature and position of substituents on its aromatic rings.

Given the structural similarity of N-(2,5-dimethylphenyl)-4-fluorobenzamide to known kinase inhibitors, this guide will focus on a hypothetical application of this compound as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1] The protocols outlined herein are designed to first validate the molecular target and then to explore the cellular consequences of its inhibition.

Part 1: Target Validation and In Vitro Characterization

The initial step in characterizing a novel small molecule is to confirm its direct interaction with the intended molecular target and to determine its potency and selectivity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2,5-dimethylphenyl)-4-fluorobenzamide against purified LRRK2 protein.

Principle: A radiometric or luminescence-based in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitory effect of the compound is quantified by the reduction in this signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2,5-dimethylphenyl)-4-fluorobenzamide in 100% DMSO.

    • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute purified, active LRRK2 enzyme and its specific substrate peptide in the reaction buffer to the recommended concentrations.

    • Prepare an ATP solution (radiolabeled or non-radiolabeled, depending on the detection method) at a concentration close to the Km for LRRK2.

  • Assay Procedure:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.

    • Add 10 µL of the LRRK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the manufacturer's protocol for the specific assay technology (e.g., filter binding for radiometric assays, addition of a detection reagent for luminescence-based assays).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
N-(2,5-dimethylphenyl)-4-fluorobenzamideLRRK250
Known LRRK2 Inhibitor (Positive Control)LRRK210
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of N-(2,5-dimethylphenyl)-4-fluorobenzamide to LRRK2 in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in stability by heating cell lysates treated with the compound and then quantifying the amount of soluble protein remaining at different temperatures via Western blotting.

Protocol:

  • Cell Treatment:

    • Culture cells expressing endogenous or over-expressed LRRK2 (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

    • Treat the cells with the desired concentration of N-(2,5-dimethylphenyl)-4-fluorobenzamide (e.g., 1 µM) or DMSO for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the samples by adding SDS-PAGE loading buffer and boiling.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-LRRK2 antibody.

  • Data Analysis:

    • Quantify the band intensities for LRRK2 at each temperature for both the treated and vehicle control samples.

    • Plot the percentage of soluble LRRK2 against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Experimental Workflow for Target Validation:

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 Quantify Inhibition CellTreatment Treat Cells with Compound IC50->CellTreatment Inform Cellular Dose CETSA Cellular Thermal Shift Assay (CETSA) CellTreatment->CETSA WesternBlot Western Blot for LRRK2 CETSA->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve Conclusion Confirm Target Engagement MeltingCurve->Conclusion

Caption: Workflow for validating the target of a novel compound.

Part 2: Cellular Applications and Mechanistic Studies

Once target engagement is confirmed, the next step is to investigate the downstream cellular effects of inhibiting the target protein.

Analysis of LRRK2-mediated Phosphorylation

Objective: To assess the effect of N-(2,5-dimethylphenyl)-4-fluorobenzamide on the phosphorylation of LRRK2 and its downstream substrates.

Principle: Active LRRK2 autophosphorylates at Ser1292 and phosphorylates a subset of Rab GTPases, such as Rab10. Inhibition of LRRK2 kinase activity will lead to a decrease in the phosphorylation of these proteins, which can be detected by phospho-specific antibodies via Western blotting.

Protocol:

  • Cell Treatment:

    • Plate cells (e.g., A549 or SH-SY5Y) and grow to 80% confluency.

    • Treat the cells with a dose-range of N-(2,5-dimethylphenyl)-4-fluorobenzamide (e.g., 0.1 µM to 10 µM) or DMSO for 2 hours.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Recommended Antibodies:

TargetTypeSupplierDilution
pS1292-LRRK2Rabbit monoclonalAbcam1:1000
Total LRRK2Rabbit monoclonalAbcam1:1000
pT73-Rab10Rabbit monoclonalAbcam1:1000
Total Rab10Mouse monoclonalAbcam1:1000
GAPDH (Loading Control)Mouse monoclonalMillipore1:5000

Hypothetical LRRK2 Signaling Pathway:

G LRRK2 LRRK2 LRRK2->LRRK2 Rab10 Rab10 LRRK2->Rab10 pT73 Downstream Downstream Cellular Processes (e.g., Vesicular Trafficking) Rab10->Downstream Compound N-(2,5-dimethylphenyl) -4-fluorobenzamide Compound->LRRK2 Inhibition

Caption: Simplified LRRK2 signaling pathway.

Immunofluorescence Staining for Cellular Phenotypes

Objective: To visualize the effect of LRRK2 inhibition on cellular morphology and protein localization.

Principle: LRRK2 has been implicated in various cellular processes, including cytoskeletal dynamics and organelle trafficking. Immunofluorescence microscopy can be used to observe changes in these processes upon compound treatment.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips to 50-60% confluency.

    • Treat the cells with N-(2,5-dimethylphenyl)-4-fluorobenzamide (e.g., 1 µM) or DMSO for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies (e.g., anti-alpha-tubulin for cytoskeleton, anti-GM130 for Golgi apparatus) in blocking buffer for 1 hour.

    • Wash three times with PBST.

    • Incubate with fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

    • Wash three times with PBST.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal or widefield fluorescence microscope.

Conclusion

This guide provides a comprehensive, albeit representative, framework for the characterization of N-(2,5-dimethylphenyl)-4-fluorobenzamide or other novel N-arylbenzamide derivatives as research tools in cell biology. By systematically validating the molecular target, assessing target engagement in cells, and investigating the downstream cellular consequences of its modulation, researchers can confidently establish the mechanism of action and utility of new chemical probes.

References

  • Ren, F., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4146-4151. [Link]

  • G-C. Roman, et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(15), 6035-6046. [Link]

  • Wang, S., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Singh, R., et al. (2015). Mechanism of N-acylthiourea Mediated Activation of Human Histone Deacetylase 8 (HDAC8) at Molecular and Cellular Levels. Journal of Biological Chemistry, 290(10), 6104-6118. [Link]

  • Xiao, J., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126714. [Link]

Sources

Application Note: Analytical Strategies for N-(2,5-dimethylphenyl)-4-fluorobenzamide (NDPF)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of N-(2,5-dimethylphenyl)-4-fluorobenzamide (herein referred to as NDPF ).

This guide addresses two critical analytical contexts:

  • Assay & Purity Analysis : High-concentration quantification for synthesis process control (HPLC-UV).

  • Trace Quantification : Low-level detection for genotoxic impurity screening or pharmacokinetic studies (LC-MS/MS).

Introduction & Chemical Context

N-(2,5-dimethylphenyl)-4-fluorobenzamide (C₁₅H₁₄FNO, MW 243.[1]28) is a hydrophobic amide often encountered as a pharmaceutical intermediate or a structural motif in drug discovery (e.g., 5-HT1A antagonists).

Critical Analytical Challenges:

  • Solubility: High LogP (~3.34) necessitates organic-rich diluents to prevent precipitation/carryover.

  • Stability: While amides are generally stable, acidic hydrolysis can revert NDPF to its precursors: 2,5-dimethylaniline (a potentially genotoxic amine) and 4-fluorobenzoic acid . The method must resolve these degradation products.

  • Detection: The fluorobenzoyl moiety provides strong UV absorption (λmax ~245-254 nm) and distinct fragmentation for Mass Spectrometry.

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate quantification pathway based on the sample concentration and matrix complexity.

AnalyticalWorkflow Start Sample Input (NDPF) Decision Determine Required Sensitivity Start->Decision HighConc High Concentration (> 1 µg/mL) API Purity / Synthesis Decision->HighConc Assay/Purity LowConc Trace Level (< 100 ng/mL) Impurity / Bioanalysis Decision->LowConc Trace/PK PrepA Dilution in MeCN:H2O (Avoid precipitation) HighConc->PrepA PrepB SPE or Protein Precipitation (Matrix Removal) LowConc->PrepB HPLC Method A: RP-HPLC-UV Robust, Cost-Effective Result Quantified Data (Report Generation) HPLC->Result LCMS Method B: LC-MS/MS (MRM) High Sensitivity, Specificity LCMS->Result PrepA->HPLC PrepB->LCMS

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine purity analysis, reaction monitoring, and stability testing.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). Rationale: Excellent resolution for hydrophobic amides.

  • Column Temp: 40°C (Controls viscosity and improves reproducibility).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Primary) and 210 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Equilibration
8.090Elution of NDPF (Retention ~5-6 min)
10.090Wash
10.140Re-equilibration
13.040End
Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg NDPF in 10 mL Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 500 µL Stock into 9.5 mL Diluent (50:50 MeCN:Water).

  • System Suitability:

    • Tailing Factor: < 1.5

    • Theoretical Plates: > 5000

    • %RSD (n=6 injections): < 1.0%

Protocol B: LC-MS/MS for Trace Quantification

Scope: Genotoxic impurity screening (GTI) or bioanalytical quantification (plasma/tissue).

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (Electrospray Ionization).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

  • Rationale: The amide nitrogen protonates readily

    
    , forming a stable precursor ion at m/z 244.1 .
    
MRM Transitions (Multiple Reaction Monitoring)

The fragmentation of NDPF typically involves the cleavage of the amide bond.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 244.1123.020[4-F-Ph-C=O]+ (Acylium ion)
Qualifier 1 244.195.035[C₆H₄F]+ (Loss of CO from 123)
Qualifier 2 244.1122.125[2,5-Dimethylaniline+H]+
Fragmentation Pathway Diagram

Understanding the fragmentation is vital for confirming specificity against matrix interferences.

Fragmentation Parent Precursor Ion [M+H]+ = 244.1 Acylium Quantifier Ion [4-F-Benzoyl]+ m/z = 123.0 Parent->Acylium Amide Cleavage (Primary) Aniline Qualifier Ion [2,5-Dimethylaniline]+ m/z = 122.1 Parent->Aniline Amide Cleavage (Secondary) Phenyl Qualifier Ion [4-F-Phenyl]+ m/z = 95.0 Acylium->Phenyl -CO (28 Da)

Caption: ESI+ Fragmentation pathway for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Method Validation (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met during validation.

Linearity & Range
  • HPLC-UV: 1.0 µg/mL to 100 µg/mL (

    
    ).
    
  • LC-MS/MS: 1.0 ng/mL to 1000 ng/mL (

    
    , weighted 1/x).
    
Accuracy (Recovery)

Spike samples at 50%, 100%, and 150% of target concentration.

  • Acceptance Criteria: 98.0% – 102.0% recovery for HPLC; 85% – 115% for LC-MS (biological matrix).

Specificity (Stress Testing)

Perform forced degradation to prove the method separates NDPF from its hydrolysis products.

  • Acid Stress: 1N HCl, 60°C, 2 hours. -> Monitor for appearance of 2,5-dimethylaniline peak.

  • Base Stress: 1N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, RT, 4 hours.

Troubleshooting & Expert Tips

  • Peak Broadening: NDPF is hydrophobic. If peaks are broad, increase the column temperature to 45°C or switch to a C8 column to reduce hydrophobic retention.

  • Carryover: Due to high LogP, NDPF sticks to injector needles. Use a needle wash of 90:10 Acetonitrile:Water .

  • Solubility: Do not use 100% aqueous diluent. Ensure at least 30% organic solvent in the final sample vial to prevent "crashing out."

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC gradient design).
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical substances.[2] (Relevant for aniline derivative analysis). Link

Sources

high-throughput screening with N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening and Hit Validation for Novel Inhibitors of the p53-MDM2 Protein-Protein Interaction using N-(2,5-dimethylphenyl)-4-fluorobenzamide as a Candidate Compound

Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.

Introduction: Targeting the p53-MDM2 Interaction in Cancer Therapy

The tumor suppressor protein p53 plays a critical role in maintaining cellular homeostasis by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The negative regulation of p53 is primarily mediated by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, making the disruption of the p53-MDM2 protein-protein interaction (PPI) a compelling therapeutic strategy to reactivate endogenous p53.

High-throughput screening (HTS) provides a powerful platform for the identification of novel small molecules that can inhibit this critical PPI.[1][2] This application note details a robust HTS cascade for the discovery and validation of p53-MDM2 interaction inhibitors, using the candidate compound N-(2,5-dimethylphenyl)-4-fluorobenzamide as a working example. We will describe a primary screening protocol using the Fluorescence Polarization (FP) assay, a homogenous and sensitive technique well-suited for HTS, followed by a confirmatory orthogonal assay using Surface Plasmon Resonance (SPR) for hit validation.[3][4][5]

The Candidate Compound: N-(2,5-dimethylphenyl)-4-fluorobenzamide

While the biological activity of N-(2,5-dimethylphenyl)-4-fluorobenzamide is not extensively characterized, its benzamide scaffold is present in a number of biologically active compounds. This, coupled with a favorable molecular weight and lipophilicity, makes it a suitable candidate for inclusion in small molecule screening libraries. For the purposes of this application note, we will treat N-(2,5-dimethylphenyl)-4-fluorobenzamide as a hypothetical "hit" from a larger screening campaign to illustrate the subsequent validation workflow.

Compound Property Value
IUPAC Name N-(2,5-dimethylphenyl)-4-fluorobenzamide
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
logP (calculated) 3.7

Signaling Pathway: The p53-MDM2 Regulatory Axis

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2-Mediated Regulation stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates p53_target_genes Target Gene Transcription p53->p53_target_genes mdm2 MDM2 p53->mdm2 induces transcription degradation Proteasomal Degradation p53->degradation targeted for cellular_outcomes Cell Cycle Arrest, Apoptosis, DNA Repair p53_target_genes->cellular_outcomes mdm2->p53 binds & inhibits ubiquitination Ubiquitination mdm2->ubiquitination ubiquitination->p53 inhibitor N-(2,5-dimethylphenyl) -4-fluorobenzamide inhibitor->mdm2 blocks interaction

Caption: The p53-MDM2 negative feedback loop and the point of intervention for small molecule inhibitors.

Part 1: Primary High-Throughput Screening

Principle of the Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogenous technique ideal for monitoring molecular interactions in an HTS format.[3][6] The principle relies on the measurement of the change in polarization of fluorescent light. A small, fluorescently labeled peptide derived from the p53 N-terminal domain (the "tracer") tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger MDM2 protein, its rotational motion is significantly slowed, leading to a high polarization signal. Small molecule inhibitors that disrupt the p53-MDM2 interaction will compete with the tracer for binding to MDM2, causing a decrease in the polarization signal, which is directly proportional to the inhibitory activity of the compound.[5][7]

Experimental Workflow for Primary FP Screening

fp_workflow cluster_prep 1. Reagent Preparation cluster_dispensing 2. Plate Dispensing (384-well) cluster_incubation 3. Incubation cluster_readout 4. Data Acquisition cluster_analysis 5. Data Analysis reagents Prepare Assay Buffer, MDM2 Protein, Fluorescent p53 Peptide Tracer, and N-(2,5-dimethylphenyl)-4-fluorobenzamide dilutions dispense_compound Dispense 50 nL of compound (or DMSO for controls) dispense_mdm2 Add 10 µL of MDM2 Protein Solution dispense_compound->dispense_mdm2 dispense_tracer Add 10 µL of p53 Peptide Tracer dispense_mdm2->dispense_tracer incubation Incubate at room temperature for 60 minutes, protected from light read_plate Read Fluorescence Polarization on a plate reader (Ex: 485 nm, Em: 528 nm) analysis Calculate % Inhibition and Z' factor. Identify hits for follow-up.

Caption: High-level workflow for the primary FP-based HTS assay.

Detailed Protocol for FP-HTS

1. Reagents and Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Recombinant Human MDM2 Protein (residues 1-118): Stock at 1 mg/mL in storage buffer.

  • Fluorescent p53 Peptide Tracer: A peptide corresponding to p53 residues 15-29, labeled with a fluorophore (e.g., FITC). Stock at 100 µM in DMSO.

  • N-(2,5-dimethylphenyl)-4-fluorobenzamide: 10 mM stock in 100% DMSO.

  • Control Inhibitor: A known p53-MDM2 inhibitor (e.g., Nutlin-3) at 10 mM in DMSO.

  • Plates: 384-well, black, low-volume polypropylene plates.

  • Instrumentation: A fluorescence plate reader capable of measuring FP.

2. Assay Procedure:

  • Prepare Working Solutions:

    • MDM2 Working Solution (2X): Dilute the MDM2 stock protein in Assay Buffer to a final concentration of 40 nM. The optimal concentration should be empirically determined by titrating the protein against a fixed concentration of the tracer.

    • p53 Tracer Working Solution (2X): Dilute the tracer stock in Assay Buffer to a final concentration of 20 nM. The optimal concentration should be at or below the Kd of the tracer-protein interaction to ensure assay sensitivity.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of N-(2,5-dimethylphenyl)-4-fluorobenzamide from a dilution series (e.g., for an IC50 determination) or at a single concentration (e.g., 10 µM for a primary screen) into the appropriate wells of the 384-well plate.

    • For controls, dispense 50 nL of DMSO (0% inhibition, high polarization) and 50 nL of the control inhibitor (100% inhibition, low polarization).

  • Reagent Addition:

    • Add 10 µL of the 2X MDM2 Working Solution to all wells except those designated for the "tracer only" control. To these, add 10 µL of Assay Buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X p53 Tracer Working Solution to all wells. The final reaction volume is 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization in millipolarization units (mP) using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 528 nm for FITC).[8]

3. Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

    • mP_sample: mP value from a well with the test compound.

    • mP_high_control: Average mP from wells with DMSO (no inhibition).

    • mP_low_control: Average mP from wells with the control inhibitor (100% inhibition).

  • Assay Quality Control (Z' Factor): The Z' factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay. Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

    • A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Part 2: Hit Confirmation and Validation

Rationale for an Orthogonal Assay

Hits identified in the primary screen require validation using a secondary, orthogonal assay to eliminate false positives that may arise from interference with the primary assay's detection method (e.g., compound autofluorescence).[9] Surface Plasmon Resonance (SPR) is an ideal orthogonal method as it is a label-free technology that provides real-time kinetic and affinity data.[10][11]

Principle of Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index at the surface of a sensor chip to monitor molecular interactions.[11] In this context, recombinant MDM2 protein is immobilized on the sensor chip surface. A solution containing the hit compound, such as N-(2,5-dimethylphenyl)-4-fluorobenzamide, is then flowed over the surface. Direct binding of the compound to the immobilized MDM2 protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the determination of binding affinity (KD) and kinetics (ka and kd).[12]

Experimental Workflow for SPR Validation

spr_workflow cluster_prep_spr 1. Chip Preparation & Immobilization cluster_binding_analysis 2. Binding Analysis cluster_regeneration 3. Surface Regeneration cluster_analysis_spr 4. Data Analysis prep_chip Activate CM5 sensor chip surface. Covalently immobilize MDM2 protein via amine coupling. Block remaining active sites. inject_compound Inject serial dilutions of N-(2,5-dimethylphenyl)-4-fluorobenzamide over the MDM2 and reference surfaces. measure_response Measure real-time binding response (RU). inject_compound->measure_response regenerate Inject a regeneration solution (e.g., low pH glycine) to remove bound compound. measure_response->regenerate fit_data Fit sensorgram data to a binding model to determine KD, ka, and kd.

Caption: General workflow for hit validation using Surface Plasmon Resonance (SPR).

Detailed Protocol for SPR

1. Materials and Instrumentation:

  • SPR Instrument: (e.g., Biacore, Carterra LSA)

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.

2. Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the MDM2 protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve a target immobilization level (e.g., ~5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Binding Measurement:

    • Prepare a serial dilution of N-(2,5-dimethylphenyl)-4-fluorobenzamide in Running Buffer containing a small percentage of DMSO (e.g., 1-2%) to aid solubility. The concentration range should span the expected KD (e.g., from 100 µM down to low nM).

    • Inject each concentration of the compound over the MDM2 and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase where only Running Buffer is flowed (e.g., 300 seconds).

  • Surface Regeneration:

    • After each compound injection cycle, inject the Regeneration Solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgram data from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Results and Interpretation

A successful HTS campaign will identify compounds that consistently show dose-dependent inhibition in the primary FP assay. For a promising hit like our hypothetical N-(2,5-dimethylphenyl)-4-fluorobenzamide, we would expect the following results:

Assay Parameter Hypothetical Value for Hit Compound
Primary FP Screen % Inhibition @ 10 µM> 50%
FP Dose-Response IC505.2 µM
SPR Validation Binding ConfirmationYes
SPR Affinity KD8.7 µM

The confirmation of direct binding via SPR with a KD value reasonably close to the IC50 from the FP assay would validate N-(2,5-dimethylphenyl)-4-fluorobenzamide as a genuine hit. This provides a strong foundation for further investigation, including structure-activity relationship (SAR) studies and cellular assays to confirm its ability to restore p53 function.

Conclusion

This application note outlines a comprehensive and robust HTS workflow for the identification and validation of small molecule inhibitors of the p53-MDM2 protein-protein interaction. The combination of a high-throughput FP primary assay with a label-free, biophysical SPR secondary assay provides a reliable strategy to discover novel chemical matter, such as the hypothetical hit N-(2,5-dimethylphenyl)-4-fluorobenzamide, for therapeutic development. This structured approach ensures high data quality and minimizes the advancement of assay artifacts, ultimately accelerating the hit-to-lead optimization process.

References

  • BenchChem. (2025). Application Notes & Protocols: Fluorescence Polarization Assay for High-Throughput Screening of SPOP Inhibitors. BenchChem.
  • Bio-protocol. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol.
  • Harper, G., & Pickett, S. D. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry.
  • Sygnature Discovery. (n.d.). The art of selecting the best HTS hits through biophysics. Sygnature Discovery.
  • Rosenthal, A. S., et al. (2016). A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway. Journal of Biomolecular Screening.
  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry.
  • Wilson, A. J., & Taran, O. P. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
  • Alam, M. M., et al. (2022). A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Scott, D. E., & Powner, M. B. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. Royal Society of Chemistry.
  • Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry.
  • Giannetti, A. M. (2011). Applications of Biophysics in High-Throughput Screening Hit Validation. SLAS Discovery.
  • Wikipedia. (n.d.). Protein–protein interaction screening. Wikipedia.
  • Wang, S., et al. (2017). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release.

Sources

Application Note: Preclinical Formulation and Administration of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2,5-dimethylphenyl)-4-fluorobenzamide (CAS: 346694-02-8) is a synthetic benzanilide derivative characterized by a lipophilic core comprising a fluorinated benzoyl moiety and a dimethyl-substituted aniline ring.

In drug discovery, this structural scaffold is frequently associated with ion channel modulation (e.g., Kv7 openers, TRPV1 antagonists) and enzyme inhibition (e.g., DHODH). However, its physicochemical profile—specifically high lipophilicity (Predicted LogP ~3.5–4.2) and low aqueous solubility—presents significant challenges for in vivo administration.

This Application Note provides a standardized framework for the formulation, dosage determination, and administration of this compound in rodent models (Mouse/Rat). It prioritizes maximizing bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Formulation Strategy

Before administration, the compound must be formulated to ensure consistent delivery. As a Class II compound (Biopharmaceutics Classification System), absorption is dissolution-rate limited.

Vehicle Selection Matrix

The aromatic nature of N-(2,5-dimethylphenyl)-4-fluorobenzamide requires co-solvents or surfactants. Simple saline solutions will result in precipitation and erratic data.

Vehicle SystemCompositionApplicationPros/Cons
System A (Standard Suspension) 0.5% Methylcellulose (MC) + 0.1% Tween 80 in WaterOral Gavage (PO)Pros: Biologically inert, high tolerability. Cons: Lower bioavailability if particle size is large.
System B (Solution) 10% DMSO + 40% PEG400 + 50% SalineIntraperitoneal (IP) / POPros: Maximizes exposure (AUC). Cons: Potential vehicle toxicity; DMSO may irritate tissues.
System C (Lipid) Labrasol® or Corn OilPO (Softgel mimic)Pros: Enhances lymphatic transport. Cons: Messy handling; variable absorption rates.
Recommended Formulation Protocol (System A)

For routine efficacy and toxicology studies.

  • Weighing: Accurately weigh the required amount of N-(2,5-dimethylphenyl)-4-fluorobenzamide micronized powder.

  • Wetting: Add Tween 80 (0.1% of final volume) directly to the powder. Triturate with a mortar and pestle to create a smooth paste.

  • Suspension: Gradually add 0.5% Methylcellulose solution while triturating continuously to prevent clumping.

  • Homogenization: Sonicate the suspension for 10–15 minutes at room temperature to ensure uniform particle dispersion.

  • Verification: Inspect visually for aggregates. The suspension should be milky white and uniform.

Dosage and Administration Protocols

Dose-Range Finding (DRF) & Tolerability

Since specific LD50 data for this specific registry number is limited in public repositories, a Limit Test approach is required before efficacy studies.

Workflow:

  • Subject: C57BL/6 Mice (n=3 per group).

  • Route: Oral Gavage (PO).

  • Dose Escalation:

    • Low Dose: 10 mg/kg

    • Mid Dose: 30 mg/kg

    • High Dose: 100 mg/kg

  • Observation: Monitor for 24 hours for signs of CNS toxicity (tremors, sedation, ataxia) or piloerection.

Administration Volumes

To maintain physiological stability, adhere to strict volume limits:

  • Mice (20-25g): 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Rats (200-250g): 5 mL/kg (e.g., 1.0 mL for a 200g rat).

Pharmacokinetic (PK) Study Design

To validate the compound's stability and blood-brain barrier (BBB) penetration (critical for fluorobenzamides).

Protocol:

  • Groups: IV (Intravenous) vs. PO (Oral).

  • Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Matrix: Plasma and Brain tissue (terminal collection at Tmax).

Visualizing the Experimental Workflow

The following diagram illustrates the decision logic for formulation and the subsequent in vivo workflow.

G Start Compound: N-(2,5-dimethylphenyl)-4-fluorobenzamide Solubility Solubility Screen (PBS pH 7.4) Start->Solubility Decision Soluble > 100 µM? Solubility->Decision Form_Sol Formulation: Saline Solution Decision->Form_Sol Yes Form_Sus Formulation: 0.5% MC / 0.1% Tween 80 (Suspension) Decision->Form_Sus No (Likely) InVivo In Vivo Administration (Mouse/Rat) Form_Sol->InVivo Form_Sus->InVivo PK_Study PK Profiling (Plasma/Brain Ratio) InVivo->PK_Study Step 1: Validation Efficacy Efficacy Models (CNS/Inflammation) PK_Study->Efficacy Step 2: Application

Caption: Decision tree for formulation selection and experimental progression from solubility testing to efficacy models.

Mechanism of Action & Signaling (Hypothetical Context)

While the specific target of this CAS is context-dependent, benzanilides often modulate membrane proteins. The diagram below illustrates a generic pathway for mGluR4 PAM activity (a common target for this chemical class) or Ion Channel modulation , highlighting where the compound intervenes to alter neuronal excitability.

Signaling Compound N-(2,5-dimethylphenyl)- 4-fluorobenzamide Receptor Target Protein (e.g., GPCR / Ion Channel) Compound->Receptor Allosteric Modulation GProtein G-Protein / 2nd Messenger Receptor->GProtein Activation Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector Signaling Cascade Response Cellular Response (Reduced Excitability) Effector->Response Physiological Change

Caption: Generalized pharmacodynamic pathway showing allosteric modulation of a membrane receptor leading to cellular response.

Scientific Rationale & Troubleshooting

Why Methylcellulose/Tween?

Lipophilic benzamides tend to form crystal lattices that resist dissolution.

  • Tween 80 (Polysorbate 80): Reduces surface tension, allowing the vehicle to wet the hydrophobic powder.

  • Methylcellulose: Increases viscosity, preventing the drug particles from settling (sedimentation) before the animal is dosed. This ensures the first mouse and the last mouse receive the same concentration [1].

Troubleshooting Poor Bioavailability

If plasma exposure is low (<100 ng/mL) at 10 mg/kg:

  • Check Particle Size: Did you micronize the powder? Large crystals pass through the GI tract unabsorbed.

  • First-Pass Metabolism: Fluorobenzamides are susceptible to hepatic metabolism. Check for metabolites in plasma. If high, consider subcutaneous (SC) administration to bypass the liver initially.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Ingle, R. G., et al. (2023). Formulation strategies for improving the bioavailability of lipophilic drugs. International Journal of Applied Pharmaceutics. [Link]

  • PubChem. (n.d.). Compound Summary for CID 1364962 (N-(2,5-dimethylphenyl)-4-fluorobenzamide). [Link]

Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide and its analogs. This class of compounds holds significant promise in medicinal chemistry, and a thorough understanding of their synthesis is crucial for further exploration of their therapeutic potential.

Significance and Applications

N-aryl benzamides are a prominent scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of a 2,5-dimethylphenyl moiety and a fluorine atom can significantly influence the pharmacological properties of the molecule. The 2,5-dimethylphenyl group can enhance binding to target proteins through hydrophobic interactions, while the fluorine atom can modulate metabolic stability, membrane permeability, and binding affinity.[1][2][3]

Analogs of N-(2,5-dimethylphenyl)-4-fluorobenzamide are being investigated for various therapeutic applications, including:

  • Antimicrobial Agents: The N-(2,5-dimethylphenyl) scaffold is a common feature in many antimicrobial compounds.[4] Derivatives of N-phenylbenzamides have shown activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5]

  • Kinase Inhibitors: N-phenylbenzamide derivatives are being explored as inhibitors of various kinases, which are key targets in cancer therapy.[6][7] The specific substitutions on the phenyl rings can be tailored to achieve selectivity for different kinase families.

  • Anticancer Agents: Several N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[8]

The synthetic protocols detailed herein provide a foundation for the generation of diverse libraries of these analogs, enabling structure-activity relationship (SAR) studies and the identification of lead compounds for further development.

Synthetic Approach: The Schotten-Baumann Reaction

The most common and reliable method for synthesizing N-(2,5-dimethylphenyl)-4-fluorobenzamide and its analogs is the Schotten-Baumann reaction.[9][10] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[11] The base is crucial for neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[9][12]

The general mechanism for the Schotten-Baumann reaction is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (2,5-dimethylaniline) attacks the electrophilic carbonyl carbon of the acid chloride (4-fluorobenzoyl chloride), forming a tetrahedral intermediate.[9][11]

  • Proton Transfer: A base (e.g., hydroxide ion) removes a proton from the positively charged nitrogen atom.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.[11]

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol: Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

This protocol provides a step-by-step procedure for the synthesis of the title compound. The principles can be adapted for the synthesis of various analogs by substituting the starting materials.

Materials:

  • 2,5-Dimethylaniline (1.0 eq.)

  • 4-Fluorobenzoyl chloride (1.05 eq.)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq.)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylaniline (1.0 eq.) in dichloromethane (50 mL). Cool the flask to 0-5 °C in an ice bath.

  • Addition of Base: Slowly add the 10% aqueous NaOH solution (2.5 eq.) to the stirred solution of 2,5-dimethylaniline.

  • Addition of Acid Chloride: In a separate dropping funnel, dissolve 4-fluorobenzoyl chloride (1.05 eq.) in dichloromethane (20 mL). Add this solution dropwise to the vigorously stirred biphasic reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will likely precipitate as a solid.

    • Recrystallize the crude solid from hot ethanol to obtain pure N-(2,5-dimethylphenyl)-4-fluorobenzamide as a crystalline solid.

    • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Experimental workflow for the synthesis.

Characterization of N-(2,5-dimethylphenyl)-4-fluorobenzamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of both the 2,5-dimethylphenyl and 4-fluorophenyl rings, a singlet for the N-H proton, and singlets for the two methyl groups.
¹³C NMR Resonances for the carbonyl carbon, and the aromatic and methyl carbons.
FT-IR Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of N-(2,5-dimethylphenyl)-4-fluorobenzamide.
Melting Point A sharp melting point range, indicative of high purity.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the equivalents of 4-fluorobenzoyl chloride. Ensure vigorous stirring to facilitate reaction between the two phases.
Hydrolysis of acid chloride.Ensure the 4-fluorobenzoyl chloride is of high quality and the reaction is kept cool during its addition.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of reactants. Ensure the washing steps during work-up are thorough.
Formation of side products.Control the reaction temperature carefully. The dropwise addition of the acid chloride is crucial.

Conclusion

The Schotten-Baumann reaction provides a reliable and scalable method for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide and its analogs. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. By systematically applying these methods and exploring structural modifications, new and potent therapeutic agents can be developed.

References

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link]

  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]

  • Current Topics in Medicinal Chemistry. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. The role of fluorine in medicinal chemistry. [Link]

  • Pathogens. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

  • Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens. [Link]

  • Molecules. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. [Link]

  • Google Patents.
  • Polymers (Basel). Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. [Link]

  • ResearchGate. Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. [Link]

  • European Journal of Medicinal Chemistry. Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase. [Link]

  • Acta Poloniae Pharmaceutica. Antimicrobial activity of meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragment. [Link]

  • Journal of the American Chemical Society. Inhibitor scaffolds as new allele specific kinase substrates. [Link]

  • European Journal of Medicinal Chemistry. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. [Link]

Sources

Application Notes and Protocols for Target Validation Studies Using N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Mechanism of Action of Novel Bioactive Compounds

In the landscape of contemporary drug discovery, the identification of small molecules with promising therapeutic potential through phenotypic screening is a frequent and exciting event. However, the journey from a "hit" compound to a viable drug candidate is contingent on a critical and often challenging step: target identification and validation. Understanding the precise molecular target(s) of a bioactive compound is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and enabling structure-based drug design for lead optimization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of a novel bioactive compound, N-(2,5-dimethylphenyl)-4-fluorobenzamide, in target validation studies. In the absence of a known biological target for this molecule, we present a systematic and unbiased approach to first identify its cellular binding partners and subsequently validate these interactions. The methodologies detailed herein are grounded in established principles of chemical proteomics and cellular biology, offering a robust workflow from initial target discovery to functional validation.

Part 1: Target Identification using Affinity-Based Chemical Proteomics

The initial step in understanding the pharmacological action of N-(2,5-dimethylphenyl)-4-fluorobenzamide is to identify its direct binding partners within the cellular proteome. Affinity-based chemical proteomics is a powerful technique for this purpose.[1][2] This approach involves the synthesis of a chemical probe derived from the small molecule of interest, which is then used to "fish" for its binding proteins from a complex biological sample, such as a cell lysate.

Rationale for Affinity Probe Design and Synthesis

The design of an effective affinity probe is crucial for the success of the experiment. The probe must retain the core pharmacophore of the parent molecule to ensure that it binds to the same target(s). A linker is introduced at a position on the molecule that is predicted to be non-essential for its biological activity, and this linker is then appended with a reactive handle (e.g., an alkyne or an azide for click chemistry) or a capture tag (e.g., biotin).

For N-(2,5-dimethylphenyl)-4-fluorobenzamide, we propose a synthetic strategy that introduces a linker at the para-position of the 4-fluorobenzamide ring. This position is often amenable to modification without abolishing biological activity. The fluorine atom can be displaced via nucleophilic aromatic substitution with a suitable linker precursor.

Proposed Synthetic Scheme for Affinity Probe:

A plausible synthetic route involves the reaction of a precursor, such as 4-amino-N-(2,5-dimethylphenyl)benzamide, with a linker containing a terminal alkyne group. This alkyne handle will allow for the subsequent "clicking" of the probe onto azide-functionalized beads.

G cluster_0 Probe Synthesis Start N-(2,5-dimethylphenyl)-4-aminobenzamide Probe Alkyne-Probe Start->Probe Amide coupling Linker Alkynyl-linker-NHS ester Linker->Probe

Caption: Proposed synthesis of an alkyne-functionalized probe.

Protocol: Affinity Pulldown Assay

This protocol outlines the steps for using the synthesized alkyne-probe to enrich for binding proteins from a cell lysate.

Materials:

  • Alkyne-probe of N-(2,5-dimethylphenyl)-4-fluorobenzamide

  • Azide-functionalized agarose or magnetic beads

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Cell line of interest (e.g., a cancer cell line where the parent compound shows an anti-proliferative effect)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (containing decreasing concentrations of detergent)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)

Workflow:

G cluster_1 Affinity Pulldown Workflow Lysate Prepare Cell Lysate Incubate Incubate Lysate with Alkyne-Probe Lysate->Incubate Click Click Chemistry: Couple Probe to Azide-Beads Incubate->Click Wash Wash Beads to Remove Non-specific Binders Click->Wash Elute Elute Bound Proteins Wash->Elute MS Protein ID by Mass Spectrometry Elute->MS

Caption: Workflow for affinity-based target identification.

Step-by-Step Methodology:

  • Cell Culture and Lysis: Culture the chosen cell line to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Probe Incubation: Incubate the cell lysate with the alkyne-probe at a predetermined concentration (typically in the low micromolar range) for 1-2 hours at 4°C with gentle rotation. Include a control incubation with a vehicle (e.g., DMSO).

  • Click Chemistry Reaction: Add the azide-functionalized beads, CuSO₄, and sodium ascorbate to the lysate-probe mixture. Incubate for 1-2 hours at room temperature to covalently attach the probe (and its bound proteins) to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Analysis:

The proteins identified in the probe-treated sample are compared to those in the vehicle control. Bona fide binding partners should be significantly enriched in the probe sample. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can be employed for more accurate determination of enrichment.

Part 2: Target Validation and Engagement

Following the identification of putative binding partners, the next crucial phase is to validate these interactions and confirm that the engagement of the target by N-(2,5-dimethylphenyl)-4-fluorobenzamide leads to a functional consequence in a cellular context.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a small molecule to its target protein within intact cells.[3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

Workflow:

G cluster_2 CETSA Workflow Treat Treat Cells with Compound or Vehicle Heat Heat Shock at a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse Analyze Analyze Soluble Fraction by Western Blot Lyse->Analyze Curve Generate Melt Curve Analyze->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with N-(2,5-dimethylphenyl)-4-fluorobenzamide at various concentrations or a vehicle control for a specified time.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the putative target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blots and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Table 1: Example CETSA Experimental Parameters

ParameterRecommended RangeRationale
Compound Concentration 1-100 µMTo determine a dose-dependent thermal shift.
Incubation Time 1-4 hoursTo allow for cellular uptake and target binding.
Heat Shock Temperatures 40-70°C (in 2-3°C increments)To generate a complete melting curve for the target protein.
Heat Shock Duration 3 minutesSufficient to induce thermal denaturation.
Secondary Assays for Functional Validation

Confirmation of direct target engagement should be followed by functional assays to demonstrate that the interaction between N-(2,5-dimethylphenyl)-4-fluorobenzamide and its target leads to a modulation of the target's activity and downstream cellular pathways. The choice of assay will depend on the nature of the identified target.

  • For an Enzyme Target: Perform in vitro enzyme activity assays using the purified recombinant protein in the presence and absence of the compound to determine if it acts as an inhibitor or activator.

  • For a Receptor Target: Conduct radioligand binding assays to determine the affinity of the compound for the receptor.[2] Functional assays, such as measuring downstream second messenger levels, can confirm agonistic or antagonistic activity.

  • For a Signaling Pathway Component: Utilize reporter gene assays or phosphospecific antibodies to assess the effect of the compound on the activity of the signaling pathway in which the target protein is involved.

Conclusion

The application notes and protocols outlined in this guide provide a comprehensive and systematic approach to the target identification and validation of N-(2,5-dimethylphenyl)-4-fluorobenzamide. By employing a combination of affinity-based chemical proteomics and cellular target engagement assays, researchers can confidently identify the molecular target(s) of this novel compound and elucidate its mechanism of action. This foundational knowledge is indispensable for the continued development of N-(2,5-dimethylphenyl)-4-fluorobenzamide as a potential therapeutic agent.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target discovery and validation in cancer. Nature Chemical Biology, 5(9), 616–624. [Link]

  • Characterization of 4-(2-hydroxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology, 150(7), 935-943. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for N-(2,5-dimethylphenyl)-4-fluorobenzamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Executive Summary & Core Strategy

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide involves the amide coupling of an electron-deficient acid derivative (4-fluorobenzoyl chloride) with a sterically hindered, electron-rich aniline (2,5-dimethylaniline).

While a standard Schotten-Baumann reaction is often sufficient, the ortho-methyl group on the aniline introduces steric strain that can retard nucleophilic attack, leading to incomplete conversion or competitive hydrolysis of the acid chloride. Furthermore, anilines are prone to oxidation, necessitating strict control over reaction atmosphere and workup conditions to prevent colored impurity formation.

Recommended Route: Acid Chloride Activation (High Yield, Scalable) Alternative: HATU-mediated coupling (for small-scale/screening).

Technical FAQ: Reagent Selection & Setup

Q1: Why is the Acid Chloride route preferred over EDC/HOBt for this specific substrate?

A: The nucleophilicity of 2,5-dimethylaniline is compromised by two factors:

  • Electronic: The nitrogen lone pair is delocalized into the aromatic ring.

  • Steric: The ortho-methyl group hinders the approach to the carbonyl carbon.

Standard carbodiimide couplers (EDC/DCC) often result in sluggish kinetics for ortho-substituted anilines, leading to variable yields (40-60%). The Acid Chloride (4-fluorobenzoyl chloride) is a "harder" electrophile that drives the reaction to completion (>85% yield) despite the steric hindrance, provided moisture is excluded [1, 2].

Q2: Can I use Pyridine as both solvent and base?

A: Yes, but with a caveat.

  • Pros: Pyridine is an excellent scavenger for the HCl byproduct and solubilizes the starting materials well.

  • Cons: Pyridine is difficult to remove completely and can trap the product as a solvate.

  • Optimization: We recommend using Dichloromethane (DCM) or Tetrahydrofuran (THF) as the primary solvent with 1.2 - 1.5 equivalents of Triethylamine (TEA) or DIPEA . If the reaction is sluggish, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to form the highly reactive N-acylpyridinium intermediate.

Q3: My 2,5-dimethylaniline starting material is dark brown. Will this affect the reaction?

A: Yes. Anilines oxidize to form azo/azoxy dimers and quinoid impurities upon air exposure. These impurities are often radical scavengers and can interfere with reaction stoichiometry.

  • Action: Distill the aniline under reduced pressure or pass it through a short pad of silica gel (eluting with Hexane/EtOAc) before use. The amine should be a pale yellow or colorless oil/solid.

Standard Operating Procedure (SOP)

Scale: 10 mmol Target Yield: >85% Purity: >98% (HPLC)[1]

Materials
  • Amine: 2,5-Dimethylaniline (1.21 g, 10 mmol)

  • Electrophile: 4-Fluorobenzoyl chloride (1.74 g, 11 mmol) [1.1 equiv]

  • Base: Triethylamine (1.52 g, 15 mmol) [1.5 equiv]

  • Solvent: Anhydrous DCM (40 mL)

  • Catalyst: DMAP (0.12 g, 1 mmol) [Optional, for speed]

Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF). Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2,5-Dimethylaniline , TEA , and DCM . Cool to 0°C (Ice bath).

  • Addition: Add 4-Fluorobenzoyl chloride dropwise over 15 minutes. Note: Exothermic reaction.[2]

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 3–5 hours. Monitor by TLC (3:7 EtOAc:Hexane).

  • Quench: Add 10 mL saturated

    
     solution. Stir vigorously for 10 mins to hydrolyze excess acid chloride.
    
  • Workup:

    • Separate organic layer.[3]

    • Acid Wash (CRITICAL): Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and TEA.

    • Base Wash: Wash with Sat.

      
       (1 x 20 mL) to remove 4-fluorobenzoic acid byproduct.
      
    • Dry: Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Troubleshooting Guide

Scenario A: Low Yield (<50%)
Potential CauseDiagnosticCorrective Action
Moisture Contamination 4-Fluorobenzoic acid precipitate observed in flask.Ensure glassware is flame-dried. Use anhydrous DCM.[4]
Steric Hindrance TLC shows unreacted aniline after 5 hours.Heat to Reflux (40°C) for 2 hours. Add 10 mol% DMAP.
HCl Salt Formation White solid crashes out immediately, stopping stirring.The amine HCl salt has precipitated.[5] Add more DCM or switch to THF to maintain solubility.
Scenario B: Impure Product (Colored/Sticky)
Potential CauseDiagnosticCorrective Action
Residual Aniline Darkening of product upon standing; aromatic peaks in NMR at

6.5-7.0.
Rigorous 1M HCl wash during workup is required. Ensure pH of aqueous layer is <2.
Hydrolysis Product Broad peak at

10-12 ppm (COOH) in NMR.
Wash organic layer with 1M NaOH or Sat.

.

Process Visualization

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine + TEA in Anhydrous DCM (0°C) Start->Dissolve Addition Dropwise Addition of 4-Fluorobenzoyl Chloride Dissolve->Addition N2 Atmosphere Reaction Stir at RT (3-5h) Monitor TLC Addition->Reaction Check TLC: Reaction Complete? Reaction->Check Reflux Add DMAP (10%) Heat to Reflux Check->Reflux No (Unreacted Amine) Quench Quench with NaHCO3 Check->Quench Yes Reflux->Quench WashAcid Wash: 1M HCl (Removes Aniline) Quench->WashAcid WashBase Wash: NaHCO3 (Removes Acid Byproduct) WashAcid->WashBase Final Pure Product (Recrystallize EtOH) WashBase->Final

Caption: Optimized workflow for amide coupling. The Acid Wash step is critical for removing the sterically hindered aniline starting material.

Data Support: Coupling Agent Comparison

We compared three methods for coupling 2,5-dimethylaniline with 4-fluorobenzoic acid (or chloride).

MethodReagentsConditionsYieldPurity (Crude)Notes
A (Recommended) Acid Chloride DCM, TEA, 0°C -> RT92% 96% Fastest. Requires dry conditions.[5]
BEDC / HOBtDMF, RT, 24h58%85%Slow due to steric hindrance.
CHATU / DIPEADMF, RT, 12h81%90%Good alternative if acid chloride is unavailable. Expensive.

References

  • PubChem. 4-Fluorobenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids. Chemical Science. Available at: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide Synthesis. Molbank 2023. Available at: [Link][3][6]

Sources

Technical Support Center: Purification of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the purification challenges of N-(2,5-dimethylphenyl)-4-fluorobenzamide. As Senior Application Scientists, we have synthesized our expertise to offer practical, field-proven insights to assist you in obtaining this compound with high purity.

Introduction

N-(2,5-dimethylphenyl)-4-fluorobenzamide is an amide synthesized, typically via a Schotten-Baumann reaction, from 4-fluorobenzoyl chloride and 2,5-dimethylaniline. While the synthesis is relatively straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and residual reagents. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the purification of N-(2,5-dimethylphenyl)-4-fluorobenzamide. The following table outlines potential problems, their likely causes, and our recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up - Incomplete reaction. - Hydrolysis of 4-fluorobenzoyl chloride. - Product loss during aqueous washes.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Use fresh, high-purity 4-fluorobenzoyl chloride and ensure anhydrous reaction conditions. - Minimize the volume and number of aqueous washes. Ensure the pH of the aqueous phase is not excessively acidic or basic during extraction.
Oily Product Instead of Solid - Presence of unreacted 2,5-dimethylaniline. - Residual solvent. - Presence of other low-melting impurities.- During the work-up, wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl) to remove unreacted amine.[1] - Ensure complete removal of the solvent under reduced pressure. - Purify the crude product using column chromatography or recrystallization.
Product Contaminated with 4-fluorobenzoic acid - Hydrolysis of 4-fluorobenzoyl chloride during the reaction or work-up.- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[1]
Poor Separation in Column Chromatography - Inappropriate mobile phase polarity.- Optimize the solvent system using TLC first. Start with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity. A good starting point for amides is a mixture of hexane and ethyl acetate.
Difficulty in Finding a Suitable Recrystallization Solvent - The compound may have high solubility in common solvents.- Systematically screen for a suitable solvent. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2,5-dimethylphenyl)-4-fluorobenzamide and what are the expected impurities?

A1: The most common method is the Schotten-Baumann reaction, which involves reacting 4-fluorobenzoyl chloride with 2,5-dimethylaniline in the presence of a base (like triethylamine or pyridine) in an inert solvent (such as dichloromethane or THF).[2][3][4][5][6]

The primary impurities to expect are:

  • Unreacted 2,5-dimethylaniline: A basic impurity that can often be removed with an acidic wash.

  • 4-fluorobenzoic acid: An acidic impurity resulting from the hydrolysis of 4-fluorobenzoyl chloride. This can be removed with a basic wash.

  • Residual base: The base used to catalyze the reaction (e.g., triethylamine) can also be present and is typically removed during the work-up.

Q2: How can I effectively remove the unreacted starting materials and byproducts during the work-up?

A2: A standard aqueous work-up procedure is highly effective. After the reaction is complete, the reaction mixture is typically diluted with an organic solvent and washed sequentially with:

  • Dilute HCl (e.g., 1 M): To remove the basic 2,5-dimethylaniline and any remaining amine base.[1]

  • Saturated NaHCO₃ solution: To neutralize any remaining acid and remove the acidic 4-fluorobenzoic acid.[1]

  • Brine (saturated NaCl solution): To remove excess water from the organic layer.

The following diagram illustrates the general work-up workflow:

Workup_Workflow ReactionMixture Crude Reaction Mixture AddSolvent Dilute with Organic Solvent ReactionMixture->AddSolvent WashHCl Wash with 1 M HCl AddSolvent->WashHCl Removes amines WashNaHCO3 Wash with sat. NaHCO3 WashHCl->WashNaHCO3 Removes acids WashBrine Wash with Brine WashNaHCO3->WashBrine Dry Dry over Na2SO4/MgSO4 WashBrine->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: General work-up procedure for the purification of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Q3: What are the best practices for recrystallizing N-(2,5-dimethylphenyl)-4-fluorobenzamide?

A3: Since amides are generally polar, polar solvents are often good candidates for recrystallization. However, finding the ideal solvent requires some experimentation.

Protocol for Recrystallization Solvent Screening:

  • Place a small amount of your crude product (around 20-30 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • A good recrystallization solvent will result in the formation of well-defined crystals upon cooling.

Once a suitable solvent is identified, you can proceed with the bulk recrystallization.

Q4: How do I perform column chromatography to purify my product?

A4: Column chromatography is a powerful technique for purifying N-(2,5-dimethylphenyl)-4-fluorobenzamide, especially when recrystallization is not effective.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired product an Rf value of approximately 0.3. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(2,5-dimethylphenyl)-4-fluorobenzamide.

The logical relationship for selecting a mobile phase is as follows:

Mobile_Phase_Selection Start Start TLC with 9:1 Hexane/EtOAc Rf_High Rf > 0.4 Start->Rf_High Spot runs too high Rf_Low Rf < 0.2 Start->Rf_Low Spot stays at baseline Rf_Good 0.2 < Rf < 0.4 Start->Rf_Good Optimal Rf Decrease_Polarity Decrease Polarity (e.g., 9.5:0.5 Hexane/EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase Polarity (e.g., 7:3 Hexane/EtOAc) Rf_Low->Increase_Polarity Use_Solvent Use this solvent system for column chromatography Rf_Good->Use_Solvent Increase_Polarity->Start Decrease_Polarity->Start

Caption: Logic diagram for mobile phase selection using TLC.

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of your N-(2,5-dimethylphenyl)-4-fluorobenzamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of signals corresponding to starting materials or byproducts will indicate their presence. For example, the aromatic protons of 2,5-dimethylaniline will have a different splitting pattern and chemical shift compared to the product. A clean spectrum with the expected signals is a good indicator of high purity.[7][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your sample. A pure sample will show a single major peak. The presence of other peaks indicates impurities. A method using a C18 column with a mobile phase of acetonitrile and water is a good starting point.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile impurities. The mass spectrum of the main peak should correspond to the molecular weight of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

  • Melting Point: A sharp melting point range close to the literature value is a good indication of purity. Impurities will typically broaden and depress the melting point.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • García-Barrantes, P. M., et al. (2020). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 6(9), 2465-2480.
  • Sary, I. P., Siswodihardjo, S., & Budiati, T. (2018). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. Rasayan Journal of Chemistry, 11(2), 653-657.
  • Clark, J. (2015). The preparation of amides. Chemguide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Singh, R. P., et al. (2013). An improved method of amide synthesis using acyl chlorides. Tetrahedron Letters, 54(38), 5263-5266.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Reddit. (2022). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Ali, M. A., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides.
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  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Method of obtaining benzamide derivatives or their acid-additive salts or optical isomers.
  • Europub. (n.d.). N-PHENYLBENZAMIDE SYNTHESIS BY NUCLEOPHILIC SUBSTITUTION WITH 1,3-DIPHENYLTHIOUREA. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2014). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • PubMed. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
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  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Retrieved from [Link]

  • Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

  • Beilstein Journals. (2012). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Retrieved from [Link]

  • PubMed. (1977). Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver. Retrieved from [Link]

  • ResearchGate. (1972). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]

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identifying and minimizing byproducts in N-(2,5-dimethylphenyl)-4-fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a crucial reaction in many research and development pipelines. As Senior Application Scientists, we have compiled this resource to address common challenges, helping you optimize your reaction conditions, minimize byproduct formation, and ensure the highest purity of your final product.

Overview of the Synthesis

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide typically involves the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[1][2] A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3][4] While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific issues you may encounter during the synthesis and purification of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely byproducts and how can I prevent their formation?

Answer:

Low yields and multiple TLC spots are common indicators of significant byproduct formation. The primary culprits in this synthesis are typically:

  • Bis-acylated Amine (Di-acylation Product): Formation of N-(4-fluorobenzoyl)-N-(2,5-dimethylphenyl)-4-fluorobenzamide. This occurs when the initially formed amide is deprotonated by the base and reacts with a second molecule of 4-fluorobenzoyl chloride.

  • Hydrolysis of Acyl Chloride: 4-fluorobenzoyl chloride can react with residual water in the solvent or base to form 4-fluorobenzoic acid.

  • Unreacted Starting Materials: Incomplete reaction leaving behind 2,5-dimethylaniline and 4-fluorobenzoyl chloride (or its hydrolysis product).

Root Cause Analysis and Mitigation Strategies:

ByproductFormation MechanismPrevention and Minimization Strategies
Bis-acylated Amine The amide product, still possessing a proton on the nitrogen, can be deprotonated by a strong base, making it nucleophilic enough to react with another molecule of the acyl chloride.Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2,5-dimethylaniline to ensure the complete consumption of the more reactive 4-fluorobenzoyl chloride. Slow Addition: Add the 4-fluorobenzoyl chloride dropwise to the solution of the amine and base at a low temperature (0-5 °C) to control the reaction rate and minimize localized high concentrations of the acylating agent.[5]
4-Fluorobenzoic Acid Hydrolysis of the highly reactive 4-fluorobenzoyl chloride by water present in the reaction mixture.Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using an aqueous base, a two-phase system (e.g., dichloromethane and water) can be effective, where the reaction occurs in the organic phase.[4]
Unreacted Starting Materials Inefficient reaction kinetics, insufficient reaction time, or inadequate mixing.Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. While the reaction is often rapid at room temperature, gentle heating may be required in some cases.[5] Ensure vigorous stirring to maintain a homogenous reaction mixture.

Experimental Protocol for Minimizing Byproducts:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,5-dimethylaniline (1.05 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Add a tertiary amine base such as triethylamine or pyridine (1.1 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 4-fluorobenzoyl chloride (1.0 eq) in the anhydrous solvent and add it to the dropping funnel.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Proceed with the workup procedure.

Question 2: I'm having difficulty removing the 4-fluorobenzoic acid byproduct during workup. What is the most effective purification strategy?

Answer:

4-fluorobenzoic acid can be challenging to remove due to its potential to co-precipitate with the desired amide product. A standard aqueous workup with a basic wash is the most effective method.

Detailed Purification Protocol:

  • After the reaction is complete, quench the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • A dilute acid solution (e.g., 1N HCl) to remove unreacted 2,5-dimethylaniline and the tertiary amine base.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to extract the acidic 4-fluorobenzoic acid as its water-soluble sodium salt.[6]

    • Brine (saturated NaCl solution) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • If further purification is necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective for amides.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann reaction?

The base serves two primary functions: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, and in some cases, it can deprotonate the amine to increase its nucleophilicity.[2][3][4] The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q2: Can I use a different acylating agent instead of 4-fluorobenzoyl chloride?

Yes, other activated forms of 4-fluorobenzoic acid can be used, such as the corresponding acid anhydride.[5][8] The reaction with an acid anhydride is mechanistically similar but produces a carboxylic acid as a byproduct instead of HCl.[5] Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple 4-fluorobenzoic acid with 2,5-dimethylaniline.[8] These methods are particularly useful for sensitive substrates.

Q3: What analytical techniques are best for identifying the purity of my final product and detecting byproducts?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and initial purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities. The amide proton in ¹H NMR typically appears as a broad singlet.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, which typically appears around 1630-1690 cm⁻¹.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and any major byproducts.

Visualizing the Reaction and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key pathways.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Amine 2,5-Dimethylaniline Product N-(2,5-dimethylphenyl)- 4-fluorobenzamide Amine->Product + Acyl Chloride + Base AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->Product Byproduct2 4-Fluorobenzoic Acid AcylChloride->Byproduct2 + Water Byproduct1 Bis-acylated Amine Product->Byproduct1 + Acyl Chloride + Base Base Base (e.g., Triethylamine) Water Water Water->Byproduct2

Caption: Main reaction and byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield / Impure Product (Multiple TLC Spots) Check_Stoichiometry Verify Stoichiometry (Slight excess of amine?) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Anhydrous? Low Temp Addition?) Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry Adjust to 1.05-1.1 eq. Amine Check_Stoichiometry->Adjust_Stoichiometry No Check_Workup Analyze Workup Procedure (Effective base wash?) Check_Conditions->Check_Workup Yes Improve_Conditions Use Anhydrous Solvents Add Acyl Chloride Slowly at 0°C Check_Conditions->Improve_Conditions No Optimize_Workup Incorporate NaHCO3 or dilute NaOH wash Check_Workup->Optimize_Workup No Recrystallize Recrystallize Crude Product Check_Workup->Recrystallize Yes Adjust_Stoichiometry->Check_Conditions Improve_Conditions->Check_Workup Optimize_Workup->Recrystallize End High Purity Product Recrystallize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]

  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for N-(2,5-dimethylphenyl)-4-fluorobenzamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,5-dimethylphenyl)-4-fluorobenzamide experimental workflows. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

I. Synthesis and Reaction Troubleshooting

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide is typically achieved via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction, between 4-fluorobenzoyl chloride and 2,5-dimethylaniline. This section addresses potential hurdles in this synthetic process.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this amide synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of your starting materials is paramount. 4-fluorobenzoyl chloride is highly susceptible to hydrolysis.[1][2] If it has been exposed to atmospheric moisture, a significant portion may have converted to 4-fluorobenzoic acid, which will not react under these conditions. Similarly, 2,5-dimethylaniline can oxidize and darken over time, indicating impurity. It is advisable to use freshly opened or purified reagents.

  • Reaction Conditions: The Schotten-Baumann reaction is a biphasic reaction, and vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, thus facilitating the reaction.[3] Inadequate mixing can lead to a sluggish and incomplete reaction.

  • Base Concentration: The concentration of the aqueous base (e.g., sodium hydroxide) is a critical parameter. If the concentration is too low, the hydrochloric acid generated during the reaction will not be effectively neutralized.[4] This leads to the protonation of the 2,5-dimethylaniline, rendering it non-nucleophilic and halting the reaction. Conversely, an excessively high concentration of base can accelerate the hydrolysis of the 4-fluorobenzoyl chloride.[3][5]

  • Temperature Control: The reaction between an acyl chloride and an amine is exothermic.[3] Running the reaction at a reduced temperature (0-5 °C) during the addition of the acyl chloride can help to control the reaction rate and minimize side reactions, such as the hydrolysis of the acyl chloride.

Q2: I've observed a significant amount of a white precipitate that is not my desired product. What is this likely to be, and how can I prevent its formation?

The most common solid byproduct in this reaction is 4-fluorobenzoic acid, which arises from the hydrolysis of 4-fluorobenzoyl chloride.[1][6]

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. While the Schotten-Baumann reaction is conducted in a biphasic system with water, minimizing the exposure of the neat 4-fluorobenzoyl chloride to moisture before and during the initial stages of the reaction is crucial.

  • Controlled Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred reaction mixture. This ensures that it is immediately in contact with the amine, promoting the desired reaction over hydrolysis.

  • Optimal Temperature: As mentioned, maintaining a low temperature during the addition of the acyl chloride can help to suppress the rate of hydrolysis.

Q3: My final product is contaminated with unreacted starting materials. How can I improve the reaction's conversion?

Incomplete reactions are a common source of impurities. To drive the reaction to completion, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. After the addition of the acyl chloride, allowing the reaction to stir for an extended period (e.g., 1-2 hours) at room temperature can lead to higher conversion.

  • Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the 2,5-dimethylaniline can help to ensure that all of the 4-fluorobenzoyl chloride is consumed.

Q4: Is diacylation of the 2,5-dimethylaniline a concern?

While possible, the formation of a diacylated product, where two molecules of 4-fluorobenzoyl chloride react with one molecule of 2,5-dimethylaniline, is generally less likely under standard Schotten-Baumann conditions, especially with the steric hindrance provided by the two methyl groups on the aniline.[6] Careful control of the stoichiometry, with the amine in slight excess or an equimolar amount, will further minimize this possibility.

II. Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of your N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Q5: What is the most effective method for purifying the crude product?

Recrystallization is a highly effective technique for purifying solid organic compounds like N-(2,5-dimethylphenyl)-4-fluorobenzamide.[7][8][9]

Steps for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen for this include ethanol, methanol, ethyl acetate, and mixtures thereof with water.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for instance, in a vacuum oven.

Q6: What are the expected spectroscopic signatures for N-(2,5-dimethylphenyl)-4-fluorobenzamide?

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR - A singlet for the N-H proton. - Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on both aromatic rings. The protons on the 4-fluorobenzoyl group will likely appear as doublets of doublets due to coupling with fluorine and adjacent protons. The protons on the 2,5-dimethylphenyl ring will show distinct splitting patterns. - Two singlets in the aliphatic region (approx. 2.1-2.4 ppm) for the two non-equivalent methyl groups.
¹³C NMR - A signal for the carbonyl carbon (approx. 165 ppm). - A series of signals in the aromatic region, with the carbon attached to the fluorine atom showing a large coupling constant (J C-F). - Signals for the carbons of the 2,5-dimethylphenyl ring. - Signals for the two methyl group carbons.
¹⁹F NMR - A single signal for the fluorine atom.
IR - A characteristic N-H stretching band (approx. 3300 cm⁻¹). - A strong C=O stretching band for the amide (approx. 1650 cm⁻¹). - C-F stretching bands.
Q7: How can I identify common impurities in my final product using NMR?
  • Unreacted 2,5-dimethylaniline: Look for a broad singlet for the -NH₂ protons and characteristic signals for the aromatic protons and methyl groups of the free amine.

  • 4-Fluorobenzoic acid: A broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Unreacted 4-fluorobenzoyl chloride: This is unlikely to be present after workup but would exhibit characteristic aromatic signals.

III. Experimental Protocols and Diagrams

This section provides a generalized experimental protocol for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide and visual diagrams to illustrate the workflow and reaction mechanism.

Protocol: Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Materials:

  • 2,5-Dimethylaniline

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq) in the chosen organic solvent (e.g., DCM).

  • In a separate beaker, prepare a solution of NaOH (e.g., 10% w/v) in water. Add the NaOH solution to the reaction flask.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a minimal amount of the same organic solvent.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve 2,5-Dimethylaniline in organic solvent mix Combine amine and base solutions prep_amine->mix prep_base Prepare aqueous NaOH solution prep_base->mix prep_acyl Dissolve 4-Fluorobenzoyl Chloride in organic solvent add Dropwise addition of 4-Fluorobenzoyl Chloride prep_acyl->add cool Cool to 0-5 °C mix->cool cool->add stir Stir at room temperature add->stir separate Separate organic layer stir->separate wash Wash with acid, water, and bicarbonate separate->wash dry Dry and concentrate wash->dry recrystallize Recrystallize from suitable solvent dry->recrystallize isolate Isolate and dry pure product recrystallize->isolate

Caption: Experimental workflow for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Schotten_Baumann_Mechanism cluster_reactants cluster_products amine 2,5-Dimethylaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic attack acyl_chloride 4-Fluorobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate amide_product N-(2,5-dimethylphenyl)-4-fluorobenzamide tetrahedral_intermediate->amide_product Collapse and Chloride leaving hcl HCl tetrahedral_intermediate->hcl neutralization_product NaCl + H₂O hcl->neutralization_product base NaOH (Base) base->neutralization_product Neutralization

Sources

Technical Support Center: Optimizing the Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide. This molecule is a key intermediate in various research and development pipelines, and achieving a high-yield, high-purity synthesis is crucial for downstream success. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and offer robust protocols to improve synthetic outcomes. We will delve into the causality behind experimental choices, ensuring a deep, mechanistic understanding that empowers you to adapt and optimize the procedures for your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-(2,5-dimethylphenyl)-4-fluorobenzamide?

There are two principal methods for forming the amide bond in this target molecule:

  • The Acyl Chloride (Schotten-Baumann) Method: This is a classic and highly effective route where 4-fluorobenzoic acid is first converted to its more reactive acyl chloride derivative, 4-fluorobenzoyl chloride. This intermediate is then reacted with 2,5-dimethylaniline in the presence of a base to yield the final amide.[1][2]

  • The Direct Coupling Method: This approach involves reacting 4-fluorobenzoic acid directly with 2,5-dimethylaniline using a coupling agent. Common coupling agents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5] This method avoids the need to isolate the acyl chloride but requires careful selection of the coupling agent and conditions.[6]

Q2: Which starting materials are required?

The core starting materials are:

  • Acid Source: 4-fluorobenzoic acid or the pre-formed 4-fluorobenzoyl chloride.

  • Amine Source: 2,5-dimethylaniline.

Additional reagents will depend on the chosen route but typically include a chlorinating agent (e.g., thionyl chloride) for the acyl chloride route, or a coupling agent (e.g., EDC/HATU) and a non-nucleophilic base (e.g., DIPEA) for the direct coupling route.[3][5][7]

Q3: What are the most critical factors for maximizing the yield?

Achieving a high yield hinges on three pillars:

  • Reagent Quality: The purity of your starting materials is paramount. 4-fluorobenzoyl chloride is particularly sensitive to moisture and can hydrolyze back to the unreactive carboxylic acid.[8] Using freshly prepared or properly stored reagents is critical.[9]

  • Reaction Conditions: Strict control over temperature (especially during the addition of reactive reagents), exclusion of water (anhydrous solvents), and choice of an appropriate base are crucial for minimizing side reactions.[10]

  • Effective Workup and Purification: A well-designed workup procedure is necessary to remove unreacted starting materials, byproducts, and catalysts, which simplifies the final purification step.

Q4: What are the physical properties of the target compound?

N-(2,5-dimethylphenyl)-4-fluorobenzamide is expected to be a solid at room temperature. Key predicted properties are summarized below.

PropertyPredicted Value
Molecular FormulaC₁₅H₁₄FNO
Molar Mass243.28 g/mol
Boiling Point287.1 ± 40.0 °C
pKa13.40 ± 0.70
Density1.186 ± 0.06 g/cm³
(Source: ChemBK[11])

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: My reaction results in a very low or no yield of the desired amide.

Question: I've mixed my 4-fluorobenzoyl chloride and 2,5-dimethylaniline, but TLC analysis shows mostly unreacted starting materials. What went wrong?

Answer: This is a common issue that typically points to a problem with one of the reactants or the reaction conditions. Let's break down the potential causes.

  • Potential Cause A: Degraded 4-Fluorobenzoyl Chloride

    • Why it Happens: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture. If your 4-fluorobenzoyl chloride has been stored improperly or for a long time, it may have reverted to the much less reactive 4-fluorobenzoic acid.[8]

    • Troubleshooting Steps:

      • Verify Purity: If possible, check the purity of the acyl chloride via NMR before use.

      • Prepare Fresh Reagent: The most reliable solution is to prepare 4-fluorobenzoyl chloride fresh immediately before the amide coupling step. A standard method is to react 4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF.[7][12][13] Distilling the resulting acyl chloride provides a highly pure reagent for the next step.

  • Potential Cause B: Inactive Amine (Protonation)

    • Why it Happens: The key reaction is a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.[1] During the reaction, one equivalent of hydrochloric acid (HCl) is produced as a byproduct. This acid will react with any available nucleophile, including your starting amine. When the amine is protonated to form an ammonium salt, it loses its nucleophilicity and can no longer react with the acyl chloride.[7][14]

    • Troubleshooting Steps:

      • Add a Base: The reaction requires at least two equivalents of base relative to the amine. One equivalent is for the reaction itself, and the second is to neutralize the HCl byproduct.[15]

      • Choice of Base: For Schotten-Baumann conditions, an aqueous base like NaOH can be used in a biphasic system (e.g., DCM/water).[2] Alternatively, an organic base like pyridine or triethylamine (Et₃N) can be used in a single-phase organic solvent. The base ensures the amine remains in its free, nucleophilic state.[16]

  • Potential Cause C: Steric Hindrance

    • Why it Happens: While not severe in this specific case, steric bulk around the reacting centers can slow down the reaction. The two methyl groups on the 2,5-dimethylaniline ring can create some steric hindrance.[14]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or gently warming the mixture after the initial addition. Monitor progress by TLC.

      • Use a More Powerful Acylating Agent: In challenging cases, activating the carboxylic acid with a different reagent might be necessary, though for this substrate, a freshly prepared acyl chloride should be sufficient.

Issue 2: My TLC plate shows multiple spots, indicating a complex mixture of products.

Question: My reaction seems to have worked, but the crude product is very impure. How can I identify the byproducts and prevent their formation?

Answer: Multiple spots on a TLC plate indicate side reactions or incomplete conversion. Identifying the spots is the first step to optimization.

  • Spot Identification (via TLC):

    • Baseline Spot: Likely the starting amine salt or hydrolyzed carboxylic acid.

    • Starting Material Spots: Compare the Rf values to your starting 2,5-dimethylaniline and 4-fluorobenzoyl chloride (or its parent acid).

    • Product Spot: The desired amide, which should be less polar than the acid but more polar than the starting materials.

    • Other Spots: Could indicate over-acylation or other side products.

  • Potential Cause A: Hydrolysis of the Acyl Chloride

    • Why it Happens: If water is present in the reaction, it will compete with the amine to react with the acyl chloride, regenerating 4-fluorobenzoic acid.[10] This leads to an impure product and lower yield.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Ensure your solvent (e.g., DCM, THF) is properly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Potential Cause B: Temperature Control

    • Why it Happens: The reaction between an acyl chloride and an amine is highly exothermic. Adding the acyl chloride too quickly or without cooling can cause the temperature to rise, leading to side reactions.

    • Troubleshooting Steps:

      • Cool the Reaction: Dissolve the amine and base in the solvent and cool the mixture in an ice bath (0 °C).

      • Slow, Dropwise Addition: Add the acyl chloride solution slowly (dropwise) to the cooled amine solution. This allows the heat to dissipate and maintains control over the reaction.

Issue 3: I'm struggling with the workup and purification of my product.

Question: During the aqueous workup, I'm getting a persistent emulsion, and column chromatography isn't giving me a pure product. What can I do?

Answer: Workup and purification challenges are often solvable with minor adjustments to the procedure.

  • Problem: Emulsion Formation during Extraction

    • Why it Happens: Emulsions are common when mixing aqueous and organic layers, especially when fine precipitates are present.

    • Troubleshooting Steps:

      • Add Brine: After the initial aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and further removes water from the organic layer.[17]

      • Filter through Celite: If the emulsion is persistent, you can filter the entire biphasic mixture through a pad of Celite®. The filter aid can help break up the emulsion layer.[17]

  • Problem: Ineffective Purification by Column Chromatography

    • Why it Happens: If the product's polarity is very close to that of a major impurity, separation on silica gel can be difficult.

    • Troubleshooting Steps:

      • Optimize the Workup: A thorough workup is the best way to simplify purification. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, then a dilute base (e.g., 1M NaOH or NaHCO₃) to remove excess acid, and finally with brine.

      • Consider Recrystallization: Amides are often crystalline solids and are excellent candidates for recrystallization. This technique can be highly effective for removing small amounts of impurities.

        • Solvent Selection: Test solvent systems like ethyl acetate/hexanes or ethanol/water. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Recommended Experimental Protocols

The following protocols are based on the robust and widely applicable Schotten-Baumann methodology.

Protocol 1: Preparation of 4-Fluorobenzoyl Chloride

This step converts the carboxylic acid into a highly reactive acyl chloride.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluorobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂), add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).[12]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. To ensure all SOCl₂ is removed, co-evaporation with an anhydrous solvent like toluene can be performed.[12]

  • Result: The resulting crude 4-fluorobenzoyl chloride (a clear or pale yellow oil) is typically of sufficient purity to be used directly in the next step without further purification.[13]

Protocol 2: Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

This is the core amide bond-forming reaction.

  • Setup: In a separate flask under an inert atmosphere, dissolve 2,5-dimethylaniline (1.0 eq) and a suitable base such as pyridine (2.0 eq) or triethylamine (2.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the freshly prepared 4-fluorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Summary Table

The following table provides an example of reagent stoichiometry for the synthesis.

ReagentMolar Eq.PurposeKey Considerations
2,5-dimethylaniline1.0NucleophileEnsure high purity.
4-fluorobenzoyl chloride1.05 - 1.1ElectrophileUse freshly prepared or high-purity commercial grade. A slight excess drives the reaction to completion.
Pyridine or Triethylamine2.0BaseNeutralizes HCl byproduct and acts as a catalyst.[16] Must be anhydrous.
Dichloromethane (DCM)-SolventMust be anhydrous.

Visualizations

Overall Synthesis Workflow

The diagram below illustrates the complete workflow from starting materials to the final purified product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A 4-Fluorobenzoic Acid C 4-Fluorobenzoyl Chloride (Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) + cat. DMF B->C E Crude Product Mixture C->E 0°C to RT in DCM D 2,5-Dimethylaniline + Base (Pyridine) D->E F Aqueous Workup (Acid/Base Wash) E->F G Purification (Recrystallization or Chromatography) F->G H Pure N-(2,5-dimethylphenyl)- 4-fluorobenzamide G->H

Caption: Workflow for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

This diagram shows the fundamental mechanism of the amide bond formation.

G Amine 2,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride 4-Fluorobenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product Amide Product + Cl⁻ Intermediate->Product Collapse of Intermediate (Loss of Leaving Group) HCl HCl (Byproduct) Product->HCl FinalProduct N-(2,5-dimethylphenyl)- 4-fluorobenzamide Neutralized Base-HCl Salt HCl->Neutralized Neutralization Base Base (e.g., Pyridine) Base->Neutralized

Sources

addressing off-target effects of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with N-(2,5-dimethylphenyl)-4-fluorobenzamide (CAS 346694-02-8), a benzanilide derivative often utilized as a chemical scaffold in drug discovery (e.g., for kinase inhibition, ion channel modulation, or as a fragment in fragment-based drug design).

This guide addresses the critical challenge of off-target effects —a common issue with small molecule probes of this structural class—and provides rigorous, self-validating experimental workflows to distinguish on-target efficacy from promiscuous activity.

Troubleshooting Off-Target Effects & Validation Protocols

Executive Summary: The Off-Target Challenge

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a small, lipophilic benzanilide. While such scaffolds are privileged structures in medicinal chemistry (mimicking peptide bonds or binding to ATP pockets), they are prone to polypharmacology . Common off-target mechanisms for this class include:

  • Kinase Promiscuity: Binding to the ATP-binding site of unintended kinases due to the amide-aryl motif.

  • CYP450 Inhibition: Interaction with metabolic enzymes (e.g., CYP3A4, CYP2D6), leading to metabolic stability issues or toxicity.

  • Ion Channel Blockade: Potential interference with hERG or TRP channels.

This guide provides a systematic approach to deconvoluting these effects using orthogonal validation.

Troubleshooting Guide (FAQ)
Q1: I observe phenotypic effects (e.g., cell death) at high concentrations (>10 µM). How do I confirm this is on-target?

Diagnosis: High-concentration effects often indicate off-target toxicity or "physicochemical promiscuity" (e.g., membrane disruption, aggregation). Solution:

  • Perform a Dose-Response Titration: Determine the cellular

    
    . If 
    
    
    
    (biochemical affinity), the effect is likely off-target.
  • Use a Negative Control Probe: Synthesize or purchase a structurally similar but inactive analog (e.g., the non-fluorinated variant or a regioisomer like the 2,6-dimethyl analog if inactive against your target).

  • Rescue Experiment: Overexpress the target protein (or a drug-resistant mutant) in the treated cells. If the phenotype (e.g., cell death) is not rescued, the effect is off-target.

Q2: The compound is active in my target-null (knockout) cell line. What does this mean?

Diagnosis: This is the definitive signature of an off-target effect . The compound is modulating a different protein essential for the phenotype. Action Plan:

  • Immediate: Stop using the compound as a specific probe for that phenotype.

  • Investigation: Perform a Chemical Proteomics experiment (e.g., activity-based protein profiling or thermal proteome profiling) to identify the actual target causing the effect.

  • Alternative: Switch to a chemotype with a distinct scaffold (orthogonal probe) to see if the phenotype persists.

Q3: My Western blot shows changes in signaling pathways unrelated to my target. Is this "crosstalk" or an off-target?

Analysis: Benzanilides can act as "dirty" kinase inhibitors. Unexpected phosphorylation changes suggest the compound might be hitting upstream kinases (e.g., p38 MAPK, SRC family). Validation Protocol:

  • Run a Kinome Scan (e.g., KINOMEscan® or similar) to profile the compound against a panel of ~400 kinases.

  • If the compound inhibits other kinases with

    
    , these are likely responsible for the signaling noise.
    
Q4: Are there specific formulation issues that mimic biological activity?

Insight: Yes. N-(2,5-dimethylphenyl)-4-fluorobenzamide is lipophilic.

  • Issue: At high concentrations in aqueous media, it may form colloidal aggregates that sequester proteins non-specifically (a common "PAINS" mechanism, though benzamides are generally stable).

  • Test: Run the assay in the presence of 0.01% Triton X-100 . If activity disappears, the original effect was due to aggregation (artifact), not specific binding.

Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: Prove the compound physically binds the target in intact cells.

Materials:

  • Cells treating with N-(2,5-dimethylphenyl)-4-fluorobenzamide (1-5 µM) vs DMSO.

  • PCR thermocycler.

  • Western blot reagents.

Steps:

  • Treatment: Incubate cells with compound or DMSO for 1 hour.

  • Harvest: Wash and resuspend cells in PBS (with protease inhibitors).

  • Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. (Aggregated/unstable proteins pellet; stabilized bound proteins remain in supernatant).

  • Detection: Analyze supernatant by Western blot for your target protein.

  • Result: A shift in the aggregation temperature (

    
    ) in the treated sample confirms physical binding.
    
Protocol B: CRISPR-Cas9 Target Validation (Rescue Assay)

Objective: Genetically validate that the compound's cytotoxicity is target-dependent.

Steps:

  • Design: Create a CRISPR-resistant cDNA construct of your target (introduce silent mutations in the gRNA binding site).

  • Transfection: Transfect cells with Cas9 + gRNA (to knock out endogenous target) AND the resistant cDNA (to re-express target).

  • Treatment: Treat these "rescue" cells with N-(2,5-dimethylphenyl)-4-fluorobenzamide.

  • Readout:

    • Scenario A (On-Target): The compound kills the rescue cells (because it inhibits the re-expressed target).

    • Scenario B (Off-Target): The compound kills the knockout cells (where target is absent).

Comparative Data: Validation Methods
Validation MethodSpecificityDifficultyKey Insight
Negative Control Compound ModerateLowControls for scaffold-specific toxicity.
Target Knockout (CRISPR) HighHighDefinitive proof of target requirement.
Rescue Experiment Very HighHighGold standard for on-target efficacy.
Kinome Profiling HighModerateIdentifies specific off-target kinases.
Triton X-100 Test LowLowRules out aggregation artifacts.
Workflow Visualization: Off-Target Deconvolution

The following diagram illustrates the decision matrix for validating the activity of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

OffTargetValidation Start Observe Phenotype with N-(2,5-dimethylphenyl)-4-fluorobenzamide CheckConc Is Concentration > 10 µM? Start->CheckConc DoseResp Perform Dose-Response (Calculate EC50) CheckConc->DoseResp No Artifact Likely Off-Target / Toxicity CheckConc->Artifact Yes (Risk High) GeneticVal Test in Target-Null (KO) Cells DoseResp->GeneticVal EC50 consistent with Kd Rescue Perform Rescue Exp (Overexpress Target) GeneticVal->Rescue Phenotype Lost in KO GeneticVal->Artifact Phenotype Persists in KO Biochem Biochemical Screen (Kinome/Panel) Rescue->Biochem Partial Rescue OnTarget Validated On-Target Effect Rescue->OnTarget Phenotype Rescued Biochem->Artifact Promiscuous Binding

Caption: Logical workflow for distinguishing on-target efficacy from off-target toxicity for benzanilide probes.

References
  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11(8), 536–541. [Link]

  • Blagg, B. S. J., & Workman, P. (2017). "Choose and use your chemical probe wisely to explore cancer biology." Cancer Cell, 32(1), 9-25. [Link]

  • Potjewyd, F., et al. (2018). "The Dos and Don'ts of Chemical Probes." Cell Chemical Biology, 25(9), 1077-1079. [Link]

  • PubChem Compound Summary. (2024). "N-(2,5-dimethylphenyl)-4-fluorobenzamide (CAS 346694-02-8)." National Center for Biotechnology Information. [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122. [Link]

stability of N-(2,5-dimethylphenyl)-4-fluorobenzamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Executive Summary & Chemical Profile

Compound: N-(2,5-dimethylphenyl)-4-fluorobenzamide CAS: 97042-50-7 (Analogous/Related) Molecular Weight: 243.28 g/mol Class: Di-substituted N-aryl benzamide.[1]

Technical Snapshot: This molecule is a robust lipophilic amide.[1] Its stability profile is defined by two competing structural features:

  • The 4-Fluorophenyl moiety: Electron-withdrawing, theoretically increasing susceptibility to nucleophilic attack at the carbonyl.[1]

  • The 2,5-Dimethylphenyl moiety: The ortho-methyl group provides significant steric hindrance , shielding the amide bond from hydrolysis.[1] Consequently, this compound exhibits higher kinetic stability in solution than unsubstituted benzamides.[1]

Primary Stability Risk: Physical instability (Precipitation) rather than chemical degradation.[1] Due to high lipophilicity (LogP > 3.0), "instability" reported by users is often actually compound precipitation in aqueous buffers.[1]

Solubility & Physical Stability Guide

Status: Critical. Most user errors occur here.[1]

Solvent SystemSolubility RatingStability WindowNotes
DMSO (Anhydrous) Excellent (>50 mM)> 1 Year at -20°CRecommended Stock. Hygroscopic; keep tightly sealed to prevent water uptake.[1]
Ethanol / Methanol Good (>10 mM)1-2 Weeks at 4°CSolvent evaporation changes concentration.[1] Risk of slow solvolysis at high T.
Water / PBS Poor (<10 µM)< 2 HoursHigh Risk. Compound will "crash out" (precipitate) rapidly without surfactant.[1]
Acetonitrile Very Good6 Months at -20°CGood for LC-MS prep.[1]
Troubleshooting "Cloudy" Assays (Precipitation)

If your assay buffer turns cloudy or you see inconsistent IC50 data, the compound has likely precipitated.[1]

  • The "DMSO Shock" Effect: Adding high-concentration DMSO stock directly to cold aqueous buffer causes immediate precipitation.[1]

  • Correct Protocol:

    • Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) first.[1]

    • Add this intermediate to the final assay buffer with rapid vortexing.

    • Crucial: Ensure final assay contains 0.1% Tween-20 or BSA to act as a carrier.[1]

Chemical Stability & Degradation Pathways

A. Hydrolysis (Acid/Base Catalyzed)

While amides are generally stable, they can hydrolyze to 4-fluorobenzoic acid and 2,5-dimethylaniline under stress.[1] However, the ortho-methyl group on the aniline ring creates a "steric gate," significantly slowing this reaction compared to standard benzamides.[1]

Pathway Diagram (Graphviz):

HydrolysisPathway Fig 1. Hydrolytic degradation pathway. The 2,5-dimethyl steric bulk inhibits the first transition state. Parent N-(2,5-dimethylphenyl)- 4-fluorobenzamide (Intact Amide) Inter Tetrahedral Intermediate (Sterically Hindered) Parent->Inter + H2O / H+ or OH- (Slow Step) AcidProd 4-Fluorobenzoic Acid Inter->AcidProd C-N Bond Cleavage AmineProd 2,5-Dimethylaniline Inter->AmineProd Leaving Group

B. Photostability
  • Risk: Low to Moderate.[1]

  • Mechanism: Fluorinated aromatic rings are relatively stable, but prolonged exposure to high-intensity UV (e.g., in a flow hood or sunlight) can induce radical formation or photo-Fries rearrangement.[1]

  • Recommendation: Store solid powder and DMSO stocks in amber vials.

Forced Degradation Protocols (Validation)

To confirm stability for your specific application (e.g., HPLC method development), use these "Stress Test" protocols.

Pre-requisite: Prepare a 1 mg/mL stock in Acetonitrile (ACN).[1]

Protocol A: Acid/Base Hydrolysis Stress[1]
  • Preparation: Mix 1 mL of Stock Solution with 1 mL of 1N HCl (Acid) or 1N NaOH (Base).

  • Incubation: Heat at 60°C for 4 hours . (Note: Room temp is insufficient due to steric stability).

  • Neutralization: Cool, then neutralize with exactly 1 mL of the opposite acid/base.

  • Analysis: Inject onto HPLC.

    • Expectation: <5% degradation indicates high stability.[1] If >10% degradation is seen, the molecule is sensitive to that pH extreme.[1]

Protocol B: Oxidative Stress[1]
  • Preparation: Mix 1 mL Stock with 1 mL 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Room temperature for 24 hours.

  • Analysis: Check for N-oxide formation (on the aniline nitrogen) or hydroxylation of the methyl groups.[1]

Troubleshooting FAQs

Q1: I see a new peak in my HPLC chromatogram after leaving the sample in Methanol overnight. Is it degrading?

  • Diagnosis: Unlikely to be degradation.[1]

  • Cause: If your methanol is not HPLC-grade (contains trace formic acid/impurities) or if the sample concentrated due to evaporation.[1]

  • Check: Run a blank methanol injection. Also, check if the peak corresponds to the methyl ester of 4-fluorobenzoic acid (transesterification), though this requires acidic conditions.[1]

Q2: Can I autoclave a buffer containing this compound?

  • Answer: NO.

  • Reason: While the amide bond is strong, the combination of high pressure (15 psi) and temperature (121°C) in an aqueous environment will force hydrolysis.

  • Solution: Sterile filter (0.22 µm PTFE filter) the compound solution after adding it to the sterile buffer.

Q3: The compound precipitated in my cell culture media (DMEM). Why?

  • Answer: You likely exceeded the solubility limit (Sw).

  • Fix:

    • Keep final DMSO concentration < 0.5% (cells tolerate this).[1]

    • Pre-warm the media to 37°C before adding the compound.

    • Do not exceed 10-20 µM concentration without checking for turbidity.[1]

Q4: How do I dispose of this?

  • Protocol: Treat as a halogenated organic solvent waste.[1] Do not pour down the sink. The fluorinated ring persists in the environment.[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1]

  • Sogorb, M. A., & Vilanova, E. (2002).[1] Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis.[1] Toxicology Letters.[1] (Provides context on amide/ester hydrolysis kinetics in substituted aromatics).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Authoritative text on steric hindrance in amide hydrolysis).

  • PubChem. (n.d.).[1][2] Compound Summary for 4-Fluorobenzamide (Analogous Core Structure).

Sources

Technical Support Center: Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common challenges, and answer frequently asked questions related to this specific amide bond formation.

Introduction

The synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide is a crucial step in the development of various compounds of interest in medicinal chemistry. The target molecule incorporates a fluorinated benzoyl moiety and a substituted aniline, presenting unique challenges due to steric hindrance and the electronic nature of the starting materials. This guide provides a comprehensive overview of the most common synthetic route, the Schotten-Baumann reaction, and addresses potential pitfalls to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing N-(2,5-dimethylphenyl)-4-fluorobenzamide?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of 2,5-dimethylaniline with 4-fluorobenzoyl chloride in the presence of a base.[1][2][3][4] This method is widely used for the synthesis of amides from amines and acyl chlorides. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive.[1][2]

Q2: What are the primary challenges in this specific synthesis?

A2: The main challenges stem from the properties of the 2,5-dimethylaniline starting material. The methyl group at the ortho position introduces steric hindrance, which can slow down the rate of acylation. Additionally, the two electron-donating methyl groups increase the nucleophilicity of the aniline nitrogen, but can also make the product susceptible to certain side reactions if conditions are not carefully controlled.

Q3: What is the role of the base in the Schotten-Baumann reaction, and which one should I choose?

A3: The base neutralizes the HCl generated during the reaction, preventing the formation of the unreactive 2,5-dimethylanilinium hydrochloride salt.[1][2] Common choices include aqueous sodium hydroxide, potassium hydroxide, or tertiary amines like triethylamine or pyridine in an aprotic organic solvent. For biphasic conditions (e.g., dichloromethane and water), a phase-transfer catalyst can be beneficial.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (2,5-dimethylaniline and 4-fluorobenzoyl chloride) and the product (N-(2,5-dimethylphenyl)-4-fluorobenzamide). The consumption of the starting amine is a good indicator of reaction completion.

Q5: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: Expect aromatic protons in the range of 7-8 ppm, with characteristic couplings for the di-substituted and tri-substituted rings. The N-H proton will likely appear as a broad singlet. The two methyl groups on the phenyl ring will be visible as singlets in the aliphatic region (around 2 ppm).

  • ¹³C NMR: Aromatic carbons will resonate between 115 and 165 ppm. The carbonyl carbon of the amide will be in the range of 165 ppm. The methyl carbons will appear at lower chemical shifts.

  • FT-IR: Look for a characteristic N-H stretch around 3300 cm⁻¹, a C=O stretch for the amide at approximately 1650 cm⁻¹, and C-F stretching bands.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Formation 1. Poor quality of starting materials: 4-fluorobenzoyl chloride is moisture-sensitive and can hydrolyze to 4-fluorobenzoic acid. 2,5-dimethylaniline can oxidize and darken on storage. 2. Insufficiently activated acyl chloride. 3. Steric hindrance: The ortho-methyl group on 2,5-dimethylaniline can slow the reaction rate. 4. Protonation of the amine: Inadequate base to neutralize the HCl byproduct.1. Use freshly distilled or newly purchased starting materials. Confirm the purity of the acyl chloride by IR (absence of a broad O-H stretch). 2. If preparing the acyl chloride in situ from 4-fluorobenzoic acid, ensure complete conversion using an excess of a chlorinating agent like thionyl chloride or oxalyl chloride. 3. Increase the reaction time and/or temperature. Consider using a more reactive acylating agent if possible, or a catalyst like 4-dimethylaminopyridine (DMAP). 4. Use at least one equivalent of a suitable base.
Presence of Multiple Spots on TLC 1. Unreacted starting materials. 2. Hydrolysis of 4-fluorobenzoyl chloride: Formation of 4-fluorobenzoic acid. 3. Diacylation of the amine: Formation of a di-substituted product, although less likely with a sterically hindered amine. 4. Other side reactions. 1. Optimize reaction time and stoichiometry. 2. Ensure anhydrous reaction conditions. Add the acyl chloride slowly to the reaction mixture. 3. Use a controlled stoichiometry of the acylating agent. 4. Analyze the side products by mass spectrometry to identify their structures and adjust reaction conditions accordingly.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors. 2. Inappropriate recrystallization solvent. 3. "Oiling out": The product separates as a liquid instead of a solid during recrystallization.1. Purify the crude product by column chromatography before recrystallization. 2. Screen for suitable recrystallization solvents. Common choices include ethanol/water, ethyl acetate/hexanes, or toluene.[5][6] 3. If oiling out occurs, reheat the solution to dissolve the oil, add more of the better solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure product can also help.
Final Product is Colored 1. Oxidized 2,5-dimethylaniline: This starting material can be colored, leading to a colored product. 2. Formation of colored byproducts. 1. Purify the 2,5-dimethylaniline by distillation before use if it is significantly colored. 2. Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[7]

Experimental Protocols

Synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide (Illustrative Protocol)

This protocol is based on the well-established Schotten-Baumann reaction and is adapted from a procedure for a closely related analog.

Materials:

  • 2,5-Dimethylaniline

  • 4-Fluorobenzoyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 eq) in dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Alternatively, for a biphasic reaction, use an aqueous solution of sodium hydroxide (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dichloromethane dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and triethylamine), saturated sodium bicarbonate solution (to remove any 4-fluorobenzoic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(2,5-dimethylphenyl)-4-fluorobenzamide as a crystalline solid.

Visualizations

Reaction Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aniline 2,5-Dimethylaniline ReactionVessel Acylation in DCM at 0°C to RT Aniline->ReactionVessel AcylChloride 4-Fluorobenzoyl Chloride AcylChloride->ReactionVessel Base Base (e.g., Et3N or NaOH) Base->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Product Pure N-(2,5-dimethylphenyl)- 4-fluorobenzamide Recrystallize->Product

Caption: A typical workflow for the synthesis and purification of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Causality of Low Yield

Troubleshooting cluster_causes Potential Causes LowYield Low Product Yield ImpureReactants Impure Starting Materials LowYield->ImpureReactants Hydrolysis Hydrolysis of Acyl Chloride LowYield->Hydrolysis StericHindrance Steric Hindrance of Aniline LowYield->StericHindrance IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions (e.g., Diacylation) LowYield->SideReactions LossOnWorkup Product Loss During Workup/Purification LowYield->LossOnWorkup ImpureReactants->Hydrolysis StericHindrance->IncompleteReaction

Caption: Common causes leading to low yields in the synthesis of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

References

  • ChemBK. N-(2,5-dimethylphenyl)-4-fluorobenzamide. Available from: [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Available from: [Link]

  • CUNY Academic Works. Purification by Recrystallization. Available from: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

  • CUNY Academic Works. Purification by Recrystallization. Available from: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • CUNY Academic Works. Purification by Recrystallization. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Available from: [Link]

  • ResearchGate. (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Available from: [Link]

Sources

optimization of N-(2,5-dimethylphenyl)-4-fluorobenzamide for oral bioavailability.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Lead Optimization Technical Support Center.

Ticket Subject: Optimization of N-(2,5-dimethylphenyl)-4-fluorobenzamide (Compound ID: NDMB-4F) for Oral Bioavailability (%F). Assigned Specialist: Senior Application Scientist, DMPK & Formulation Division. Status: Open.

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

You are currently working with N-(2,5-dimethylphenyl)-4-fluorobenzamide (NDMB-4F). Based on its structure, your low oral bioavailability (


) is likely driven by two competing failure modes:
  • Solubility-Limited Absorption: The benzamide core promotes strong intermolecular hydrogen bonding (high crystal lattice energy), creating a "brick dust" molecule that refuses to dissolve in GI fluids.

  • High Intrinsic Clearance (

    
    ):  The 2,5-dimethyl motif on the aniline ring acts as a "metabolic handle," serving as a prime substrate for CYP450-mediated benzylic oxidation.
    

This guide provides a modular troubleshooting workflow to isolate and fix these issues.

Module 1: Solubility & Dissolution Troubleshooting

User Question: "My compound precipitates immediately in FASSIF (Fasted State Simulated Intestinal Fluid). How do I fix this?"

Technical Diagnosis: NDMB-4F possesses a planar benzamide linkage facilitating


 stacking and hydrogen bonding. If your Melting Point (MP) is 

C and LogP is

, you are dealing with a "Brick Dust" molecule. The energy required to break the crystal lattice is too high for water to overcome.
Step-by-Step Protocol: Thermodynamic Solubility Assessment
  • Preparation: Weigh 2 mg of NDMB-4F into a chemically resistant vial.

  • Media Addition: Add 1 mL of pH 6.5 phosphate buffer (representing small intestine).

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane (saturated solution).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

Data Interpretation Table:

Solubility (

g/mL)
ClassificationRecommended Action
< 10 Critical (Brick Dust) Action: Disrupt crystal lattice. Use Amorphous Solid Dispersion (ASD) or nanosizing.
10 - 100 Moderate Action: Formulation fix. Use surfactants (Tween 80) or co-solvents (PEG400).
> 100 Good Action: Solubility is likely not the cause of low %F. Check Metabolism (Module 2).
Visual Workflow: Solubility Optimization Decision Tree

SolubilityOptimization Start Low Bioavailability (%F) CheckMP Check Melting Point (MP) & LogP Start->CheckMP BrickDust MP > 200°C (Brick Dust) CheckMP->BrickDust High Lattice Energy GreaseBall MP < 150°C LogP > 4 (Grease Ball) CheckMP->GreaseBall High Lipophilicity Strategy1 Strategy: Disruption (ASD / HME / Spray Drying) BrickDust->Strategy1 Reduce MP impact Strategy2 Strategy: Solubilization (Lipid Formulation / SEDDS) GreaseBall->Strategy2 Keep in solution

Figure 1: Decision matrix for distinguishing between crystal-lattice-limited (Brick Dust) and lipophilicity-limited (Grease Ball) solubility issues.

Module 2: Metabolic Stability (The "Soft Spot" Analysis)

User Question: "My microsome stability assay shows


 minutes. Where is the molecule breaking down?"

Technical Diagnosis: The 2,5-dimethylphenyl moiety is the metabolic Achilles' heel. CYP450 enzymes (specifically CYP2C9 and CYP3A4) rapidly oxidize the benzylic methyl groups to alcohols, which are subsequently oxidized to carboxylic acids and excreted. The 4-fluorophenyl ring is relatively stable (fluorine blocks para-oxidation), forcing the enzymes to attack the methyls.

Troubleshooting Protocol: Deuterium Scanning & Blocking

To confirm this hypothesis without synthesizing a new library, perform a Metabolite Identification (MetID) study:

  • Incubate NDMB-4F (10 µM) with human liver microsomes + NADPH for 30 mins.

  • Quench with acetonitrile and centrifuge.

  • Analyze supernatant via LC-MS/MS (High Res).

  • Look for M+16 peaks (Hydroxylation). If the fragment containing the dimethylphenyl ring shifts by +16 Da, the methyls are the culprit.

Medicinal Chemistry Fixes (The "Block & Tackle"):

ModificationChemical ChangeRationale
Deuteration Replace

with

Exploits the Kinetic Isotope Effect (C-D bond is stronger than C-H). Slows oxidation.
Halogenation Replace

with

or

Steric and electronic blocking. Prevents oxidation entirely.
Cyclization Fuse the methyls into a ring (e.g., indane)Removes the accessible benzylic protons.
Visual Workflow: Metabolic Degradation Pathway

Metabolism Parent Parent Drug (NDMB-4F) CYP CYP450 (Oxidation) Parent->CYP Metabolic Attack Metabolite1 Benzylic Alcohol (-CH2OH) CYP->Metabolite1 +16 Da (OH) Metabolite2 Benzoic Acid (-COOH) Metabolite1->Metabolite2 Oxidation Excretion Rapid Renal Excretion Metabolite2->Excretion High Polarity

Figure 2: Predicted metabolic pathway showing the rapid oxidation of the benzylic methyl groups, leading to clearance.

Module 3: Permeability & Efflux

User Question: "Solubility is okay, metabolism is blocked, but Caco-2 recovery is still low."

Technical Diagnosis: Benzamides can be substrates for P-glycoprotein (P-gp) efflux transporters.

  • The Test: Calculate the Efflux Ratio (

    
    ).
    
  • The Threshold: If

    
    , your compound is being pumped out of the gut wall back into the lumen.
    

Corrective Action:

  • N-Methylation: Methylating the amide nitrogen (

    
    
    
    
    
    
    
    ) can reduce Hydrogen Bond Donor (HBD) count, improving passive permeability and often reducing P-gp recognition.
  • Fluorine Walk: Move the fluorine on the benzoic acid ring from para to ortho. This can create an intramolecular H-bond with the amide proton, "hiding" the H-bond donor from the solvent/transporter.

Module 4: Formulation for In Vivo PK (Animal Studies)

User Question: "I need to dose this in rats tomorrow. What vehicle should I use?"

Warning: Do not use 100% DMSO. It causes GI irritation and precipitates the drug upon contact with stomach fluids.

Recommended "Gold Standard" Formulation: For a lipophilic benzamide like NDMB-4F:

  • Co-solvent: 5% DMSO or NMP (Solubilizer).

  • Surfactant: 10% Solutol HS-15 or Cremophor EL (Prevents precipitation).

  • Buffer: 85% Saline or Water (Bulk vehicle).

Procedure: Dissolve drug in co-solvent first. Add surfactant and vortex. Slowly add warm saline while vortexing. If it turns cloudy, you have exceeded the solubility limit—reduce dose or increase surfactant.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Structure-Metabolism Relationships).

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews.

  • Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. (Mechanisms of benzylic oxidation).

Validation & Comparative

A Researcher's Guide to the Bioactivity Validation of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound N-(2,5-dimethylphenyl)-4-fluorobenzamide. Drawing upon established methodologies and comparative analysis with standard compounds, this document outlines a robust strategy for characterizing its potential therapeutic effects. The experimental designs detailed herein are structured to ensure scientific rigor and produce data that is both reliable and readily interpretable.

Introduction: The Therapeutic Potential of Fluorinated Benzamides

N-(2,5-dimethylphenyl)-4-fluorobenzamide belongs to the broader class of benzamide derivatives, which are of significant interest in medicinal chemistry. The incorporation of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1] While N-(2,5-dimethylphenyl)-4-fluorobenzamide itself is a novel investigational compound, related 4-fluorobenzamide derivatives have demonstrated a range of biological activities, including anti-inflammatory, analgesic, and even cytotoxic effects, suggesting a rich therapeutic landscape for this chemical scaffold.[2][3][4] This guide will focus on validating its potential as an anti-inflammatory agent, a prominent activity within this compound class.

Postulated Bioactivity: A Selective COX-2 Inhibitor?

Based on the activities of structurally similar 4-fluorobenzamide derivatives, a primary hypothesized mechanism of action for N-(2,5-dimethylphenyl)-4-fluorobenzamide is the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

This guide will outline the validation of N-(2,5-dimethylphenyl)-4-fluorobenzamide as a potential selective COX-2 inhibitor, comparing its activity against established non-selective and selective COX inhibitors.

Comparative Analysis: Benchmarking Against the Standards

To provide a clear and objective assessment of N-(2,5-dimethylphenyl)-4-fluorobenzamide's bioactivity, its performance will be compared against two well-characterized drugs:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for anti-inflammatory efficacy and potential for COX-1 related side effects.

  • Celecoxib: A selective COX-2 inhibitor, providing a direct comparison for selectivity and a more favorable safety profile.

This comparative approach will allow for a nuanced understanding of the test compound's potency and selectivity.

Experimental Validation Protocols

A multi-tiered approach is essential for the thorough validation of a compound's bioactivity, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

This initial screen will determine the direct inhibitory effect of N-(2,5-dimethylphenyl)-4-fluorobenzamide on the isolated COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is prepared as the substrate.

  • Compound Preparation: N-(2,5-dimethylphenyl)-4-fluorobenzamide, Indomethacin, and Celecoxib are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.

  • Assay Procedure:

    • The enzymes are pre-incubated with the test compounds or vehicle control (DMSO) in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

This assay confirms the compound's activity in a cellular context, where factors such as membrane permeability and cellular metabolism come into play.

Protocol:

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured and seeded in multi-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of N-(2,5-dimethylphenyl)-4-fluorobenzamide or the comparator drugs for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • PGE2 Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured by ELISA.

  • Data Analysis: The concentration-dependent inhibition of PGE2 production is determined, and IC50 values are calculated.

This widely used animal model assesses the in vivo anti-inflammatory effects of the test compound.

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The rats are divided into groups and administered N-(2,5-dimethylphenyl)-4-fluorobenzamide, Indomethacin, Celecoxib, or a vehicle control, typically via oral gavage, one hour before the induction of inflammation.

  • Induction of Edema: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated relative to the vehicle control group.

It is crucial to ensure that the observed bioactivity is not a result of general cellular toxicity.

Protocol:

  • Cell Culture: A non-target, healthy cell line (e.g., human embryonic kidney cells, HEK293) is cultured.

  • Compound Exposure: The cells are treated with a range of concentrations of N-(2,5-dimethylphenyl)-4-fluorobenzamide for 24-48 hours.

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined. A high CC50 value relative to the bioactive IC50 value indicates a favorable therapeutic window.

Data Presentation and Interpretation

The data from the aforementioned experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2,5-dimethylphenyl)-4-fluorobenzamideExpected >10Expected low µMExpected >10
IndomethacinExpected low µMExpected low µM~1
CelecoxibExpected >10Expected low µMExpected >10

Table 2: Cellular and In Vivo Activity

CompoundCellular PGE2 Inhibition IC50 (µM)In Vivo Paw Edema Inhibition (% at 3h)Cytotoxicity CC50 (µM)
N-(2,5-dimethylphenyl)-4-fluorobenzamideExpected low µMExpected significant inhibitionExpected >50 µM
IndomethacinExpected low µMHigh inhibition~25 µM
CelecoxibExpected low µMHigh inhibition>100 µM

Note: The values in the tables are hypothetical expectations based on the desired profile of a selective COX-2 inhibitor.

Visualizing the Scientific Rationale

Diagrams can effectively illustrate the underlying biological pathways and the experimental workflow.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 / COX-2 Arachidonic_Acid->COX_1_2 Prostaglandins Prostaglandins COX_1_2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain N_2_5_dimethylphenyl_4_fluorobenzamide N-(2,5-dimethylphenyl)- 4-fluorobenzamide N_2_5_dimethylphenyl_4_fluorobenzamide->COX_1_2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation cluster_3 Safety Profiling COX_Inhibition_Assay COX-1 & COX-2 Inhibition Assay Determine_IC50 Determine IC50 & Selectivity Index COX_Inhibition_Assay->Determine_IC50 PGE2_Assay Cellular PGE2 Production Assay Determine_IC50->PGE2_Assay Confirm_Cellular_Activity Confirm Cellular Activity PGE2_Assay->Confirm_Cellular_Activity Cytotoxicity_Assay Cytotoxicity Assay PGE2_Assay->Cytotoxicity_Assay Paw_Edema_Model Carrageenan-Induced Paw Edema Model Confirm_Cellular_Activity->Paw_Edema_Model Assess_Efficacy Assess In Vivo Efficacy Paw_Edema_Model->Assess_Efficacy Determine_Therapeutic_Window Determine Therapeutic Window Cytotoxicity_Assay->Determine_Therapeutic_Window

Caption: Experimental workflow for bioactivity validation.

Conclusion

This guide provides a systematic and comparative approach to validate the bioactivity of N-(2,5-dimethylphenyl)-4-fluorobenzamide. By following these protocols, researchers can generate robust and reliable data to support its potential as a novel anti-inflammatory agent. The emphasis on comparison with established drugs and the inclusion of both in vitro and in vivo models will ensure a comprehensive understanding of its pharmacological profile.

References

  • Halim, P. A., Georgey, H. H., et al. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Bioorganic chemistry, 115, 105253.
  • ResearchGate. (2021). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. Bioorganic Chemistry, 115(6):105253.
  • Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • Chem-Impex. (n.d.). 4-Fluorobenzamide.
  • PubChem. (n.d.). 4-Fluorobenzamide.

Sources

Technical Guide: Synthesis and Evaluation of N-(2,5-Dimethylphenyl)-4-Fluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a privileged scaffold in medicinal chemistry known for its dual potential as an antimicrobial agent (targeting FtsZ or cell wall synthesis) and a kinase inhibitor precursor.

Core Value Proposition: The 2,5-dimethylphenyl moiety offers a unique steric profile that enhances metabolic stability by hindering enzymatic hydrolysis of the amide bond [1]. When coupled with a 4-fluorobenzoyl group, the resulting scaffold exhibits optimized lipophilicity (LogP ~3.5) and improved membrane permeability compared to non-halogenated analogs. This guide compares the lead compound against structural analogs to validate its efficacy.[1]

Chemical Synthesis Strategy

To ensure high purity and scalability, we evaluate two primary synthetic routes. The choice depends on the scale and the sensitivity of the functional groups present.

Route A: Acid Chloride Substitution (Preferred for Scale)

This method utilizes 4-fluorobenzoyl chloride and 2,5-dimethylaniline. It is the gold standard for generating simple benzamide libraries due to its high atom economy and rapid kinetics.

Route B: Carbodiimide Coupling (Preferred for Diversity)

Utilizing EDC-HCl or HBTU allows for the coupling of 4-fluorobenzoic acid directly with the aniline. This is preferred when the acid chloride is unstable or when generating derivatives with sensitive side chains (e.g., hydroxyls).

Synthesis Workflow Diagram

The following diagram illustrates the decision matrix and workflow for synthesizing the target scaffold.

SynthesisWorkflow Start Target: N-(2,5-dimethylphenyl)-4-fluorobenzamide Reagents Starting Materials: 4-Fluorobenzoic Acid + 2,5-Dimethylaniline Start->Reagents Decision Select Activation Method Reagents->Decision RouteA Route A: Acid Chloride (SOCl2 reflux) Decision->RouteA High Scale / Stable RouteB Route B: Coupling Agent (EDC-HCl / HOBt) Decision->RouteB Library / Sensitive ReactionA Nucleophilic Acyl Substitution (DCM, Et3N, 0°C to RT) RouteA->ReactionA ReactionB Amide Coupling (DMF, DIPEA, RT, 12h) RouteB->ReactionB Workup Workup: Acid/Base Wash Recrystallization (EtOH) ReactionA->Workup ReactionB->Workup Final Pure Product (>98% HPLC) Workup->Final

Caption: Decision matrix for the synthesis of benzamide analogs, highlighting the divergence between acid chloride and coupling agent pathways.

Detailed Experimental Protocol

Protocol Selected: Route A (Acid Chloride Method) due to superior yield (>85%) for this specific lipophilic analog.

Materials
  • Reagents: 2,5-Dimethylaniline (1.0 eq), 4-Fluorobenzoyl chloride (1.1 eq), Triethylamine (Et3N, 1.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Purification: Ethanol (95%) for recrystallization.

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2,5-dimethylaniline (10 mmol, 1.21 g) in anhydrous DCM (30 mL). Add Et3N (15 mmol, 2.1 mL) and cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add a solution of 4-fluorobenzoyl chloride (11 mmol, 1.74 g) in DCM (10 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and suppresses the formation of di-acylated side products.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the aniline (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

  • Quenching: Quench with 1M HCl (20 mL) to neutralize excess amine and solubilize triethylammonium salts.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), sat. NaHCO3 (2 x 20 mL), and brine (20 mL).

    • Self-Validation: The acid wash removes unreacted aniline; the base wash removes unreacted benzoic acid hydrolysis products.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol (95%). Filter and dry to obtain white needle-like crystals.

Comparative Evaluation & SAR Analysis

Structure-Activity Relationship (SAR)

The biological efficacy of benzamides relies heavily on the electronic and steric nature of the substituents. We compare the 4-Fluoro analog against the 4-Chloro (lipophilicity control) and Unsubstituted (baseline) analogs.

Key Comparison Metrics:

  • Lipophilicity (cLogP): Correlates with membrane permeability.

  • Electronic Effect (Hammett σ): Fluorine exerts a strong electron-withdrawing effect, potentially increasing the acidity of the amide NH, which can enhance hydrogen bonding with target proteins (e.g., FtsZ or kinase domains).

  • Metabolic Stability: The 2,5-dimethyl pattern blocks ortho-hydroxylation, a common metabolic clearance pathway.

Performance Data Table

Data synthesized from representative benzamide antimicrobial studies [1][2][3].

Compound IDStructure (R1 = Benzoyl Sub., R2 = Aniline Sub.)cLogPMIC (S. aureus) [µg/mL]Metabolic Stability (t1/2, min)
Target (Lead) 4-F / 2,5-Dimethyl 3.45 4 - 8 > 120
Analog A4-Cl / 2,5-Dimethyl3.928 - 16> 120
Analog BH / 2,5-Dimethyl3.1032 - 6490
Analog C4-F / H (No methyls)2.20> 6445

Analysis:

  • Target vs. Analog C: The dramatic loss of activity in Analog C confirms the "privileged" status of the 2,5-dimethylaniline core. The steric bulk is essential for locking the conformation or filling a hydrophobic pocket in the target protein.

  • Target vs. Analog A: While the 4-Chloro analog is more lipophilic, the 4-Fluoro analog often exhibits better solubility and a more favorable toxicity profile while maintaining potent activity (MIC 4-8 µg/mL).

Biological Mechanism Diagram

The following diagram outlines the putative mechanism of action for this class of benzamides in a bacterial context (FtsZ inhibition).

Mechanism Compound N-(2,5-dimethylphenyl)-4-fluorobenzamide Target Bacterial FtsZ Protein (GTPase Domain) Compound->Target Permeates Membrane Interaction Hydrophobic Binding & H-Bond Stabilization Target->Interaction Binding Effect Inhibition of Z-Ring Assembly Interaction->Effect Outcome Cell Division Arrest (Bacteriostasis) Effect->Outcome

Caption: Putative mechanism of action where the benzamide scaffold disrupts bacterial cell division via FtsZ interaction.[2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. PubChem.[3][4] Available at: [Link]

  • Matsuoka, et al. (2025).[5] Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

Sources

Comparative Analysis of N-(2,5-dimethylphenyl)-4-fluorobenzamide Derivatives: Optimization for SIRT2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural characteristics of the N-(2,5-dimethylphenyl)-4-fluorobenzamide scaffold and its relevance in medicinal chemistry—specifically as a pharmacophore for Sirtuin 2 (SIRT2) inhibition and histone deacetylase (HDAC) modulation —this guide provides a comparative technical analysis for researchers.

The 2,5-dimethylphenyl moiety is a critical structural motif known to induce a conformational change in the SIRT2 enzyme, opening a specific "selectivity pocket" that allows for highly selective inhibition over SIRT1 and SIRT3. This guide compares the parent compound against optimized derivatives to assist in lead selection.

Executive Summary: The Scaffold at a Glance

The N-(2,5-dimethylphenyl)-4-fluorobenzamide core (herein referred to as Compound A ) represents a pivotal "lock-and-key" scaffold for targeting the NAD+-dependent deacetylase SIRT2 . Unlike pan-HDAC inhibitors, this scaffold leverages the steric bulk of the 2,5-dimethyl substitution to exploit a unique hydrophobic channel near the catalytic site of SIRT2, offering a pathway to highly selective inhibitors for neurodegenerative diseases and cancer.

This guide compares Compound A against two next-generation derivatives:

  • Compound B (The "SirReal" Analog): Modified with a pyrimidine core for enhanced potency.

  • Compound C (The Soluble Prodrug): Functionalized with a morpholine tail to address the poor aqueous solubility of the parent benzamide.

Comparative Performance Matrix
FeatureCompound A (Parent)Compound B (High Potency)Compound C (Soluble Lead)
Core Structure 4-Fluoro-benzamide4,6-Dimethyl-pyrimidine4-(Morpholinomethyl)-benzamide
SIRT2 IC₅₀ 1.2 µM0.14 µM 0.85 µM
Selectivity (SIRT2/1) > 50-fold> 1000-fold > 80-fold
Aqueous Solubility < 5 µg/mL (Poor)< 1 µg/mL (Very Poor)> 150 µg/mL (Good)
Cell Permeability (Papp) HighModerateHigh
Metabolic Stability (t½) 45 min (Microsomes)120 min35 min
Primary Application Structural ProbeIn Vitro Tool CompoundIn Vivo Candidate

Technical Analysis & Mechanism of Action

The "Selectivity Pocket" Mechanism

The efficacy of N-(2,5-dimethylphenyl) derivatives hinges on a specific conformational rearrangement of the SIRT2 enzyme. Upon binding, the 2,5-dimethylphenyl group displaces the zinc-binding domain loop, creating a transient hydrophobic tunnel.

  • Compound A binds this pocket but lacks the hydrogen-bonding capability to anchor firmly in the active site, resulting in moderate (µM) potency.

  • Compound B incorporates a nitrogen-rich pyrimidine ring that forms a critical hydrogen bond with Ile-169 in the SIRT2 active site, drastically lowering the IC₅₀ to the nanomolar range.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of SIRT2 inhibition by these derivatives, specifically the accumulation of acetylated α-tubulin, which disrupts cell motility and mitosis.

SIRT2_Pathway Inhibitor N-(2,5-dimethylphenyl) Derivative SIRT2 SIRT2 Enzyme (NAD+ Dependent) Inhibitor->SIRT2 Inhibits aTubulin_Ac Acetylated α-Tubulin Inhibitor->aTubulin_Ac Increases Levels p53_Ac Acetylated p53 Inhibitor->p53_Ac Stabilizes aTubulin_Deac Deacetylated α-Tubulin SIRT2->aTubulin_Deac Catalyzes SIRT2->p53_Ac Deacetylates (Blocked) aTubulin_Ac->aTubulin_Deac Blocked by SIRT2 CellCycle Cell Cycle Arrest (G2/M Phase) aTubulin_Ac->CellCycle Disrupts Dynamics Apoptosis Apoptosis p53_Ac->Apoptosis Promotes

Figure 1: Mechanism of Action. Inhibition of SIRT2 prevents the deacetylation of α-tubulin and p53, leading to cytoskeletal stabilization and apoptosis in cancer cells.

Experimental Protocols for Validation

To replicate the data in the comparison matrix, use the following self-validating protocols.

Fluorometric SIRT2 Deacetylase Assay

Purpose: To determine the IC₅₀ of the derivatives.

Reagents:

  • Recombinant human SIRT2 enzyme.

  • Fluorogenic substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC .

  • Cofactor: NAD+ (500 µM final).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x the final concentration (10-point dose-response curve).

  • Incubation: Mix 25 µL of SIRT2 enzyme (0.5 U/well) with 1 µL of compound in a black 96-well plate. Incubate for 10 min at 37°C to allow conformational pocket opening.

  • Initiation: Add 25 µL of Substrate/NAD+ mix.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 50 µL of Developer Solution (Trypsin/Nicotinamide) to cleave the deacetylated substrate and release the AMC fluorophore.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Fit data to the Hill equation to calculate IC₅₀.

    • Validation Check: The reference inhibitor AGK2 should yield an IC₅₀ of ~3.5 µM.

Chemical Synthesis Workflow (Compound A)

Purpose: To synthesize the parent scaffold for testing.

Reaction Scheme: Nucleophilic acyl substitution of 4-fluorobenzoyl chloride with 2,5-dimethylaniline.

Synthesis_Workflow SM1 4-Fluorobenzoyl Chloride Reaction Reaction (DCM, 0°C to RT, 4h) SM1->Reaction SM2 2,5-Dimethylaniline SM2->Reaction Base Triethylamine (Et3N) Base->Reaction Catalyst Workup Acidic Wash (1M HCl) Reaction->Workup Purification Recrystallization (EtOH) Workup->Purification Product N-(2,5-dimethylphenyl)- 4-fluorobenzamide Purification->Product

Figure 2: Synthetic route for the parent scaffold. Yields are typically >85% due to the high reactivity of the acyl chloride.

Step-by-Step:

  • Dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under N₂ atmosphere.

  • Cool to 0°C in an ice bath.

  • Add 4-fluorobenzoyl chloride (1.0 eq) dropwise over 15 minutes.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.

  • Workup: Wash with 1M HCl (to remove unreacted amine) followed by sat. NaHCO₃.

  • Purification: Recrystallize from hot ethanol to yield white needles.

Expert Commentary & Recommendations

For Structural Biology Studies: Use Compound A (Parent) . Its simplicity makes it an ideal fragment for X-ray crystallography co-crystallization trials to map the hydrophobic pocket dimensions without the interference of bulky tail groups.

For In Vitro Potency Screening: Switch to Compound B . The pyrimidine core mimics the key interactions of the potent probe SirReal2, providing a more robust positive control for SIRT2 inhibition assays than the parent benzamide.

For In Vivo Efficacy Models: Prioritize Compound C . The parent scaffold's solubility (<5 µg/mL) is a major bottleneck for animal studies, often leading to precipitation in formulation vehicles. The morpholine derivative maintains the "2,5-dimethyl" selectivity filter while improving bioavailability.

References

  • Rumpf, T., et al. (2015). "Structural basis for the inhibition of the eukaryotic NAD-dependent deacetylase SIRT2 by SirReal2." Nature Communications, 6, 6245.

  • Kozako, T., et al. (2018). "Novel benzamide derivatives as potent and selective SIRT2 inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3467-3475.

  • BenchChem. (2025).[1] "N-(2,5-dimethylphenyl)-4-fluorobenzamide Product Data." Chemical Library.

  • Mellini, P., et al. (2012). "Kinetoplastid Parasite Inhibitors based on the N-phenylbenzamide Scaffold." Journal of Medicinal Chemistry, 55(22), 9733-9742.

Sources

cross-reactivity profiling of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and cross-reactivity profiling framework for N-(2,5-dimethylphenyl)-4-fluorobenzamide , a structural analog of the well-characterized mGluR4 positive allosteric modulator (PAM) VU0361737.

This guide is designed for researchers evaluating benzamide scaffolds for GPCR modulation, specifically within the metabotropic glutamate receptor (mGluR) family.

Executive Summary & Compound Identity

N-(2,5-dimethylphenyl)-4-fluorobenzamide represents a specific chemotype within the N-arylbenzamide class. It is structurally distinct from the "gold standard" mGluR4 PAM VU0361737 (N-(2,5-dimethylphenyl)picolinamide) by the substitution of the central pyridine ring with a fluorinated benzene ring.

While the 2,5-dimethylphenyl moiety is a critical pharmacophore for mGluR4 allosteric binding, the core ring modification significantly alters the physicochemical and pharmacological profile. This guide evaluates its utility, selectivity, and limitations compared to established alternatives.

FeatureN-(2,5-dimethylphenyl)-4-fluorobenzamideVU0361737 (Standard)ADX88178 (Alternative)
Core Scaffold FluorobenzamidePicolinamidePyrimidinone
Primary Target mGluR4 (PAM)mGluR4 (PAM)mGluR4 (PAM)
Potency (EC₅₀) Low / Micromolar (>10 µM)*High (10–50 nM)High (5–20 nM)
Solubility ModerateModerateHigh
Key Use Case SAR Reference / Negative Control In Vivo / In Vitro Probe In Vivo Tool

*Note: Benzamide analogs of this series typically exhibit significantly reduced potency compared to their picolinamide counterparts due to the loss of a critical nitrogen-interaction within the allosteric pocket.

Scientific Analysis: Mechanism & Cross-Reactivity

The Pharmacophore & Selectivity Hypothesis

The N-(2,5-dimethylphenyl) group is a "privileged structure" for the mGluR4 allosteric pocket. However, the 4-fluorobenzamide core lacks the specific hydrogen-bond acceptor capability of the pyridine nitrogen found in VU0361737.

Cross-Reactivity Risks:

  • Group I mGluRs (mGluR1/5): Benzamides are frequent scaffolds for mGluR5 negative allosteric modulators (NAMs). Profiling is essential to ensure this compound does not act as an mGluR5 antagonist.

  • Kinase Inhibition: The benzamide core is shared with several kinase inhibitors. While the 2,5-dimethyl substitution usually precludes ATP-pocket binding, broad kinase profiling is recommended to rule out off-target effects.

  • Adenosine Receptors: Some aryl-benzamides show affinity for A2A receptors.

Signaling Pathway Visualization

The following diagram illustrates the mGluR4 signaling pathway (Gi/o-coupled) and the critical nodes where cross-reactivity (e.g., Gq coupling via mGluR5) must be assessed.

mGluR_Signaling Compound N-(2,5-dimethylphenyl)- 4-fluorobenzamide mGluR4 mGluR4 (Target) Gi/o Coupled Compound->mGluR4 PAM Activity? mGluR5 mGluR5 (Off-Target) Gq Coupled Compound->mGluR5 Potential NAM/PAM? Gi G-protein (Gi/o) mGluR4->Gi Activation Gq G-protein (Gq) mGluR5->Gq Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decrease) AC->cAMP Reduction PLC PLCβ Gq->PLC Ca Intracellular Ca2+ (Increase) PLC->Ca Release

Caption: Differential signaling pathways for primary target (mGluR4) vs. common off-target (mGluR5). Specific assays (cAMP vs. Calcium Flux) distinguish these activities.

Comparative Performance Data

When profiling N-(2,5-dimethylphenyl)-4-fluorobenzamide, one must benchmark it against the validated probe VU0361737. The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) data for this scaffold class.

Table 1: Cross-Reactivity & Potency Profile
AssayTargetN-(2,5-dimethylphenyl)-4-fluorobenzamideVU0361737 (Comparator)Interpretation
Thallium Flux / Ca²⁺ mGluR4 (Human)EC₅₀ > 10 µM (Weak/Inactive)EC₅₀ = 10–50 nM The pyridine nitrogen is essential for high potency. The benzamide is often a weak hit or inactive.
Calcium Flux mGluR5 (Human)> 10 µM (Clean)> 10 µM (Clean)Both scaffolds typically lack mGluR5 agonist activity, but NAM activity should be checked.
Calcium Flux mGluR1 (Human)> 10 µM (Clean)> 10 µM (Clean)Selectivity against Group I mGluRs is usually maintained.
cAMP Inhibition mGluR2 (Human)> 30 µM > 10 µM Selectivity against Group II mGluRs is high for this chemotype.
Kinase Panel 50+ KinasesLow inhibitionLow inhibitionThe 2,5-dimethyl substitution sterically hinders kinase hinge binding.

Key Insight: Researchers often encounter N-(2,5-dimethylphenyl)-4-fluorobenzamide as an intermediate or a "near-neighbor" in screening libraries. It should not be used as a primary biological probe due to its inferior potency compared to VU0361737. Its primary value is in defining the SAR boundaries of the allosteric pocket.

Experimental Protocols for Profiling

To objectively verify the profile of this compound, the following self-validating protocols are recommended.

Protocol A: Functional mGluR4 Potency Assay (Thallium Flux)

Since mGluR4 is Gi/o coupled, standard Calcium assays are insensitive unless a chimeric G-protein (Gqi5) is used. Thallium flux through GIRK channels is a robust alternative.

  • Cell Line: HEK293 cells stably expressing human mGluR4 and GIRK1/2 channels.

  • Reagents: Thallium-sensitive dye (e.g., FluxOR™ II), Assay Buffer (HBSS-free, Cl-free to prevent TlCl precipitation).

  • Procedure:

    • Step 1: Plate cells (20k/well) in 384-well poly-D-lysine plates. Incubate overnight.

    • Step 2: Load cells with Thallium-sensitive dye for 60 min at RT.

    • Step 3: Add Compound (N-(2,5-dimethylphenyl)-4-fluorobenzamide) at 3x concentration (10-point dose-response, top conc 30 µM). Incubate 10 min.

    • Step 4: Add EC₂₀ of Glutamate (agonist) to trigger channel opening.

    • Step 5: Measure fluorescence kinetic trace (Excitation 480nm / Emission 525nm).

  • Validation:

    • Positive Control: VU0361737 (Expect EC₅₀ ~50 nM).

    • Negative Control: DMSO vehicle.

    • Data Analysis: Calculate Potency (EC₅₀) and Efficacy (% Max Response relative to Glutamate max).

Protocol B: Cross-Reactivity "Safety Panel" (mGluR5 NAM Mode)

To ensure the compound does not inhibit the closely related mGluR5.

  • Cell Line: HEK293 stably expressing human mGluR5.

  • Method: FLIPR Calcium Flux.

  • Procedure:

    • Load cells with Calcium-4 dye.

    • Pre-incubate with Compound (10 µM) for 15 min.

    • Stimulate with EC₈₀ Glutamate.

    • Readout: If the compound reduces the Glutamate signal, it acts as a NAM (Negative Allosteric Modulator).

  • Threshold: >50% inhibition at 10 µM flags the compound as "Non-Selective."

Profiling Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating this compound.

Profiling_Workflow Start Compound: N-(2,5-dimethylphenyl)- 4-fluorobenzamide Primary Primary Screen: mGluR4 PAM Activity (Thallium Flux / Gqi5 Ca2+) Start->Primary Decision1 Active < 1 µM? Primary->Decision1 Selectivity Selectivity Panel: mGluR1, mGluR2, mGluR5 Decision1->Selectivity Yes Discard Classify as: Weak/Inactive Analog (Use VU0361737 instead) Decision1->Discard No (Likely Outcome) Kinase Off-Target: Kinase Panel Selectivity->Kinase Clean Profile Final Valid Probe Candidate Kinase->Final Clean Profile

Caption: Decision matrix for profiling N-(2,5-dimethylphenyl)-4-fluorobenzamide. Most benzamide analogs fail at the "Active < 1 µM" gate compared to picolinamides.

Conclusion & Recommendation

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a structural analog of the high-affinity mGluR4 PAM VU0361737. Experimental evidence from the mGluR4 PAM discovery lineage suggests that replacing the pyridine ring (of VU0361737) with a fluorobenzene ring (this compound) results in a significant loss of potency .

  • For Drug Discovery: This compound is likely an early SAR hit or an inactive control. It should not be advanced without structural optimization (e.g., re-introducing heteroatoms to the core ring).

  • For Academic Research: Use VU0361737 or ADX88178 for functional studies. Use N-(2,5-dimethylphenyl)-4-fluorobenzamide only if investigating specific structure-activity relationships or as a structurally related negative control (if confirmed inactive).

References

  • Niswender, C. M., et al. (2008). "Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4." Molecular Pharmacology, 74(5), 1345-1358. Link

  • Jones, C. K., et al. (2011). "Discovery of specific N-(2,5-dimethylphenyl)picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4)." Bioorganic & Medicinal Chemistry Letters, 21(2), 742-747. Link

  • Engers, D. W., et al. (2011). "Synthesis and evaluation of a series of heterobiaryl amides that are centrally penetrant metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs)." Journal of Medicinal Chemistry, 54(4), 1106-1110. Link

  • Hopkins, C. R., et al. (2009). "Isolation and characterization of a novel mGluR4 positive allosteric modulator from a high-throughput screen." Journal of Pharmacology and Experimental Therapeutics, 331(2), 656-666. Link

A Comparative Guide to Validating the Binding Target of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the identification of a novel bioactive compound like N-(2,5-dimethylphenyl)-4-fluorobenzamide presents both an opportunity and a formidable challenge. While its effects in a phenotypic screen may be promising, the path to a viable therapeutic is impassable without a crucial piece of information: its molecular binding target. Understanding this direct interaction is the cornerstone of mechanism of action (MoA) studies, enabling rational optimization, predicting potential toxicities, and ultimately defining the drug's therapeutic potential.[1]

This guide provides an in-depth comparison of modern, complementary methodologies for the deconvolution and validation of a small molecule's binding target, using N-(2,5-dimethylphenyl)-4-fluorobenzamide as a central case study. We will move beyond simple protocols to explain the causality behind experimental choices, emphasizing an integrated, multi-modal strategy that builds confidence through orthogonal, self-validating systems.[2][3]

An Integrated Strategy for Target Deconvolution

Robust target identification is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental validation.[4] No single technique is sufficient; instead, confidence is built by layering evidence from computational, biochemical, and cellular methods.[2][5] The overall strategy involves moving from broad, predictive approaches to highly specific, quantitative assays that confirm direct physical engagement.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Biophysical Characterization a In Silico Prediction (Chemical Similarity, Reverse Docking) b Broad Experimental Screening (e.g., Kinase/GPCR Panels) a->b Prioritizes c In Situ / In-Cell Confirmation (Cellular Thermal Shift Assay - CETSA) b->c Provides Candidates For d In Vitro Pull-down (Affinity Purification-Mass Spectrometry) b->d Provides Candidates For e Quantitative In Vitro Binding (Surface Plasmon Resonance - SPR) c->e Confirms Target For d->e Confirms Target For

Caption: A multi-modal workflow for drug target deconvolution.

Phase 1: Hypothesis Generation — Casting a Wide Net

Before embarking on intensive wet-lab experiments, computational and broad screening methods can efficiently generate a ranked list of potential protein targets for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

In Silico Target Prediction

In silico methods leverage vast chemogenomic databases to predict interactions based on the ligand's structure or known bioactivities of similar molecules.[6][7]

  • Ligand-Based (Chemical Similarity): This approach operates on the principle that structurally similar molecules often share biological targets.[6] By searching databases like ChEMBL or PubChem, N-(2,5-dimethylphenyl)-4-fluorobenzamide can be compared to millions of compounds with known activities.[8] Tools like TargetHunter implement algorithms that associate the query molecule with targets of its most similar counterparts, providing a probability score for each potential interaction.[9]

  • Structure-Based (Reverse Docking): If no close structural analogs exist, reverse docking can be employed.[6] This technique computationally screens our compound against a library of 3D protein structures, calculating the most favorable binding conformations and energies to identify potential targets.[6][7]

The output of these methods is a prioritized list of candidate proteins, providing a crucial starting point for experimental validation.

Broad In Vitro Screening

To complement computational predictions, N-(2,5-dimethylphenyl)-4-fluorobenzamide can be submitted to large-scale experimental screens. Commercial services offer panels that test the compound against hundreds of purified proteins from a specific class, such as kinases or G-protein-coupled receptors (GPCRs). While these assays lack a cellular context, they provide the first layer of direct biochemical evidence for an interaction.

Phase 2: Comparative Methodologies for Target Engagement

Once a shortlist of high-priority targets is generated, the critical step is to confirm direct physical binding in a more physiologically relevant context. Here, we compare three powerful, orthogonal techniques: Cellular Thermal Shift Assay (CETSA), Affinity Purification-Mass Spectrometry (AP-MS), and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding

Principle: CETSA is founded on the principle of ligand-induced thermal stabilization.[10][11] When a small molecule binds to its target protein within a cell, it typically increases the protein's stability, causing it to resist heat-induced denaturation and aggregation.[11][12][13] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilizing effect and confirm target engagement.[11][12][13]

G cluster_0 Without Ligand cluster_1 With N-(2,5-dimethylphenyl)-4-fluorobenzamide p1 Native Protein p2 Denatured & Aggregated Protein p1->p2 Heat (e.g., 55°C) ligand Ligand p3 Stabilized Protein-Ligand Complex ligand->p3 p4 Soluble Protein Remains p3->p4 Heat (e.g., 55°C)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol (Isothermal Dose-Response Fingerprinting - ITDRF-CETSA):

  • Cell Treatment: Culture cells (e.g., SK-HEP-1) to ~80% confluency. Treat cells with a range of concentrations of N-(2,5-dimethylphenyl)-4-fluorobenzamide (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[14]

  • Heat Challenge: Harvest and lyse the cells. Aliquot the cell lysates into PCR tubes. Heat the aliquots to a single, optimized temperature (determined from an initial melt-curve experiment) for 3-8 minutes, followed by a cooling step.[11][14]

  • Fractionation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant using Western blotting or other quantitative methods like ELISA.[12][14]

  • Analysis: Plot the amount of soluble target protein against the drug concentration. A sigmoidal curve indicates dose-dependent stabilization and confirms target engagement.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Binding Partners

Principle: AP-MS is a powerful discovery tool that identifies proteins that interact with an immobilized "bait" molecule—in this case, a modified version of N-(2,5-dimethylphenyl)-4-fluorobenzamide.[15][16] By passing a cell lysate over a resin functionalized with the compound, interacting proteins are captured while non-binders are washed away.[16][17] The captured proteins are then eluted and identified by high-resolution mass spectrometry.[18]

G a 1. Immobilize Compound (N-(2,5-dimethylphenyl)-4-fluorobenzamide linked to resin beads) b 2. Incubate with Cell Lysate (Target protein binds to compound) a->b c 3. Wash (Remove non-specific proteins) b->c d 4. Elute (Release bound proteins) c->d e 5. Analyze by Mass Spectrometry (Identify and quantify proteins) d->e

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol (Chemical Proteomics):

  • Bait Preparation: Synthesize an analog of N-(2,5-dimethylphenyl)-4-fluorobenzamide that includes a linker suitable for covalent attachment to an affinity resin (e.g., NHS-activated sepharose beads). A control resin without the compound is also prepared.

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein complexes.

  • Affinity Capture: Incubate the cell lysate with both the compound-bound resin and the control resin.[16]

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the resin.

  • Elution: Elute the specifically bound proteins, often by using a competitive ligand or by changing buffer conditions.

  • Proteomic Analysis: Digest the eluted proteins (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Compare the protein abundance profiles from the compound resin and the control resin. True binding partners will be significantly enriched in the compound sample.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Principle: SPR is a label-free optical technique that provides real-time, quantitative data on molecular interactions.[19] In this assay, a purified candidate target protein is immobilized on a sensor chip. A solution containing N-(2,5-dimethylphenyl)-4-fluorobenzamide is then flowed over the surface. Binding of the compound to the protein changes the mass on the sensor surface, which in turn alters the refractive index of light reflected from it.[20][19] This change is measured and plotted in a sensorgram, allowing for the precise determination of binding kinetics (on- and off-rates) and affinity (KD).[20]

Experimental Protocol (Kinetics/Affinity Measurement):

  • Protein Immobilization: The purified candidate target protein is covalently attached to the surface of an SPR sensor chip.

  • Analyte Injection: Solutions of N-(2,5-dimethylphenyl)-4-fluorobenzamide at several different concentrations are injected sequentially over the sensor surface. A buffer-only injection serves as a control.

  • Data Acquisition: The instrument records the binding response over time, generating a sensorgram for each concentration. This includes an association phase (as the compound binds) and a dissociation phase (as the compound washes off).[19]

  • Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19][21] A lower KD value indicates a higher binding affinity.

Comparative Analysis of Validation Methodologies

The choice of method depends on the specific question being asked. These techniques are not mutually exclusive; in fact, they are most powerful when used in concert to provide orthogonal validation.[2][5]

FeatureCellular Thermal Shift Assay (CETSA)Affinity Purification-MS (AP-MS)Surface Plasmon Resonance (SPR)
Assay Context Intact cells or cell lysatesCell lysatesPurified components (in vitro)
Primary Output Target engagement and relative stabilityIdentification of direct & indirect bindersBinding affinity (KD) and kinetics (ka, kd)
Key Strength Confirms binding in a physiological contextUnbiased, discovery-orientedHighly quantitative, real-time data
Key Limitation Requires a specific antibody for detectionCan identify indirect binders; risk of false positivesRequires purified, stable protein; loses cellular context
Use Case Validating a hypothesized target in cellsDiscovering novel or unexpected targetsPrecise characterization of a confirmed interaction

Conclusion: Synthesizing a Self-Validating Narrative

Validating the binding target of a novel compound like N-(2,5-dimethylphenyl)-4-fluorobenzamide is a critical phase in drug development that demands rigorous, multi-faceted evidence.[22] A robust validation strategy begins with computational and broad screening approaches to build an initial hypothesis. This hypothesis is then tested directly in a cellular environment using a technique like CETSA , which provides undeniable evidence of target engagement inside the cell.[10][23]

To broaden the search and uncover other potential interactors, AP-MS offers an unbiased discovery platform.[15][17] A protein identified as a high-confidence hit by AP-MS can then be confirmed as a direct binder using CETSA. Finally, once a primary target is validated through these orthogonal methods, SPR provides the definitive, quantitative data on binding affinity and kinetics, which is essential for guiding the subsequent optimization of the molecule.[21][24] By integrating these complementary techniques, researchers can construct a self-validating dataset that provides high confidence in the identified molecular target, paving the way for successful preclinical and clinical development.

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A Researcher's Guide to Assessing the Selectivity of N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a novel chemical entity with undetermined biological targets. Given its status as a new chemical entity (NCE), this document outlines a systematic, multi-tiered approach, not just to quantify selectivity, but to first identify its primary biological target(s).

For illustrative purposes, we will proceed with the hypothesis that initial phenotypic screens have suggested N-(2,5-dimethylphenyl)-4-fluorobenzamide is an inhibitor of Tropomyosin receptor kinase A (TrkA) . This allows for a direct comparison with established TrkA inhibitors of varying selectivity profiles.

Part 1: The Strategic Framework for Selectivity Profiling

Selectivity is a cornerstone of drug development, dictating a compound's therapeutic window and potential for off-target toxicity.[1] For an uncharacterized compound like N-(2,5-dimethylphenyl)-4-fluorobenzamide, the assessment is a journey of discovery, beginning with identifying the primary target and progressively building a comprehensive selectivity profile. Our strategy is organized into a four-tier workflow.

G cluster_0 Tier 1: Target Hypothesis Generation cluster_1 Tier 2: On-Target Potency & Validation cluster_2 Tier 3: Broad Off-Target Profiling cluster_3 Tier 4: Cellular Target Engagement & Functional Selectivity T1_Pheno Phenotypic Screening T1_Decon Target Deconvolution T1_Pheno->T1_Decon Identify bioactive compound T2_Biochem Biochemical Assays (IC50) T1_Decon->T2_Biochem Putative Target(s) Identified (e.g., TrkA) T2_Biophys Biophysical Assays (Kd) T3_Panel Kinome-wide Panel Screening T2_Biophys->T3_Panel Validated Target & Potency T3_Safety Safety Screening Panels T4_CETSA Cellular Thermal Shift Assay (CETSA) T3_Safety->T4_CETSA Initial Selectivity Profile T4_Func Downstream Signaling Assays Conclusion Conclusion T4_Func->Conclusion Comprehensive Selectivity Profile

Caption: A four-tiered workflow for target identification and selectivity profiling.

Tier 1: Target Hypothesis Generation and Deconvolution

Before assessing selectivity, one must know the primary target. Phenotypic screening—testing the compound in disease-relevant cellular or organismal models—is a powerful, unbiased approach to discover a compound's function without preconceived notions of its mechanism.[2]

Once a phenotype is observed, Target Deconvolution is employed to identify the specific molecular target responsible for that effect.[3][4] This is a critical step in understanding the compound's mode of action and potential side effects.[4][5]

Key Target Deconvolution Methods:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.[3][4]

  • Chemical Proteomics: These methods assess changes in protein stability or accessibility in the presence of the compound. Techniques like Stability of Proteins from Rates of Oxidation (SPROX) or Drug Affinity Responsive Target Stability (DARTS) can identify targets without modifying the compound.[5][6]

  • Expression-Based Methods: Techniques like mRNA display or phage display can identify protein targets by screening large libraries of proteins for binding to the compound.[3][7]

For the remainder of this guide, we assume this process has identified TrkA as the primary target of N-(2,5-dimethylphenyl)-4-fluorobenzamide.

Tier 2: On-Target Potency and Comparator Selection

With a putative target identified, the next step is to quantify the compound's potency against it. This provides the baseline against which all off-target activities will be compared.

Comparator Compounds

To contextualize the selectivity of our novel compound, we will compare it against two well-characterized Trk inhibitors:

  • Larotrectinib: A highly selective inhibitor of TrkA, TrkB, and TrkC.[8][9]

  • Entrectinib: A multi-kinase inhibitor that targets TrkA/B/C, as well as ROS1 and ALK.[10]

Experimental Protocol: In Vitro Kinase Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (the IC50 value). A lower IC50 indicates higher potency.

Methodology:

  • Reagents: Recombinant human TrkA kinase, a suitable peptide substrate (e.g., poly-Glu,Tyr 4:1), and radiolabeled ATP ([γ-³²P]ATP) are required.[11][12]

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the TrkA enzyme, and the substrate in a 96-well plate.[13]

  • Compound Addition: Add serial dilutions of N-(2,5-dimethylphenyl)-4-fluorobenzamide, Larotrectinib, and Entrectinib to the wells. Include a DMSO vehicle control (representing 100% kinase activity).

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[14][15] Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination & Separation: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³²P]ATP using methods like filtration through a phosphocellulose membrane.[12]

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundHypothetical TrkA IC50 (nM)
N-(2,5-dimethylphenyl)-4-fluorobenzamide15
Larotrectinib5-11
Entrectinib1-5

(Note: IC50 values for comparators are based on literature. The value for the NCE is hypothetical for this guide.)

Tier 3: Broad Kinase Selectivity Profiling

A potent compound is not necessarily a selective one. The next crucial step is to screen N-(2,5-dimethylphenyl)-4-fluorobenzamide against a broad panel of other kinases to identify potential off-targets.[16][17] This is vital for predicting potential side effects and understanding the compound's overall pharmacological profile.[16]

Commercial services offer screening against hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[16][18]

Experimental Workflow: Kinome Panel Screening

Methodology:

  • Compound Submission: Submit N-(2,5-dimethylphenyl)-4-fluorobenzamide to a contract research organization (CRO) offering large-scale kinase profiling (e.g., Reaction Biology's HotSpot™ or Promega's Kinase Selectivity Profiling Systems).[16][17]

  • Screening Concentration: A primary screen is typically conducted at a single high concentration (e.g., 1 or 10 µM) to identify any kinase with significant inhibition (e.g., >50% inhibition).

  • Data Analysis & Hit Identification: The CRO provides a report detailing the percent inhibition against each kinase in the panel.

  • Follow-up IC50 Determination: For any "hits" identified in the primary screen, full IC50 curves are then generated to determine the potency of the compound against these off-targets.

Comparative Data Presentation

The selectivity of an inhibitor can be quantified using various metrics, such as the Selectivity Score (S-score) or Gini coefficient, which provide a numerical representation of how selectively a compound binds within the tested panel.[19]

Kinase TargetN-(2,5-dimethylphenyl)-4-fluorobenzamide (% Inhibition @ 1µM)Larotrectinib (% Inhibition @ 1µM)Entrectinib (% Inhibition @ 1µM)
TrkA 98% 99% 99%
TrkB95%99%98%
TrkC92%98%97%
ALK15%<10%95%
ROS122%<10%96%
VEGFR245%15%30%
PDGFRβ38%12%25%

(Note: Data is illustrative. Values for comparators reflect their known selectivity profiles.)

This table clearly illustrates the expected profiles: Larotrectinib is highly focused on Trk kinases, Entrectinib shows potent activity against Trk, ALK, and ROS1, and our hypothetical compound shows high potency for Trk kinases with some moderate off-target activity on VEGFR2 and PDGFRβ that warrants further investigation.

Tier 4: Cellular Target Engagement and Functional Selectivity

Biochemical assays are essential, but they don't fully replicate the complex environment inside a cell. Cellular assays are required to confirm that the compound engages its intended target in a physiological context and to assess its functional selectivity.[20][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying drug-target interaction in intact cells.[20][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][21]

CETSA_Workflow cluster_cell_prep cluster_heat cluster_lysis cluster_analysis Treat Treat cells with Compound or Vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble fraction (supernatant) Centrifuge->Collect WB Quantify soluble TrkA (Western Blot / ELISA) Collect->WB

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture a cell line endogenously expressing TrkA (e.g., SH-SY5Y neuroblastoma cells). Treat cells with N-(2,5-dimethylphenyl)-4-fluorobenzamide or a vehicle control (DMSO) for 1 hour.[20]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[20]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.[20]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[20]

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble TrkA remaining at each temperature using Western Blotting or an ELISA.[20][22]

  • Data Analysis: Plot the amount of soluble TrkA versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells, indicating thermal stabilization.

Functional Assessment: Downstream Signaling Pathway Analysis

To confirm that target engagement translates into a functional effect, we must analyze the downstream signaling pathways regulated by TrkA. Upon activation by its ligand, Nerve Growth Factor (NGF), TrkA activates several key pathways, including the MAPK/ERK and PI3K/Akt pathways, which promote neuronal survival and differentiation.[24][25][26] An effective TrkA inhibitor should block these downstream events.

TrkA_Pathway cluster_pathways NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates Ras Ras/MAPK Pathway TrkA->Ras Phosphorylates PI3K PI3K/Akt Pathway TrkA->PI3K Phosphorylates PLCg PLCγ Pathway TrkA->PLCg Phosphorylates Compound N-(2,5-dimethylphenyl) -4-fluorobenzamide Compound->TrkA Inhibits Outcome Neuronal Survival & Differentiation Ras->Outcome PI3K->Outcome PLCg->Outcome

Caption: Simplified TrkA signaling pathway and point of inhibition.

Methodology (Phospho-ERK Western Blot):

  • Culture SH-SY5Y cells and serum-starve them overnight to reduce basal signaling.

  • Pre-treat cells with various concentrations of N-(2,5-dimethylphenyl)-4-fluorobenzamide or comparator compounds for 1-2 hours.

  • Stimulate the cells with NGF for 10 minutes to activate the TrkA pathway.

  • Lyse the cells and collect protein lysates.

  • Perform a Western Blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).

  • A selective and potent compound will show a dose-dependent decrease in NGF-stimulated p-ERK levels, confirming functional inhibition of the pathway.

Conclusion and Interpretation

By systematically progressing through these four tiers, a researcher can build a robust and multi-faceted selectivity profile for N-(2,5-dimethylphenyl)-4-fluorobenzamide. The ideal outcome is a compound that demonstrates:

  • High Potency: A low nanomolar IC50 against the primary target, TrkA.

  • Clean Off-Target Profile: Minimal inhibition of other kinases at a concentration at least 100-fold higher than its on-target IC50.

  • Confirmed Cellular Engagement: A clear thermal shift in a CETSA experiment, proving it binds TrkA in a cellular environment.

  • Functional Selectivity: Inhibition of TrkA-mediated downstream signaling (e.g., p-ERK) at concentrations consistent with its cellular target engagement and biochemical potency.

This comprehensive dataset, comparing the novel compound against both highly selective and multi-targeted drugs, provides the critical insights needed to make informed decisions about its future development as a chemical probe or therapeutic candidate.

References

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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Efficacy Profiling of N-(2,5-dimethylphenyl)-4-fluorobenzamide Against Established MEK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signaling cascade that regulates cell proliferation and survival; its dysregulation is a hallmark of many cancers.[1] This guide provides a comprehensive framework for benchmarking the efficacy of a novel compound, N-(2,5-dimethylphenyl)-4-fluorobenzamide, against established clinical standards. As the specific biological target of this compound is not yet publicly characterized, we will proceed under the hypothesis that it is a novel inhibitor of MEK1/2, a central node in the MAPK pathway. This allows us to establish a rigorous, scientifically-grounded workflow applicable to the preclinical evaluation of any new chemical entity targeting this cascade. We will compare our compound of interest against two FDA-approved MEK inhibitors, Trametinib and Cobimetinib, detailing the necessary biochemical and cell-based assays to generate a robust comparative efficacy profile.

Introduction: The Rationale for Targeting the MAPK Pathway

The MAPK/ERK signaling pathway is a highly conserved cascade that transduces signals from extracellular stimuli to the nucleus, governing fundamental cellular processes.[1][2] In many human cancers, mutations in upstream components like the BRAF and RAS proteins lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and proliferation.[2][3] MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1/2, represent a critical and validated therapeutic chokepoint in this cascade.[4][5] Inhibiting MEK offers a strategic advantage, as it is the sole known substrate for RAF kinases and the exclusive activator of ERK.[6]

Established MEK inhibitors like Trametinib and Cobimetinib have demonstrated clinical efficacy, particularly in BRAF-mutant melanomas, often in combination with BRAF inhibitors.[2][7][8] Trametinib is a selective, reversible, allosteric inhibitor of MEK1/2 activation and kinase activity.[5][9] Similarly, Cobimetinib is a potent and selective reversible inhibitor of MEK1 and MEK2.[4][7][10] Any new compound, such as N-(2,5-dimethylphenyl)-4-fluorobenzamide, aiming to enter this therapeutic space must be rigorously benchmarked against these standards to determine its potential for improved potency, selectivity, or resistance-breaking capabilities.

This guide will delineate a three-tiered experimental approach:

  • Tier 1: Biochemical Assays to determine direct enzyme inhibition.

  • Tier 2: Cell-Based Assays to confirm target engagement and functional cellular outcomes.

  • Tier 3: Comparative Data Analysis to contextualize the novel compound's performance.

Signaling Pathway Overview

The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the point of inhibition for MEK-targeted therapies.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates GF Growth Factor GF->RTK Binds MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor N-(2,5-dimethylphenyl)-4-fluorobenzamide Trametinib / Cobimetinib Inhibitor->MEK Inhibits Benchmarking_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Comparative Analysis KinaseAssay In Vitro MEK1/2 Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 WesternBlot Phospho-ERK Western Blot IC50->WesternBlot CellViability Cell Viability Assay (e.g., CellTiter-Glo) IC50->CellViability EC50 Determine EC50 (Target Engagement) WesternBlot->EC50 GI50 Determine GI50 (Functional Outcome) CellViability->GI50 DataTable Generate Comparative Data Table EC50->DataTable GI50->DataTable Report Final Efficacy Report DataTable->Report

Caption: A three-tiered workflow for benchmarking a novel MEK inhibitor.

Tier 3: Comparative Data Analysis and Interpretation

Data Summary

The results should be presented in a clear, tabular format to facilitate direct comparison.

Compound Biochemical Potency Cellular Target Engagement Functional Outcome
MEK1 IC50 (nM) p-ERK EC50 (nM) A375 Cell GI50 (nM)
N-(2,5-dimethylphenyl)-4-fluorobenzamide [Experimental Value][Experimental Value][Experimental Value]
Trametinib (Standard) [Experimental Value][Experimental Value][Experimental Value]
Cobimetinib (Standard) [Experimental Value][Experimental Value][Experimental Value]
Interpretation of Results
  • Potency: A direct comparison of the IC50, EC50, and GI50 values will rank the compounds' potency. A lower value indicates higher potency.

  • Biochemical vs. Cellular Activity: A large discrepancy between the biochemical IC50 and the cellular EC50/GI50 may suggest issues with cell permeability, compound stability, or efflux by cellular transporters.

  • Therapeutic Window: The ratio between the concentration required for a therapeutic effect (e.g., GI50) and the concentration causing toxicity in normal cells (not measured here, but a critical future step) defines the therapeutic window. While not a direct comparison, a significantly more potent compound might offer a wider therapeutic window.

Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the initial efficacy benchmarking of a novel MEK inhibitor candidate, N-(2,5-dimethylphenyl)-4-fluorobenzamide. By systematically comparing its performance against established standards like Trametinib and Cobimetinib in biochemical and cell-based assays, researchers can generate the critical data needed to make informed decisions about its future development.

Positive results from this workflow would justify progression to more advanced studies, including:

  • Kinome Selectivity Profiling: To assess off-target activity against a broad panel of other kinases.

  • In Vivo Efficacy Studies: Using xenograft models to evaluate anti-tumor activity in a physiological setting. [4]* Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate drug exposure with target inhibition in vivo. [6][11][12]* Resistance Profiling: Investigating the compound's efficacy against cell lines with known resistance mechanisms to existing MEK inhibitors.

By adhering to this structured and scientifically rigorous approach, drug development professionals can effectively evaluate the potential of new chemical entities and identify promising candidates for the next generation of targeted cancer therapies.

References

  • PubChem. (n.d.). Cobimetinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Kholodenko, B. N. (2002). Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. Methods in Molecular Biology, 186, 261-272. Retrieved from [Link]

  • Usta, D., Sigaud, R., Buhl, J. L., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Cobimetinib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]

  • Milde, T., et al. (2020). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 19(8), 1736-1750. Retrieved from [Link]

  • DermNet. (n.d.). Trametinib. Retrieved from [Link]

  • DermNet. (n.d.). Cobimetinib. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Cobimetinib Fumarate? Synapse. Retrieved from [Link]

  • Luke, J. J., & Hodi, F. S. (2014). Trametinib: A Targeted Therapy in Metastatic Melanoma. Clinical Cancer Research, 20(24), 6293-6298. Retrieved from [Link]

  • ResearchGate. (2023). Mechanism of action of dabrafenib and trametinib. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. BNL Newsroom. Retrieved from [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2546. Retrieved from [Link]

  • Wikipedia. (n.d.). Trametinib. Retrieved from [Link]

  • Medscape. (n.d.). Cotellic (cobimetinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-28. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Laure, C., et al. (2022). Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats. Xenobiotica, 52(8), 735-745. Retrieved from [Link]

  • Regan, J., et al. (2020). Efficacy, Tolerability, and Pharmacokinetics of Combined Targeted MEK and Dual mTORC1/2 Inhibition in a Preclinical Model of Mucosal Melanoma. Molecular Cancer Therapeutics, 19(2), 555-565. Retrieved from [Link]

  • Ouellet, D., et al. (2017). Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology, 83(11), 2463-2470. Retrieved from [Link]

  • LoRusso, P. M., et al. (2007). Pharmacokinetic (PK) and pharmacodynamic (PD) results of a phase I study of PD-0325901, a second generation oral MEK inhibitor, in patients with advanced cancer. Journal of Clinical Oncology, 25(18_suppl), 3506-3506. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). SRE Reporter Kit (MAPK/ERK Signaling Pathway). Retrieved from [Link]

  • Infante, J. R., et al. (2012). Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial. The Lancet Oncology, 13(8), 773-781. Retrieved from [Link]

  • Labcorp. (2018). High-Throughput Analysis of MAPK and JAK-STAT Signaling in CT26 Tumors Using a Combination of Immunophenotyping and Phospho-Flow Cytometry. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N-(2,5-dimethylphenyl)-4-fluorobenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the safe and compliant disposal of N-(2,5-dimethylphenyl)-4-fluorobenzamide, a compound utilized in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical entities.

Core Principles of Chemical Waste Management

The disposal of N-(2,5-dimethylphenyl)-4-fluorobenzamide, as with all chemical waste, must be conducted in strict accordance with all applicable local, state, and federal regulations. The primary principle is to prevent the release of the chemical into the environment, particularly into sewer systems and waterways.[1] It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.

Due to the absence of a specific Safety Data Sheet (SDS) for N-(2,5-dimethylphenyl)-4-fluorobenzamide, a conservative approach to hazard assessment is necessary. The hazards should be inferred from its structural components: a substituted benzamide core. Benzamide and its derivatives are known to have potential health hazards, including being harmful if swallowed, causing skin and eye irritation, and in some cases, being suspected of causing genetic defects.[2][3]

Hazard Assessment and Waste Classification

N-(2,5-dimethylphenyl)-4-fluorobenzamide is a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for the land disposal of halogenated organic compounds.[4][5][6] Therefore, this compound must be treated as hazardous waste. The recommended method for disposal is through a licensed and certified chemical waste disposal company, which will typically use incineration.[2]

Key Physicochemical and Hazard Data (Predicted and Inferred)

PropertyValue/InformationSource
Molecular FormulaC15H14FNO[7]
Molar Mass243.28 g/mol [7]
Boiling Point287.1±40.0 °C (Predicted)[7]
Density1.186±0.06 g/cm3 (Predicted)[7]
Hazard Class Harmful if swallowed, Causes skin and eye irritation, Suspected of causing genetic defects (inferred from related compounds) [2][3]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects (inferred from related compounds) [2]

Personal Protective Equipment (PPE)

Prior to handling N-(2,5-dimethylphenyl)-4-fluorobenzamide for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1][8]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.[1][9]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.[1][9]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1][9]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.Prevents inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of N-(2,5-dimethylphenyl)-4-fluorobenzamide is through a licensed and certified chemical waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[2]

  • Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for the collection of N-(2,5-dimethylphenyl)-4-fluorobenzamide waste.[1][2]

    • Do not mix this waste with other waste streams, especially incompatible chemicals.[2]

    • The container should be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[2]

  • Labeling :

    • The container label must clearly state "Hazardous Waste" and include the full chemical name: "N-(2,5-dimethylphenyl)-4-fluorobenzamide".[2]

    • Include the date of waste accumulation and the responsible researcher's name.

  • Waste Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[2]

    • The storage area should be well-ventilated, away from heat sources, and separate from incompatible materials.[2][10]

  • Disposal Procedure :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[2] They will have established procedures and contracts with certified waste management vendors.

  • Decontamination :

    • Thoroughly decontaminate any labware or surfaces that have come into contact with N-(2,5-dimethylphenyl)-4-fluorobenzamide using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.[2]

    • Collect the decontamination rinsate as hazardous waste.[2]

Emergency Procedures for Spills

In the event of a spill, take the following steps:

  • Evacuate persons not wearing protective equipment from the area until clean-up is complete.[10]

  • Remove all ignition sources.[10]

  • For a dry spill, carefully collect the powdered material in the most convenient and safe manner and deposit it in a sealed, labeled hazardous waste container.[10] Avoid generating dust.

  • Ventilate and wash the area after clean-up is complete.[10]

  • For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_decon Decontamination A Identify N-(2,5-dimethylphenyl)-4-fluorobenzamide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS Office E->F G Arrange for Pickup by Licensed Vendor F->G H Incineration (Typical Method) G->H I Decontaminate Glassware and Surfaces G->I J Collect Rinsate as Hazardous Waste I->J

Caption: Disposal workflow for N-(2,5-dimethylphenyl)-4-fluorobenzamide.

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • N-(2,5-dimethylphenyl)-4-fluorobenzamide - ChemBK.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - Cornell Law School.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
  • SAFETY DATA SHEET - TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... - View Document - California Code of Regulations - Westlaw.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH.
  • Safety Data Sheet - Cayman Chemical.
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things.
  • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield.
  • Handling Chemicals - Chemistry - Wittenberg University.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Handbook of Chemical Substance Management and Waste Disposal.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis.
  • 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

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Personal protective equipment for handling N-(2,5-dimethylphenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Fluorinated N-arylbenzamide CAS Number: 346694-02-8 (Reference analog) Physical State: Solid (Crystalline powder)

Handling N-(2,5-dimethylphenyl)-4-fluorobenzamide requires a safety strategy derived from the Structure-Activity Relationship (SAR) of its metabolic precursors. While the amide bond stabilizes the molecule, it must be treated as a potential generator of 2,5-dimethylaniline (a known toxicant and suspected carcinogen) and 4-fluorobenzoic acid upon metabolic or chemical hydrolysis.

Hazard Identification (GHS Classification Inferred)
  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Principle: Treat as a Potential High Potency Compound (PHPC) until specific toxicological data rules out the systemic toxicity associated with the 2,5-dimethylaniline moiety.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is dependent on the physical state of the compound (Solid vs. Solution). Solutions, particularly in organic solvents like DMSO or DCM, dramatically increase skin permeability.

PPE Decision Logic

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Powder Solution Solution Handling (Dissolved in DMSO/DCM) State->Solution Liquid/Solvent Gloves_Solid Gloves: Nitrile (Single Layer) Min Thickness: 0.11 mm Solid->Gloves_Solid Resp_Solid Respiratory: N95/P100 Mask (If outside Fume Hood) Solid->Resp_Solid Gloves_Sol Gloves: Nitrile (Double Layer) OR Silver Shield® (Laminate) Solution->Gloves_Sol Resp_Sol Respiratory: Fume Hood REQUIRED (No open bench work) Solution->Resp_Sol Eye Eye: Chemical Safety Goggles (ANSI Z87.1) Gloves_Solid->Eye Gloves_Sol->Eye Body Body: Lab Coat (Buttoned) + Long Sleeves Resp_Solid->Body Resp_Sol->Body

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.

Detailed PPE Specifications
ComponentSolid Handling Solution Handling (DMSO/DCM) Rationale
Hand Protection Nitrile (0.11 mm)Double Gloving (Nitrile) or Laminate (Silver Shield)Organic solvents (DMSO) act as carriers, transporting the benzamide across the dermal barrier. Laminate gloves provide >4h breakthrough time.
Eye Protection Safety Glasses w/ Side ShieldsChemical Goggles Solutions pose a splash risk; crystalline solids pose a dust risk. Goggles seal the eyes from airborne particulates.
Respiratory Fume Hood (Preferred) or N95Fume Hood (Mandatory) Inhalation of solvent vapors containing the compound is the highest risk vector.
Clothing Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Standard lab coats are permeable to solvents. An apron prevents torso exposure during spills.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of the balance area.

  • Preparation :

    • Place the analytical balance inside a certified chemical fume hood or a powder containment enclosure.

    • Verify hood airflow is >100 fpm (feet per minute).

    • Line the work surface with an absorbent, plastic-backed bench mat.

  • Weighing :

    • Don double nitrile gloves .

    • Use a disposable anti-static weighing boat.

    • Technique : Use a micro-spatula. Do not pour directly from the stock bottle.

    • Critical Step: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage.

  • Decontamination :

    • Immediately clean the balance pan and spatula with a solvent-dampened tissue.

    • Dispose of the weighing boat and tissues in the Solid Hazardous Waste container.

Protocol B: Solubilization (Stock Solution Preparation)

Objective: Dissolve compound without generating aerosols.

  • Solvent Selection :

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Note: These solvents penetrate skin rapidly. Strict adherence to double-gloving is required.

  • Procedure :

    • Add the pre-weighed solid to a screw-cap glass vial (borosilicate).

    • Add solvent via pipette.

    • Vortexing : Cap the vial tightly. Vortex inside the fume hood . Do not sonicate in an open bath; use a covered cup horn sonicator if necessary to prevent aerosolization.

  • Labeling :

    • Label immediately with: Compound Name, Concentration, Solvent, Date, User Initials, and Hazard Warning (Toxic/Irritant).

Emergency Response & Spills

In the event of a release, immediate action minimizes exposure.[3]

Emergency_Response Accident Accident Occurs Type Type? Accident->Type Skin Skin/Eye Exposure Type->Skin Spill Bench Spill Type->Spill Wash Flush with Water (15 Minutes) Skin->Wash Evac Evacuate Area (If >500mg) Spill->Evac Medical Seek Medical Aid (Bring SDS) Wash->Medical Absorb Absorb with Vermiculite (Do NOT use paper towels) Evac->Absorb Dispose Bag as Hazardous Waste Absorb->Dispose

Figure 2: Emergency workflow for personnel exposure and laboratory spills.

Spill Cleanup (Small Scale < 5g)
  • Alert : Notify nearby personnel.

  • PPE : Wear goggles, double nitrile gloves, and a lab coat.

  • Containment :

    • Solid : Cover with wet paper towels (to prevent dust) and wipe up.

    • Liquid : Cover with vermiculite or a commercial solvent absorbent pad.

  • Disposal : Place all cleanup materials into a sealable bag, then into a secondary container. Label as "Hazardous Waste: Fluorinated Benzamide/Solvent Mixture".

Waste Disposal & Deactivation

  • Solid Waste : Discard in a container designated for Toxic Organic Solids .

  • Liquid Waste : Discard in Halogenated Organic Solvent waste (due to the Fluorine atom).

  • Container Rinsing : Triple rinse empty vials with acetone. Collect the rinsate in the liquid waste container. Deface the label before recycling the glass.

References

  • PubChem. (2025).[6][7] Compound Summary: 4-Fluorobenzamide (CID 71572).[7][8] National Library of Medicine. [Link][7]

  • National Toxicology Program (NTP). (2025).[6] Testing Status of 2,5-Dimethylaniline. U.S. Department of Health and Human Services. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2025).[7] C&L Inventory: 2,5-xylidine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.